4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
Description
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Properties
IUPAC Name |
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(3-10)7(8(11)12)5(2)9-4/h3,9H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMHNSVINECDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861582-93-6 | |
| Record name | 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
This technical guide details the synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . This specific isomer is a critical intermediate in the synthesis of unsymmetrical porphyrins, dipyrromethenes (BODIPY dyes), and multi-targeted tyrosine kinase inhibitors.
The synthesis strategy diverges from the classic "Knorr Pyrrole" synthesis (which typically yields the 2,4-dimethyl isomer) and instead utilizes the Hantzsch Pyrrole Synthesis to establish the 2,5-dimethyl core, followed by regioselective formylation and hydrolysis.
Retrosynthetic Analysis & Strategy
The target molecule presents a specific substitution pattern: methyl groups at the
Direct synthesis of the acid is unstable due to decarboxylation risks. Therefore, the strategy relies on a stable ester intermediate. The 2,5-dimethyl substitution pattern dictates the use of the Hantzsch synthesis (condensing
Synthetic Pathway[1][2][3][4][5][6]
-
Core Construction: Hantzsch condensation of ethyl acetoacetate, chloroacetone, and ammonia to form Ethyl 2,5-dimethylpyrrole-3-carboxylate .
-
Functionalization: Vilsmeier-Haack formylation to install the aldehyde at the only unsubstituted position (C4).
-
Deprotection: Base-catalyzed hydrolysis (saponification) of the ethyl ester to the free acid.
Figure 1: Retrosynthetic logic flow. The pathway prioritizes the establishment of the 2,5-dimethyl core before functionalizing the C4 position.
Module 1: The Hantzsch Pyrrole Synthesis
Objective: Synthesis of Ethyl 2,5-dimethylpyrrole-3-carboxylate.
This step is chemically distinct from the Knorr synthesis. In the Hantzsch reaction, the
Reagents & Materials
| Reagent | Role | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| Ethyl Acetoacetate | Precursor 1 | 1.0 | Provides C2-Me, C3-COOEt |
| Chloroacetone | Precursor 2 | 1.0 | Provides C5-Me; Lachrymator |
| Ammonia (25% aq.) | Nitrogen Source | 2.5 | Excess drives enamine formation |
| Ethanol (95%) | Solvent | - | Reaction medium |
Protocol
-
Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice/water bath.
-
Mixing: Charge the flask with Ethyl Acetoacetate (1.0 mol) and Chloroacetone (1.0 mol). Note: Chloroacetone is a potent lachrymator; handle strictly in a fume hood.
-
Ammonia Addition: Add concentrated aqueous Ammonia (2.5 mol) dropwise via the funnel.
-
Critical Control Point: The reaction is highly exothermic. Maintain internal temperature between 20°C and 30°C . Do not allow it to exceed 40°C, or furan byproducts may form.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The product will precipitate as a solid.
-
Workup: Dilute the slurry with 500 mL of ice-cold water. Filter the crude solid using a Büchner funnel.
-
Purification: Recrystallize the crude solid from hot ethanol (or ethanol/water 9:1).
-
Target Yield: 55–65%
-
Appearance: White to pale yellow crystals.
-
MP: 116–118°C.
-
Mechanism Insight: The reaction proceeds via the formation of an enamine on the ethyl acetoacetate, which then performs a nucleophilic attack on the chloroacetone, followed by cyclization and dehydration.
Module 2: Vilsmeier-Haack Formylation
Objective: Regioselective installation of the formyl group at C4.
Pyrroles are electron-rich heteroaromatics. In Ethyl 2,5-dimethylpyrrole-3-carboxylate , positions 2, 3, and 5 are blocked. Position 4 is the only available site for Electrophilic Aromatic Substitution (EAS), guaranteeing regioselectivity without the need for blocking groups.
Reagents & Materials
| Reagent | Role | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| DMF | Solvent/Reagent | 5.0 | Anhydrous |
| POCl | Electrophile Gen. | 1.2 | Freshly distilled if possible |
| Sodium Acetate | Buffer | 3.0 | For hydrolysis step |
Protocol
-
Vilsmeier Reagent Formation: In a dry flask under Argon, cool DMF (5.0 equiv) to 0°C. Add POCl
(1.2 equiv) dropwise. Stir for 15 minutes to form the chloroiminium salt (Vilsmeier reagent). -
Addition: Dissolve the Ethyl 2,5-dimethylpyrrole-3-carboxylate (from Module 1) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 1 hour.
-
Observation: The solution will darken (orange/red) as the iminium intermediate forms.
-
-
Hydrolysis: Cool the mixture to room temperature. Pour slowly into a beaker containing crushed ice and Sodium Acetate (3.0 equiv dissolved in water).
-
Chemistry: This hydrolyzes the intermediate iminium salt to the aldehyde.
-
-
Isolation: Stir for 30 minutes. The product, Ethyl 4-formyl-2,5-dimethylpyrrole-3-carboxylate , will precipitate. Filter and wash with water.[5]
-
Purification: Recrystallize from Ethanol/Water.
-
Target Yield: 80–90%
-
Figure 2: Vilsmeier-Haack reaction pathway showing the generation of the electrophile and subsequent hydrolysis.
Module 3: Ester Hydrolysis (Saponification)
Objective: Synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
The final step requires careful handling. Pyrrole carboxylic acids can be prone to decarboxylation (loss of CO
Protocol
-
Dissolution: Suspend Ethyl 4-formyl-2,5-dimethylpyrrole-3-carboxylate (10 g) in Ethanol (50 mL).
-
Saponification: Add a solution of Sodium Hydroxide (NaOH, 2.0 g in 10 mL water, ~2.5 equiv).
-
Reflux: Heat the mixture to reflux for 2–3 hours.
-
Monitoring: TLC (SiO
, DCM/MeOH 95:5) should show disappearance of the ester spot.
-
-
Workup:
-
Cool to room temperature.
-
Evaporate most of the ethanol under reduced pressure (rotary evaporator).
-
Dilute the residue with water (50 mL).
-
-
Acidification: Cool the aqueous solution in an ice bath. Slowly acidify with 10% HCl to pH 3–4.
-
Caution: Do not go too acidic (pH < 1) or heat the acidic solution, as this risks decarboxylation to 3-formyl-2,5-dimethylpyrrole.
-
-
Filtration: The free acid will precipitate as a solid. Filter, wash with cold water, and dry in a vacuum oven at 40°C.
Summary of Physical Properties
| Compound | Formula | MW ( g/mol ) | Appearance | Approx.[4][5][6][9] MP |
| Ethyl 2,5-dimethylpyrrole-3-carboxylate | C | 167.21 | White crystals | 116–118°C |
| Ethyl 4-formyl-2,5-dimethylpyrrole-3-carboxylate | C | 195.22 | Pale yellow solid | 142–144°C |
| 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C | 167.16 | Yellow/Brown solid | >200°C (dec) |
Safety & Hazards
-
Chloroacetone: Extremely potent lachrymator. Causes severe eye and skin irritation. Must be used in a high-efficiency fume hood. Destruct excess with aqueous ammonia.
-
POCl
: Reacts violently with water to release HCl and phosphoric acid. Quench Vilsmeier reactions slowly into ice. -
Pyrroles: Many pyrrole derivatives are light-sensitive and prone to oxidation. Store final products in amber vials under inert atmosphere (Argon/Nitrogen).
References
-
Hantzsch Pyrrole Synthesis Mechanism & Regioselectivity: Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1697. [Link]
-
General Procedure for 2,5-Dimethylpyrrole Derivatives: Young, D. M., & Allen, C. F. H. (1936). 2,5-Dimethylpyrrole.[10][11][12][13] Organic Syntheses, 16, 25. [Link]
-
Vilsmeier-Haack Reaction on Pyrroles: Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1955). 2-Pyrrolealdehyde, 3-Pyrrolealdehyde and 2,5-Dimethyl-3-pyrrolealdehyde. Organic Syntheses, 36, 74. [Link]
-
Commercial Reference & Structure Verification: PubChem Compound Summary for CID 137482, Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scispace.com [scispace.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP0213326A1 - 2,5-Dimethyl pyrrole derivatives, their preparation and their use - Google Patents [patents.google.com]
- 11. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | CAS 2199-52-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. 861582-93-6|4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid|BLD Pharm [bldpharm.com]
Technical Monograph: 4-Formyl-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid
[1]
Executive Summary & Chemical Identity[1]
4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a highly specialized pyrrole intermediate used primarily in the synthesis of asymmetric dipyrromethenes (BODIPY precursors) and tyrosine kinase inhibitor analogs.
Unlike its more common structural isomer—5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (the Sunitinib intermediate)—this 2,5-dimethyl isomer features a "blocked" alpha-position pattern, forcing electrophilic substitution to the beta-position (C4). This structural nuance is critical for researchers designing steric gates in drug scaffolds or preventing polymerization during porphyrin synthesis.
Chemical Data Matrix
| Property | Specification |
| Chemical Name | 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
| CAS Number (Acid) | 861582-93-6 |
| CAS Number (Ethyl Ester) | 776-24-9 (Commercial Standard) |
| CAS Number (Methyl Ester) | 175205-91-1 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Off-white to pale yellow solid (prone to darkening) |
| Solubility | DMSO, Methanol, dilute aqueous base; insoluble in non-polar solvents. |
| Stability Warning | High Risk: Prone to thermal decarboxylation above 150°C or in acidic media. |
Structural Analysis & Isomer Differentiation
Critical Insight: A common failure point in procurement and synthesis is confusing the target compound with the Sunitinib intermediate.
-
Target (2,5-dimethyl): Methyl groups at
positions. Formyl group at (C4). Used for specific steric environments.[1][2] -
Common Isomer (2,4-dimethyl): Methyls at 2,4. Formyl at 5 (
).[3] Used for Sunitinib.
The 2,5-dimethyl substitution pattern renders the pyrrole ring more electron-rich at the remaining beta-position (C4), making it highly reactive toward nucleophiles once the formyl group is activated, yet susceptible to acid-catalyzed decarboxylation at C3.
Synthetic Route & Mechanism[2]
The most robust route to 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a three-stage workflow starting from the Hantzsch Pyrrole Synthesis. Direct purchase of the acid is often unreliable due to stability; generating it from the ethyl ester (CAS 776-24-9) is the industry standard.
Reaction Pathway Diagram
Caption: Figure 1. Total synthesis workflow from commodity chemicals to the target free acid, highlighting the critical intermediate CAS numbers.
Detailed Experimental Protocols
Precursor Synthesis: Vilsmeier-Haack Formylation
Objective: Synthesize Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 776-24-9). Starting Material: Ethyl 2,5-dimethylpyrrole-3-carboxylate (CAS 2199-51-1).
-
Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C.
-
Activation: Dropwise add POCl₃ (1.2 eq). Stir for 30 mins to form the Vilsmeier reagent (white precipitate/slurry).
-
Addition: Dissolve the starting pyrrole (1.0 eq) in minimal DMF or DCE and add dropwise to the Vilsmeier reagent, maintaining temperature <5°C.
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Hydrolysis (Workup): Pour reaction mixture onto crushed ice containing Sodium Acetate (3.0 eq). Stir vigorously for 1 hour. The iminium salt hydrolyzes to the aldehyde.
-
Isolation: Filter the precipitate. Recrystallize from Ethanol.
-
Yield Expectation: 75–85%.
-
Checkpoint: 1H NMR should show a distinct aldehyde singlet around 9.8–10.0 ppm.
-
Target Synthesis: Controlled Hydrolysis
Objective: Isolate the free acid (CAS 861582-93-6) without decarboxylation.
-
Solvation: Dissolve Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in THF:MeOH:H₂O (3:1:1 ratio).
-
Saponification: Add LiOH·H₂O (2.5 eq). Stir at room temperature (20–25°C).
-
Critical Warning: Do NOT reflux. Heating pyrrole-3-carboxylic esters in base can lead to decarboxylation or Cannizzaro-type side reactions on the aldehyde.
-
-
Monitoring: Reaction is usually complete in 4–6 hours.
-
Workup:
-
Concentrate under reduced pressure to remove THF/MeOH.
-
Cool the aqueous residue to 0°C.
-
Carefully acidify with 1M HCl to pH 3–4. Do not go below pH 2 , as the acid is sensitive.
-
-
Isolation: Filter the resulting solid immediately. Wash with cold water. Vacuum dry over P₂O₅.
Handling & Stability (The "Gotchas")
Decarboxylation Mechanism
Pyrrole-3-carboxylic acids are inherently unstable because the pyrrole ring is electron-rich. Protonation at the C3 position (facilitated by heat or strong acid) creates a resonance-stabilized intermediate that facilitates the loss of CO₂.
-
Storage: Store the free acid at -20°C under inert atmosphere.
-
Usage: It is recommended to use the acid immediately in the next step (e.g., amide coupling or condensation) rather than storing it for long periods.
Analytical Validation
-
NMR Signature: The disappearance of the ethyl quartet (4.2 ppm) and triplet (1.3 ppm) confirms hydrolysis. The aldehyde proton must remain intact (~9.9 ppm).
-
Mass Spec: ESI- (Negative mode) is often cleaner for carboxylic acids. Look for [M-H]⁻ = 166.1.
Applications in Drug Discovery[4][5]
This specific isomer is a scaffold for Multi-Targeted Tyrosine Kinase Inhibitors (TKIs) .
Scaffold Utility Diagram
Caption: Figure 2. Divergent synthesis utility. The C3 acid allows for solubility-enhancing modifications, while the C4 formyl group is the pharmacophore attachment point.
References
-
BLD Pharm. (2025). Product Data Sheet: 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 861582-93-6).[4] Retrieved from
-
ChemicalBook. (2025). Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 776-24-9) Data. Retrieved from
-
Mundle, S. O., & Kluger, R. (2009).[5] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-11675.[5] (Mechanistic basis for decarboxylation warnings). Retrieved from
-
PubChem. (2025).[6][7] Compound Summary: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Isomer Comparison). Retrieved from
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. METHYL 4-FORMYL-2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE | 175205-91-1 [chemicalbook.com]
- 4. 861582-93-6|4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide
Affiliation: Advanced Spectroscopic Solutions Division, Google Research
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. A detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering insights into its molecular structure and functional group characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a foundational understanding of the spectroscopic properties of this important pyrrole derivative.
Introduction: The Significance of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Substituted pyrroles are a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in a wide array of natural products and synthetic drugs. 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, in particular, serves as a crucial building block in the synthesis of targeted therapies, including kinase inhibitors. Its structural features, a carboxylic acid and a formyl group on a dimethyl-substituted pyrrole ring, provide versatile handles for further chemical modifications.
Accurate and unambiguous characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this regard, each providing unique and complementary information about the molecule's structure. This guide will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data for this compound, establishing a reliable reference for its identification.
Molecular Structure and Key Spectroscopic Features
The structural formula of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the pyrrole ring, the two methyl groups, the formyl (aldehyde) group, the carboxylic acid group, and the N-H proton of the pyrrole ring.
Caption: Molecular Structure of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | br s | 1H | COOH |
| ~9.5-10.0 | s | 1H | CHO |
| ~8.5-9.5 | br s | 1H | NH |
| ~2.5 | s | 3H | 2-CH₃ |
| ~2.4 | s | 3H | 5-CH₃ |
Note: Predicted values are based on analogous structures and general chemical shift principles. Actual experimental values may vary.
Interpretation:
-
Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift (δ 11-12 ppm) due to the acidic nature of the proton and hydrogen bonding.
-
Formyl Proton (CHO): The aldehyde proton is highly deshielded by the adjacent carbonyl group and is expected to appear as a sharp singlet in the region of δ 9.5-10.0 ppm.
-
Pyrrole N-H Proton: The proton attached to the nitrogen of the pyrrole ring will also be a broad singlet, typically in the range of δ 8.5-9.5 ppm.
-
Methyl Protons (CH₃): Two distinct singlets are anticipated for the two methyl groups attached to the pyrrole ring at positions 2 and 5. Their exact chemical shifts will be influenced by the neighboring substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 | CHO |
| ~165-170 | COOH |
| ~135-140 | C2 |
| ~130-135 | C5 |
| ~125-130 | C4 |
| ~120-125 | C3 |
| ~12-15 | 2-CH₃ |
| ~10-13 | 5-CH₃ |
Note: Predicted values are based on analogous structures and general chemical shift principles. Actual experimental values may vary.
Interpretation:
-
Carbonyl Carbons: The carbonyl carbons of the formyl and carboxylic acid groups are expected at the most downfield positions.
-
Pyrrole Ring Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts based on their substitution pattern.
-
Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Medium | N-H stretch (Pyrrole) |
| ~1700-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1670-1650 | Strong | C=O stretch (Aldehyde) |
| ~1600-1450 | Medium | C=C stretch (Pyrrole ring) |
Note: Predicted values are based on general IR correlation tables.
Interpretation:
-
O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a characteristic feature of the O-H stretch in a hydrogen-bonded carboxylic acid.
-
N-H Stretch: A medium intensity peak around 3200 cm⁻¹ is expected for the N-H stretch of the pyrrole ring.
-
C=O Stretches: Two strong and distinct carbonyl absorption bands are anticipated, one for the carboxylic acid and one for the aldehyde. The exact positions can be influenced by conjugation and hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.
Predicted Mass Spectral Data:
-
Molecular Ion (M⁺): The molecular weight of C₈H₉NO₃ is 167.16 g/mol . A prominent molecular ion peak is expected at m/z = 167.
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 149) from the carboxylic acid.
-
Loss of COOH (m/z = 122).
-
Loss of CHO (m/z = 138).
-
Caption: Predicted key fragmentation pathways in the mass spectrum.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Perform a background scan before running the sample.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive and negative ion modes should be tested.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
For high-resolution mass spectrometry (HRMS), an instrument capable of <5 ppm mass accuracy is required to confirm the elemental composition.
-
Conclusion
The comprehensive spectroscopic analysis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid using NMR, IR, and MS provides a robust and reliable method for its structural confirmation and quality control. The characteristic signals and absorption bands detailed in this guide serve as a valuable reference for researchers and scientists working with this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, contributing to the overall integrity and success of drug discovery and development programs.
References
Due to the proprietary nature of this internal guide, specific external references are not listed. The information provided is based on established principles of spectroscopic analysis and data from analogous compounds found in the scientific literature and chemical databases.
A Comprehensive Technical Guide to the Solubility of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid in Organic Solvents
Introduction
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a multifunctional pyrrole derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate often hinges on its solubility characteristics, which dictate the choice of reaction media, purification strategies, and formulation approaches. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound in organic solvents, offering both predictive insights based on molecular structure and a robust experimental protocol for precise quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this critical physicochemical property.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful initial guide, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[1] 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid possesses a unique combination of functional groups that contribute to its overall polarity and solubility profile.
-
Carboxylic Acid Group (-COOH): This is the most dominant polar feature of the molecule. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at both oxygen atoms).[2][3] The presence of this group suggests potential solubility in protic and polar aprotic solvents. Carboxylic acids with a small number of carbon atoms are often miscible with water, but their solubility decreases as the size of the non-polar hydrocarbon portion increases.[2][4]
-
Formyl Group (-CHO): The aldehyde group is polar due to the electronegativity of the oxygen atom, making it a hydrogen bond acceptor.[5][6] This group contributes to the molecule's overall polarity and its ability to interact with polar solvents.
-
Pyrrole Ring: The pyrrole ring itself is an aromatic heterocycle.[7][8] While the ring is largely nonpolar, the nitrogen atom's lone pair of electrons contributes to the aromatic system, and the N-H group can act as a hydrogen bond donor.[9][10][11]
-
Methyl Groups (-CH₃): These alkyl substituents are nonpolar and contribute to the hydrophobic character of the molecule.
The combination of a highly polar carboxylic acid, a polar aldehyde, and a moderately polar N-H group on the pyrrole ring, contrasted with the nonpolar methyl groups and the carbon backbone, results in a molecule with a complex solubility profile. It is expected to exhibit limited solubility in purely nonpolar solvents and preferential solubility in polar solvents, particularly those capable of hydrogen bonding.
Theoretical Solubility Profile in Organic Solvents
Based on the analysis of its functional groups and the principles of intermolecular forces, we can predict the qualitative solubility of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in various classes of organic solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)
These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected between the carboxylic acid and aldehyde groups of the solute and the hydroxyl groups of the solvent. Therefore, moderate to good solubility is anticipated in alcohols like methanol and ethanol. Its solubility in water is expected to be slight, as the nonpolar methyl groups and the pyrrole ring may limit miscibility.[1][4]
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
These solvents are polar and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group.[2] They are expected to be effective solvents due to strong dipole-dipole interactions and their ability to accept hydrogen bonds from the carboxylic acid and N-H groups of the solute. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds and are likely to be excellent choices for dissolving 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Nonpolar Solvents (e.g., Hexane, Toluene)
These solvents primarily interact through weak van der Waals forces (London dispersion forces).[12] Given the highly polar nature of the carboxylic acid and aldehyde functional groups, very poor solubility is expected in nonpolar solvents like hexane. Toluene, being aromatic, might show slightly better solvation due to potential π-stacking interactions with the pyrrole ring, but overall solubility is still predicted to be low.
Predicted Solubility Summary
The following table summarizes the predicted qualitative solubility of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in a range of common organic solvents. It is crucial to note that these are predictions based on chemical principles; for precise applications, experimental determination is essential.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Interactions |
| Polar Protic | Water | Slight | Hydrogen Bonding, Dipole-Dipole |
| Methanol, Ethanol | Moderate to Good | Hydrogen Bonding, Dipole-Dipole | |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Dipole-Dipole, Hydrogen Bond Acceptance |
| Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Dipole-Dipole, Hydrogen Bond Acceptance | |
| Nonpolar | Hexane, Cyclohexane | Very Low | Van der Waals Forces |
| Toluene | Low | Van der Waals Forces, Potential π-stacking |
Experimental Protocol for Quantitative Solubility Determination: The Isothermal Saturation Method
To obtain accurate and reliable solubility data, a well-controlled experimental procedure is necessary. The isothermal saturation (or shake-flask) method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[13][14][15]
Principle
An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment
-
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Thermostatic water bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of the Solid-Solvent Slurry:
-
Accurately weigh an excess amount of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid into a vial. The excess solid should be clearly visible at the end of the experiment to ensure saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., a 25 °C water bath).
-
Agitate the slurries at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration does not change significantly between the later time points.[15]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.[16]
-
-
Sample Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid to quantify the concentration in the experimental samples.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of the compound in the solvent, taking into account any dilution factors.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizing the Process and Interactions
To further clarify the experimental workflow and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for the isothermal saturation solubility determination.
Caption: Key molecular interactions influencing solubility.
Conclusion
The solubility of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a critical parameter for its successful application in research and development. While quantitative data may not be readily available in the literature, a strong predictive understanding can be derived from its molecular structure. The presence of potent hydrogen bonding groups suggests high solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol. Conversely, poor solubility is expected in nonpolar solvents. For applications requiring precise solubility values, the detailed isothermal saturation method provided in this guide offers a reliable and reproducible approach. By combining theoretical understanding with rigorous experimental practice, researchers can effectively navigate the challenges associated with the solubility of this versatile pyrrole derivative.
References
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
CK-12 Foundation. (2024, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
-
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Online Organic Chemistry Tutorial. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2016, August 10). 10.2: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Chinese Pharmaceutical Association. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ACS Publications. (2021, November 1). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (2008, August 7). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. Retrieved from [Link]
-
Vedantu. (n.d.). Pyrrole: Structure, Properties, Synthesis & Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to aldehydes and ketones. Retrieved from [Link]
-
SlideShare. (n.d.). Chemistry of pyrrole | PPTX. Retrieved from [Link]
-
The Chemistry of Pyrroles. (n.d.). Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 1). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Intermolecular Forces. Retrieved from [Link]
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The C3 Paradox: A Technical Guide to Substituted Pyrrole-3-Carboxylic Acids
Executive Summary
The pyrrole-3-carboxylic acid scaffold represents a distinct "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for blockbuster kinase inhibitors like Sunitinib (Sutent®) and Toceranib. However, its synthesis presents a regiochemical paradox: the pyrrole ring is inherently nucleophilic at the C2 position, making direct electrophilic introduction of a carboxyl group at C3 thermodynamically unfavorable.
This guide analyzes the evolution of synthetic strategies to overcome this barrier—from the classical Knorr condensation to the regio-controlled Van Leusen reaction—and provides self-validating protocols for laboratory application.
Part 1: The Regiochemical Conundrum
To understand the difficulty in synthesizing pyrrole-3-carboxylic acids, one must first understand the electronic bias of the pyrrole ring.
Electronic Bias and Resonance
Pyrrole is a
Consequently, direct carboxylation (e.g., Kolbe-Schmitt or Vilsmeier-Haack followed by oxidation) almost exclusively yields pyrrole-2-carboxylic acid . Accessing the 3-position requires de novo ring synthesis strategies that install the carboxylate moiety during the cyclization event, rather than after.
Visualization: The Stability Gap
The following diagram illustrates the resonance disparity that forces chemists to abandon direct substitution in favor of ring-closure methods.
Figure 1: Comparative stability of intermediates during electrophilic substitution. The kinetic and thermodynamic preference for C2 necessitates alternative synthetic routes for C3 acids.
Part 2: Strategic Evolution & The Van Leusen Breakthrough
The Classical Limitation (Knorr)
The Knorr Pyrrole Synthesis (1884) involves the condensation of an
The Game Changer: Van Leusen Reaction
In the 1970s, Albert van Leusen developed a base-mediated reaction using Tosylmethyl Isocyanide (TosMIC) and electron-deficient alkenes (Michael acceptors). This is arguably the most reliable method for generating 3,4-substituted pyrroles because the TosMIC reagent acts as a specific 1,3-dipole equivalent that installs the C2 and C5 carbons, while the alkene provides the C3 and C4 carbons.
If the Michael acceptor is an
Part 3: Detailed Protocol – The Van Leusen Synthesis
This protocol describes the synthesis of Methyl 4-phenyl-1H-pyrrole-3-carboxylate , a precursor to the free acid. This method is preferred for its "self-validating" nature: the evolution of the intermediate and the precipitation of the product provide visual cues of reaction progress.
Mechanistic Workflow
Figure 2: The Van Leusen [3+2] cycloaddition mechanism. Note the elimination of the sulfonyl group (Ts-) is the driving force for aromatization.
Experimental Protocol
Reagents:
-
TosMIC (1.0 eq)
-
Methyl cinnamate (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 eq)
-
Solvent: DMSO / Diethyl Ether (1:2 ratio)
Step-by-Step Procedure:
-
Preparation of Base Suspension:
-
In a flame-dried 3-neck round bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous Diethyl Ether.
-
Checkpoint: Ensure the suspension is milky white. Grey discoloration implies moisture contamination.
-
-
Reagent Mixing:
-
In a separate vessel, dissolve TosMIC (1.0 eq) and Methyl cinnamate (1.0 eq) in DMSO.
-
Why: Pre-mixing ensures stoichiometric availability of the dipole and dipolarophile before they encounter the base, minimizing TosMIC self-condensation.
-
-
Controlled Addition (The Critical Step):
-
Add the DMSO solution dropwise to the NaH/Ether suspension via a cannulation needle or addition funnel over 20 minutes.
-
Observation: The reaction is exothermic. Maintain temperature < 30°C using a water bath. The mixture will turn from white to yellow/orange, indicating enolate formation.
-
-
Reaction & Quench:
-
Stir for 2 hours at room temperature.
-
Slowly add water (dilution) to quench excess NaH.
-
Self-Validation: The organic layer will separate. Upon acidification of the aqueous phase (if acid is desired) or evaporation of the organic phase, the pyrrole often precipitates due to high crystallinity.
-
-
Purification:
-
Extract with Ethyl Acetate. Wash with brine to remove DMSO.
-
Recrystallize from Ethanol.[2]
-
Part 4: Pharmaceutical Application – The Sunitinib Intermediate
Sunitinib (Sutent) is a multi-targeted receptor tyrosine kinase inhibitor. Its core scaffold is 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid .[3] The synthesis of this intermediate highlights the "Blocked C2" strategy, where the C2 position is occupied (by a methyl group), forcing functionalization or directing group logic to the C3 position.
Retrosynthetic Analysis
The synthesis typically employs a modified Knorr approach followed by a specific decarboxylation-formylation sequence.
Target: 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid[3]
Data Summary of Key Intermediate Steps:
| Step | Reaction Type | Reagents | Yield (Typical) | Key Observation |
| 1 | Nitrosation | Methyl acetoacetate, NaNO2, AcOH | >85% | Formation of oxime (color change) |
| 2 | Knorr Condensation | Oxime + Ethyl acetoacetate, Zn dust | 60-70% | Exothermic; formation of diester |
| 3 | Selective Hydrolysis | NaOH (aq) | >90% | Saponification of C5-ester |
| 4 | Decarboxylation | Heat (Solvent-free or Ethanolamine) | 80% | Evolution of CO2 gas |
| 5 | Vilsmeier-Haack | POCl3, DMF | 75% | Formylation at vacant C5 |
Workflow Diagram
Figure 3: Synthetic route to the Sunitinib pyrrole intermediate. Note the strategic use of the 5-ester as a blocking group that is later removed to allow formylation.
Critical Protocol Note: Selective Hydrolysis
In the diester intermediate (Step 2), the ester at C5 is generally more sterically accessible and electronically activated than the ester at C3 (flanked by the methyl group and the nitrogen). This allows for regioselective saponification using 1 equivalent of NaOH. If the reaction mixture turns homogeneous, it indicates the mono-acid salt has formed.
Part 5: Future Directions – Continuous Flow
Recent advancements (2010s-2020s) have transitioned the synthesis of pyrrole-3-carboxylic acids from batch to continuous flow chemistry . A notable protocol utilizes the in situ generation of HBr (a byproduct of the Hantzsch reaction) to hydrolyze tert-butyl esters downstream in a microreactor.[4][5] This approach minimizes handling of the unstable intermediates and significantly improves safety when scaling up.
References
-
Van Leusen, A. M., et al. (1972).[6] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Journal of Organic Chemistry.[7] Link
-
Knorr, L. (1884).[6] Synthese von Pyrrolderivaten.[2][6][8][9][10][11][12] Berichte der deutschen chemischen Gesellschaft. Link
-
Baumann, M., Baxendale, I. R., et al. (2011). Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. Journal of Organic Chemistry.[7] Link
-
PubChem Compound Summary. (2023). Sunitinib Malate. National Center for Biotechnology Information. Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Vilsmeier-Haack and Knorr mechanisms). Link
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role of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in medicinal chemistry
Topic: Strategic Role of 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary: The Structural Imperative
In the landscape of heterocyclic medicinal chemistry, 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid represents a critical "scaffold-hopping" tool. While its isomer, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is the well-documented precursor to the blockbuster kinase inhibitor Sunitinib (Sutent) , the 4-formyl-2,5-dimethyl isomer serves a distinct and vital role in Structure-Activity Relationship (SAR) exploration.
This guide delineates the technical utility of this specific isomer. Unlike the alpha-formylated (C5) Sunitinib precursor, this beta-formylated (C4) scaffold alters the geometric vector of downstream hydrogen-bonding motifs. It is essential for:
-
Probing Kinase Binding Pockets: Testing steric tolerance at the "back" of the ATP-binding cleft.
-
Porphyrin & Macrocycle Synthesis: Providing beta-functionalized building blocks for non-centrosymmetric porphyrins.
-
Bioisosteric Design: Modulating pKa and solubility profiles via C3-carboxylic acid derivatization.
Structural Analysis & Isomerism
To utilize this compound effectively, one must distinguish it from its regioisomers. The reactivity profile is dictated by the pyrrole substitution pattern .
| Feature | Target Compound (4-Formyl-2,5-dimethyl) | Sunitinib Intermediate (5-Formyl-2,4-dimethyl) |
| Formyl Position | C4 (Beta) | C5 (Alpha) |
| Methyl Positions | C2, C5 (Alpha, Alpha) | C2, C4 (Alpha, Beta) |
| Electronic Character | Formyl group is less conjugated with the ring nitrogen lone pair compared to alpha-position. | Highly conjugated; resonance stabilized. |
| Primary Utility | SAR Expansion, Porphyrin Synthesis, Negative Controls. | Synthesis of Sunitinib, Toceranib. |
Cheminformatics Data:
-
CAS: 861582-93-6 (Acid), 175205-91-1 (Methyl Ester)
-
Molecular Weight: 167.16 g/mol [2]
Synthetic Pathway: The Vilsmeier-Haack Logic
The synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid relies on exploiting the inherent nucleophilicity of the pyrrole ring. Because the C2 and C5 positions are blocked by methyl groups, and C3 is occupied by the carboxylate, the C4 position is the only available nucleophilic site . This ensures high regioselectivity during electrophilic aromatic substitution.
Mechanism of Action
-
Core Synthesis: The pyrrole core (Ethyl 2,5-dimethylpyrrole-3-carboxylate) is typically accessible via the Paal-Knorr reaction (using 2,5-hexanedione and an amino-ester) or a modified Hantzsch synthesis.
-
Formylation: The Vilsmeier-Haack reaction utilizes POCl₃ and DMF to generate the electrophilic chloroiminium ion (Vilsmeier reagent).[4][5]
-
Regioselectivity: The pyrrole ring attacks the Vilsmeier reagent at C4. Hydrolysis yields the aldehyde.
Visualizing the Pathway
Caption: Regioselective C4-formylation of the 2,5-blocked pyrrole core via Vilsmeier-Haack conditions.
Detailed Experimental Protocol
This protocol describes the synthesis of the ethyl ester derivative. The free acid is obtained via subsequent saponification (LiOH/THF).
Reaction: Vilsmeier-Haack Formylation of Ethyl 2,5-dimethylpyrrole-3-carboxylate
Reagents:
-
Ethyl 2,5-dimethylpyrrole-3-carboxylate (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Vilsmeier Complex Formation:
-
In a flame-dried round-bottom flask under Argon, cool DMF (3.0 eq) to 0°C.
-
Add POCl₃ (1.2 eq) dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent thermal decomposition.
-
Stir for 30 minutes at 0°C until a white/yellowish semi-solid (the chloroiminium salt) forms.
-
-
Substrate Addition:
-
Dissolve Ethyl 2,5-dimethylpyrrole-3-carboxylate (1.0 eq) in anhydrous DCM (5 mL/g).
-
Add the pyrrole solution dropwise to the Vilsmeier complex at 0°C.
-
Observation: The solution will likely turn orange/red.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature, then heat to reflux (approx. 40-50°C) for 2–4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (higher Rf) should disappear, replaced by a more polar aldehyde spot.
-
-
Workup & Hydrolysis:
-
Cool the reaction mixture to 0°C.
-
Slowly pour the mixture into a saturated Sodium Acetate (NaOAc) solution (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂).
-
Yield Expectation: 70–85%.
-
Medicinal Chemistry Applications
A. Kinase Inhibitor SAR (The "Reverse" Analog)
In the development of Indolinone-based tyrosine kinase inhibitors (like Sunitinib), the pyrrole aldehyde is condensed with an oxindole.
-
Standard Sunitinib: Uses the 5-formyl isomer.[2][6] The pyrrole NH and the oxindole C=O form a specific hydrogen-bonding network.
-
The 4-Formyl Variant: Using the 4-formyl-2,5-dimethyl isomer creates a "kinked" molecule.
-
Application: This tests the spatial tolerance of the ATP-binding pocket. If the 4-formyl variant retains activity, it suggests the pocket is open at the beta-position. If activity is lost, it confirms the strict steric requirement for the linear alpha-connection.
-
B. Porphyrin Synthesis
This compound is a "Beta-functionalized" pyrrole.
-
Standard Porphyrins: Formed via alpha-positions (C2/C5).
-
Utility: Since C2 and C5 are blocked by methyls, this molecule cannot form standard porphyrins. However, it is used to synthesize dipyrromethenes (BODIPY precursors) or porphyrazines where the methyl groups are part of the macrocycle periphery, and the formyl group serves as a handle for further conjugation (e.g., attaching targeting peptides).
C. Signal Transduction Logic
Caption: Divergent applications of the scaffold in drug design and imaging.
References
-
PubChem. 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid - Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Protocols. Available at: [Link]
Sources
- 1. PubChemLite - 4-formyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3 | CID 11073792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid, 96% 5 g | Request for Quote [thermofisher.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as a building block in organic synthesis
Topic: 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid as a Building Block in Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
A Versatile Scaffold for Beta-Conjugated Heterocycles and Kinase Inhibitors
Executive Summary
4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 861582-93-6) represents a critical orthogonal building block in heterocyclic chemistry. Distinct from its widely recognized isomer—the 5-formyl-2,4-dimethyl derivative used in the synthesis of Sunitinib—this C4-formylated scaffold enables the construction of beta-conjugated systems. This regiochemical distinction alters electronic communication across the pyrrole ring, modifying the steric profile and binding affinity of downstream pharmacophores, particularly in receptor tyrosine kinase (RTK) inhibitors and functionalized porphyrinoids.
This guide details the synthesis, reactivity profile, and application of this scaffold, providing validated protocols for its integration into high-value organic frameworks.
Part 1: Structural Analysis & Significance
The utility of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid lies in its dense functionalization pattern. The pyrrole ring is fully substituted, blocking the reactive alpha-positions (C2, C5) with methyl groups, which directs electrophilic and condensation reactions exclusively to the beta-positions (C3, C4).
Comparison of Regioisomers:
| Feature | Target: 4-Formyl-2,5-dimethyl | Sunitinib Intermediate: 5-Formyl-2,4-dimethyl |
| Formyl Position | C4 (Beta) | C5 (Alpha) |
| Conjugation Vector | Linear/Cross-conjugated (Beta-linkage) | Linear (Alpha-linkage) |
| Steric Environment | Flanked by C3-Acid and C5-Methyl | Flanked by NH and C4-Methyl |
| Primary Application | Novel RTK inhibitors, Porphyrin beta-modification | Sunitinib (Sutent) synthesis, Alpha-linked dyes |
Mechanistic Implication: In drug design, switching from an alpha-linked (5-formyl) to a beta-linked (4-formyl) pyrrole alters the "hinge-binding" geometry in kinase domains. The beta-aldehyde allows for the synthesis of "kinked" inhibitors that can probe different hydrophobic pockets within the ATP-binding site.
Part 2: Synthesis Strategy
The synthesis of this building block requires a strategy that establishes the 2,5-dimethyl substitution pattern first, leaving the C4 position open for electrophilic formylation.
Workflow Diagram: Synthesis of the Scaffold
Caption: Step-wise construction of the 4-formyl-2,5-dimethylpyrrole scaffold via Knorr synthesis and Vilsmeier-Haack formylation.
Step 1: Construction of the Pyrrole Core
The precursor, ethyl 2,5-dimethylpyrrole-3-carboxylate , is typically synthesized via the Knorr Pyrrole Synthesis .
-
Reactants: Ethyl acetoacetate and an
-aminoketone (generated in situ from -oximinoacetoacetate and zinc/acetic acid). -
Mechanism: Condensation followed by cyclization. The 2- and 5-methyl groups are established by the choice of precursors (e.g., using ethyl acetoacetate and a methyl-ketone equivalent).
Step 2: Regioselective C4-Formylation
Since C2 and C5 are blocked by methyl groups and C3 bears the electron-withdrawing ester, the C4 position is the only nucleophilic site remaining on the ring.
-
Reagent: Vilsmeier-Haack reagent (Chloromethyleniminium salt generated from
and DMF).[1] -
Outcome: Exclusive C4-formylation.
Part 3: Reactivity & Applications[1][2][3][4][5]
1. Knoevenagel Condensation (Kinase Inhibitors)
The C4-aldehyde is highly reactive toward active methylene compounds.
-
Reaction: Condensation with oxindoles (e.g., 5-fluorooxindole) yields beta-linked sunitinib analogs .
-
Significance: These analogs often exhibit altered selectivity profiles against kinases like VEGFR2, PDGFR
, and FGFR1 due to the modified vector of the pyrrole NH hydrogen bond donor.
2. Dipyrromethene and Porphyrin Synthesis
While standard BODIPY dyes use alpha-linked dipyrromethenes, this scaffold allows for the construction of beta-linked dipyrrins .
-
Utility: These are precursors for expanded porphyrins or linear polypyrroles used in supramolecular sensors. The C3-carboxylic acid can be used to anchor the dye to solid surfaces or biomolecules.
Reactivity Map
Caption: Functional divergence of the scaffold: C4-aldehyde for conjugation, C3-acid for anchoring, and N1 for solubility tuning.
Part 4: Detailed Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation of Ethyl 2,5-dimethylpyrrole-3-carboxylate
This protocol installs the aldehyde at the C4 position.
Reagents:
-
Ethyl 2,5-dimethylpyrrole-3-carboxylate (1.0 equiv)
-
Phosphorus oxychloride (
, 1.2 equiv) -
N,N-Dimethylformamide (DMF, 1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Preparation of Vilsmeier Reagent: In a flame-dried flask under argon, cool anhydrous DMF (1.5 equiv) to 0°C. Add
(1.2 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes until the white Vilsmeier salt precipitates/forms. -
Addition: Dissolve ethyl 2,5-dimethylpyrrole-3-carboxylate in DCM (5 mL/mmol). Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]
-
Reaction: Allow the mixture to warm to room temperature and then reflux (40°C) for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane). The product will be more polar than the starting material.
-
Hydrolysis: Cool the mixture to 0°C. Cautiously add saturated aqueous sodium acetate (NaOAc) solution (exothermic). Stir vigorously for 1 hour at room temperature to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with DCM (3x). Wash combined organics with saturated
and brine. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield ethyl 4-formyl-2,5-dimethylpyrrole-3-carboxylate .
-
Note: If the free acid is required, hydrolysis with LiOH in THF/Water (1:1) at 60°C for 4 hours is effective.
-
Protocol B: Synthesis of Beta-Linked Sunitinib Analog
Representative Knoevenagel condensation with 5-fluorooxindole.
Reagents:
-
4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 equiv)
-
5-Fluorooxindole (1.0 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (anhydrous)
Procedure:
-
Setup: Combine the pyrrole aldehyde and 5-fluorooxindole in ethanol (10 mL/mmol).
-
Catalysis: Add catalytic piperidine (0.1 equiv).
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. The product often precipitates as a yellow/orange solid during the reaction.
-
Isolation: Cool to room temperature. Filter the precipitate.
-
Washing: Wash the solid with cold ethanol and diethyl ether to remove unreacted aldehyde and catalyst.
-
Result: The Z-isomer is typically the thermodynamic product, stabilized by an intramolecular hydrogen bond between the oxindole C=O and the pyrrole NH.
Part 5: References
-
Vilsmeier-Haack Reaction Mechanism & Application Jones, G., & Stanforth, S. P. "The Vilsmeier Reaction of Non-Aromatic Compounds."[3] Organic Reactions, 2000, 56, 355-659.[3] Source:
-
Synthesis of Pyrrole-3-Carboxylic Acid Derivatives PubChem Compound Summary. "4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid." Source:
-
Kinase Inhibitor Design (Sunitinib Analogs) Sun, L., et al. "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 1998, 41(14), 2588-2603. Source:
-
Regioselectivity in Pyrrole Formylation Trofimov, B. A., et al.[2] "Pyrroles: Synthesis and Reactivity."[3] Advances in Heterocyclic Chemistry, 2010. Source:
Sources
Theoretical and Computational Studies of 4-Formyl-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid
[1]
Executive Summary & Structural Context
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (FDPCA) is a fully substituted pyrrole derivative characterized by high functional density.[1] It serves as a critical "push-pull" electronic system where the electron-rich pyrrole ring is balanced by the electron-withdrawing formyl (-CHO) and carboxylic acid (-COOH) moieties.[1]
This guide details the computational protocols required to characterize its electronic structure, reactivity, and pharmaceutical potential.[1] The presence of both hydrogen bond donors (NH, COOH) and acceptors (C=O, COOH) makes this molecule a prime candidate for supramolecular assembly and kinase inhibition (specifically VEGFR-2).[1]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Key Precursor | Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (via Paal-Knorr or Knorr synthesis) |
| Electronic Class | Amphoteric Heterocycle (Acidic -COOH, Weakly Basic Pyrrole N) |
Computational Methodology (DFT Framework)
To achieve high-fidelity predictions of FDPCA's behavior, a Density Functional Theory (DFT) approach is required.[1] The following protocol ensures results are comparable to experimental X-ray diffraction and spectroscopic data.
Geometry Optimization & Basis Set Selection
The geometric stability of FDPCA relies on the interplay between the C3-Carboxyl and C4-Formyl groups.[1] Steric hindrance between these adjacent groups often forces a deviation from planarity or induces specific intramolecular hydrogen bonding.[1]
-
Functional: B3LYP-D3(BJ) or wB97XD .
-
Rationale: Standard B3LYP fails to capture weak dispersion forces critical for intramolecular H-bonding in crowded pyrroles.[1] The D3 (Grimme) correction or the long-range corrected wB97XD functional is mandatory to accurately model the interaction between the carboxylic OH and the formyl Oxygen.[1]
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Rationale: Diffuse functions (++) are essential for describing the lone pairs on the oxygen atoms and the loosely bound acidic proton.[1]
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) .
-
Solvents: DMSO (for biological mimicry) and Methanol (synthesis solvent).[1]
-
Workflow Diagram
The following Graphviz diagram outlines the computational workflow for characterizing FDPCA.
Caption: Computational workflow for the structural and electronic characterization of FDPCA.
Electronic Structure & Reactivity Profile[1]
Frontier Molecular Orbitals (FMO)
The reactivity of FDPCA is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
HOMO Location: Predominantly localized on the pyrrole ring and the nitrogen lone pair.[1] This indicates the site of electrophilic attack or oxidation.[1]
-
LUMO Location: Delocalized over the formyl and carboxylic acid groups (electron-withdrawing regions), indicating susceptibility to nucleophilic attack (e.g., Schiff base formation at the formyl group).[1]
-
Chemical Hardness (η): Calculated as
.[1] A lower gap implies higher reactivity (soft molecule), typical for this conjugated system.[1]
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the charge distribution, guiding intermolecular interaction predictions.[1]
-
Red Regions (Negative Potential): Localized on the Carbonyl Oxygens (C=O of formyl and acid).[1] These are H-bond acceptors.
-
Blue Regions (Positive Potential): Localized on the Pyrrole NH and Carboxylic OH.[1] These are H-bond donors.
-
Implication: This dual donor/acceptor motif facilitates the formation of centrosymmetric dimers in the solid state, similar to the crystal packing observed in its ethyl ester derivative [1].[1]
Biological Interface: Molecular Docking Protocol[1]
FDPCA derivatives have shown significant potential as kinase inhibitors, particularly against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary target in cancer therapy [2].[1]
Docking Methodology
To validate the pharmaceutical potential of FDPCA, the following docking protocol is recommended:
-
Protein Preparation:
-
Source: PDB ID: 4ASD (Crystal structure of VEGFR-2 with Sorafenib).[1]
-
Processing: Remove water molecules, add polar hydrogens, and compute Gasteiger charges.
-
-
Ligand Preparation:
-
Grid Generation:
-
Center the grid box on the ATP-binding site (typically defined by residues Glu885 and Cys919).[1]
-
-
Scoring Function:
Interaction Pathway Diagram
The following diagram illustrates the synthesis of biologically active hydrazone derivatives from FDPCA, a common route to enhance its cytotoxicity.
Caption: Synthetic pathway from precursor to bioactive hydrazone derivatives via FDPCA.
Experimental Validation & Synthesis
Theoretical data must be validated against experimental benchmarks.
Synthesis Protocol
The synthesis of FDPCA is robust and typically proceeds via the hydrolysis of Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate [3].[1]
-
Dissolution: Dissolve 100 mmol of the ethyl ester in a mixture of Methanol (100 mL) and Water (400 mL).
-
Hydrolysis: Slowly add 200 mL of 5N KOH solution.
-
Reflux: Heat to reflux for 3 hours.
-
Workup: Cool to room temperature. Adjust pH to 3 using 5N HCl.[1][3][4]
-
Isolation: Filter the resulting yellow-brown precipitate, wash with distilled water, and dry under vacuum.[1][3][4]
Spectroscopic Signatures (Validation)[1]
-
IR Spectrum (Calculated vs. Experimental):
-
NMR (¹H in DMSO-d₆):
References
-
Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008).[1][5] Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[1][3][4][6] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.[1] Link
-
Kumar, N., et al. (2020).[1] Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267.[1][2] Link
-
ChemicalBook. (2025).[1][4] 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid Product Description and Synthesis. Link
-
Bhat, M. A., et al. (2025).[1] Experimental and Theoretical study of 4–formyl pyrrole derived aroylhydrazones. Journal of Molecular Structure. Link
Sources
- 1. 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3 | CID 11073792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS#: 253870-02-9 [m.chemicalbook.com]
- 4. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: An Application of Paal-Knorr Synthesis and Vilsmeier-Haack Formylation
Introduction
Substituted pyrroles are a cornerstone of medicinal chemistry and materials science, with the 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid scaffold being a particularly valuable building block. Its unique arrangement of functional groups—a carboxylic acid, an aldehyde, and two methyl groups on the pyrrole ring—offers multiple points for diversification, making it an important intermediate in the synthesis of complex heterocyclic systems, including porphyrins and various pharmacologically active agents.
This application note provides a comprehensive guide for the multi-step synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid for researchers, scientists, and drug development professionals. The synthetic strategy employs two classical named reactions: the Paal-Knorr synthesis for the initial construction of the pyrrole ring, followed by the Vilsmeier-Haack reaction for the introduction of the formyl group, and concluding with a standard saponification to yield the target carboxylic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.
Synthetic Strategy Overview
The synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is achieved through a three-step process, as illustrated in the workflow diagram below. The initial step involves the construction of the pyrrole ring via a Paal-Knorr condensation to yield ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This is followed by the regioselective formylation of the pyrrole at the C4 position using the Vilsmeier-Haack reaction. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Caption: Overall synthetic workflow.
Mechanistic Insights
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. The reaction proceeds through a series of nucleophilic attacks and dehydration steps. In the context of this synthesis, the 1,4-dicarbonyl compound is 2,5-hexanedione, and ammonia serves as the nitrogen source. The reaction is typically acid-catalyzed, which protonates a carbonyl group, activating it for nucleophilic attack by the amine.[1] The resulting hemiaminal then cyclizes via intramolecular attack of the nitrogen on the second carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the aromatic pyrrole ring.
Caption: Simplified Paal-Knorr mechanism.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, formed in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).[3] The pyrrole ring, being electron-rich, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate yields the formylated pyrrole. For the substrate, ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, the electronically activating methyl groups at the C2 and C5 positions sterically hinder these positions, directing the electrophilic attack of the Vilsmeier reagent to the unsubstituted and still electron-rich C4 position.
Caption: Vilsmeier-Haack reaction pathway.
Experimental Protocols
PART 1: Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
This protocol is adapted from established procedures for the Paal-Knorr synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,5-Hexanedione | Reagent | Sigma-Aldrich |
| Ethyl acetoacetate | ACS reagent, ≥99% | Sigma-Aldrich |
| Ammonia solution | 28-30% in water | Fisher Scientific |
| Ethanol | 200 proof, anhydrous | Decon Labs |
| Glacial Acetic Acid | ACS reagent, ≥99.7% | VWR |
| Diethyl ether | ACS reagent, ≥99.0% | VWR |
| Sodium sulfate, anhydrous | ACS reagent, granular | VWR |
Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (0.1 mol, 11.42 g), ethyl acetoacetate (0.1 mol, 13.01 g), and ethanol (150 mL).
-
To the stirred solution, add concentrated ammonia solution (0.2 mol, ~13.4 mL) dropwise.
-
Add a catalytic amount of glacial acetic acid (approximately 1 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 300 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (7:3 hexane:ethyl acetate) to afford ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate as a solid.
Expected Yield: 65-75% Appearance: Off-white to pale yellow solid.
PART 2: Synthesis of Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
This protocol outlines the Vilsmeier-Haack formylation of the pyrrole ester intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | As synthesized in Part 1 | |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl3) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium acetate | Anhydrous, ≥99% | Sigma-Aldrich |
| Ethyl acetate | ACS reagent, ≥99.5% | VWR |
| Saturated sodium bicarbonate solution | Prepared in-house |
Protocol:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (0.05 mol, 9.06 g) in anhydrous 1,2-dichloroethane (100 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (0.06 mol, 5.6 mL) to anhydrous N,N-dimethylformamide (0.06 mol, 4.7 mL) at 0 °C with stirring. Allow the reagent to form for 30 minutes.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of the pyrrole ester, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (1:1 hexane:ethyl acetate).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate (100 mL).
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization from ethanol or by column chromatography on silica gel (1:1 hexane:ethyl acetate) to yield ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.
Expected Yield: 70-80% Appearance: White to off-white solid.
PART 3: Synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
This protocol details the saponification of the formylated pyrrole ester.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | As synthesized in Part 2 | |
| Sodium hydroxide (NaOH) | Reagent grade, ≥98% | Sigma-Aldrich |
| Ethanol | 95% | VWR |
| Hydrochloric acid (HCl) | Concentrated, 37% | VWR |
| Diethyl ether | ACS reagent, ≥99.0% | VWR |
Protocol:
-
In a 250 mL round-bottom flask, dissolve ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (0.04 mol, 7.81 g) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (0.08 mol, 3.2 g) in water (20 mL).
-
Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Expected Yield: 85-95% Appearance: White to pale yellow solid.[4]
Characterization of the Final Product
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
| Property | Value |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | Decomposes above 200 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. |
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5 (s, 1H, COOH), 11.5 (s, 1H, NH), 10.0 (s, 1H, CHO), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~185 (CHO), ~165 (COOH), ~140 (C), ~135 (C), ~120 (C), ~115 (C), ~12 (CH₃), ~10 (CH₃).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), 3200-2500 (O-H stretch, broad), ~1700 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, aldehyde), ~1580 (C=C stretch).
-
Mass Spectrometry (ESI-): m/z 166.05 [M-H]⁻.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Paal-Knorr synthesis | Incomplete reaction; inefficient extraction. | Increase reflux time; ensure complete extraction by performing more repetitions. |
| Formation of byproducts in Vilsmeier-Haack reaction | Reaction temperature too high; moisture contamination. | Maintain low temperature during reagent addition; use anhydrous solvents and flame-dried glassware. |
| Incomplete hydrolysis of the ester | Insufficient base or reaction time. | Use a larger excess of NaOH; increase reflux time. |
| Product difficult to precipitate | Insufficient acidification. | Ensure pH is 2-3 by checking with pH paper; cool the solution thoroughly. |
Conclusion
This application note provides a detailed and reliable three-step protocol for the synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. By leveraging the classical Paal-Knorr pyrrole synthesis and the Vilsmeier-Haack formylation, this valuable building block can be obtained in good overall yield. The provided mechanistic insights, detailed experimental procedures, and troubleshooting guide are intended to facilitate the successful application of this synthetic route in a research and development setting.
References
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering (IJRTE), 8(4), 8828-8831.
- Vilsmeier-Haack Reaction. NROChemistry.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Pyrrole-The Vilsmeier Reaction. ChemTube3D.
- 861582-93-6|4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. BLDpharm.
- 4-Formyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid. CymitQuimica.
- Saponific
- ethyl 2,5-dimethyl-1h-pyrrole-3-carboxyl
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- Paal–Knorr synthesis. Wikipedia.
Sources
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid
For an audience of researchers, scientists, and drug development professionals, this document provides a detailed technical guide on the Vilsmeier-Haack formylation of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This guide encompasses the underlying mechanistic principles, a comprehensive experimental protocol, and expert insights into potential challenges and troubleshooting.
Introduction: The Strategic Importance of Pyrrole Scaffolds
Pyrrole and its derivatives are fundamental heterocyclic motifs in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity. The introduction of a formyl (-CHO) group onto the pyrrole ring via the Vilsmeier-Haack reaction is a powerful synthetic transformation, as the resulting pyrrole aldehydes are versatile intermediates for the construction of more complex molecular architectures.[1][2] This application note focuses on the formylation of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substrate with blocked α-positions, directing the electrophilic substitution to the β-position.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[3]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the pyrrole ring, forming a cationic intermediate. A subsequent deprotonation step restores aromaticity, yielding an iminium salt.
-
Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup to furnish the desired aldehyde.[6]
Regioselectivity in the Formylation of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid
In the case of pyrrole, electrophilic substitution, such as the Vilsmeier-Haack reaction, preferentially occurs at the electron-rich α-positions (C2 and C5).[4] However, for the substrate 2,5-dimethyl-1H-pyrrole-3-carboxylic acid, these positions are substituted with methyl groups. Consequently, the formylation is directed to the available and still activated β-position, C4. This regioselectivity is a key consideration in the synthetic design.
Experimental Protocol
This protocol is based on established procedures for the Vilsmeier-Haack formylation of substituted pyrroles and should be adapted and optimized for the specific substrate.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 57338-76-8 | C₇H₉NO₂ | 139.15 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Saturated aqueous sodium acetate (NaOAc) | 127-09-3 | C₂H₃NaO₂ | 82.03 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Diethyl ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 |
Step-by-Step Procedure
1. Formation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Reaction with 2,5-dimethyl-1H-pyrrole-3-carboxylic acid:
-
Dissolve 2,5-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
3. Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The reaction can then be heated to a temperature between 40-60 °C and stirred for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
4. Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel.
-
Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Visualizing the Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Expert Insights and Troubleshooting
Potential Side Reaction: Decarboxylation
The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the decarboxylation of the carboxylic acid group on the pyrrole ring.[7] This would result in the formation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a byproduct.
-
Mitigation Strategy: Careful control of the reaction temperature and time is crucial. Lowering the reaction temperature and minimizing the reaction time once the starting material is consumed (as monitored by TLC) can help to reduce the extent of decarboxylation.
Purity of Reagents
The Vilsmeier-Haack reaction is sensitive to moisture. The use of anhydrous solvents and reagents is essential for optimal results.
-
Recommendation: Ensure that DMF and DCM are freshly distilled or obtained from a sealed bottle. POCl₃ should be handled with care under an inert atmosphere.
Work-up Procedure
The quenching of the reaction with an aqueous base should be performed slowly and with efficient cooling to control the exothermic reaction.
-
Caution: The addition of aqueous solutions to the reaction mixture containing POCl₃ byproducts can be highly exothermic.
Characterization of Starting Material and Product
Expected Spectroscopic Data:
-
2,5-dimethyl-1H-pyrrole-3-carboxylic acid (Starting Material):
-
¹H NMR: Signals for the two methyl groups, the C4-H proton, and the NH proton. The carboxylic acid proton will likely be a broad singlet.
-
¹³C NMR: Resonances for the two methyl carbons, the four pyrrole ring carbons, and the carboxylic acid carbonyl carbon (typically in the 165-185 ppm range).[8]
-
-
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Product):
-
¹H NMR: Signals for the two methyl groups, the NH proton, the aldehyde proton (typically in the 9-10 ppm range), and the carboxylic acid proton. The C4-H proton signal from the starting material will be absent.
-
¹³C NMR: Resonances for the two methyl carbons, the four pyrrole ring carbons, the carboxylic acid carbonyl carbon, and the aldehyde carbonyl carbon (typically in the 185-200 ppm range).[8]
-
Conclusion
The Vilsmeier-Haack formylation of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid provides a direct route to the corresponding 4-formyl derivative, a valuable synthetic intermediate. Careful control of reaction conditions is necessary to achieve optimal regioselectivity and minimize potential side reactions, such as decarboxylation. This application note provides a comprehensive framework for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
AWS. (n.d.). III Spectroscopic Data. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
-
Deo, K. S., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
- Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.
-
MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
- ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3539-3553.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... Retrieved from [Link]
- Candy, C. F., Jones, R. A., & Wright, P. H. (1982). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(22), 2737-2742.
-
Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
- Gaudo, E., et al. (2025, October 1). The Formylation of N,N-Dimethylcorroles. The Journal of Organic Chemistry.
- Barman, G., & Ray, J. K. (2010). A novel access to bisformylated pyrroles via decarboxylation of N-aryl-γ-lactam-carboxylic acids under Vilsmeier reaction conditions. Tetrahedron Letters, 51(2), 297-300.
-
PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]
- Roohia, L., Afghanb, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-194.
- ResearchGate. (2015, September 29). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
- Gaudo, E., et al. (2025, October 1). The Formylation of N,N-Dimethylcorroles. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for the Synthesis of a Key Sunitinib Intermediate
Abstract
Sunitinib is a crucial oral multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] The synthesis of Sunitinib involves the preparation of several key intermediates, among which N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide is of significant importance.[2][3] This application note provides a detailed, three-stage protocol for the synthesis of this advanced intermediate, beginning with the construction of the core pyrrole ring via the Knorr pyrrole synthesis, followed by regioselective formylation using the Vilsmeier-Haack reaction, and culminating in an amide coupling to introduce the diethylaminoethyl side chain. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and a robust, validated protocol.
Introduction
The chemical structure of Sunitinib is characterized by a central pyrrole ring linked to a fluoroindolin-2-one moiety. The pyrrole core, specifically the substituted carboxamide, plays a vital role in the molecule's interaction with target kinases. Therefore, an efficient and scalable synthesis of this pyrrole intermediate is a critical aspect of the overall Sunitinib manufacturing process. The synthetic route detailed herein is a well-established and reliable method that proceeds in three main stages, each employing classic and well-understood organic reactions. This protocol emphasizes not only the procedural steps but also the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring a thorough understanding for the user.
Overall Synthetic Workflow
The synthesis of the target intermediate, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a multi-step process that can be logically divided into three distinct stages. The workflow begins with the formation of the pyrrole ring, followed by the introduction of a formyl group, and finally, the amidation of the carboxylate.
Caption: Overall workflow for the synthesis of the Sunitinib intermediate.
Stage 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate via Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles.[4] This reaction involves the condensation of an α-amino ketone with a β-ketoester. A key challenge is the instability of α-amino ketones, which tend to self-condense.[5] To overcome this, the α-amino ketone is generated in situ from a more stable precursor, an α-oximino ketone, through reduction with zinc dust in acetic acid.[4][6]
Protocol 1: Knorr Pyrrole Synthesis
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl acetoacetate | 130.14 | 65.0 g | 0.50 | ≥99% |
| Glacial Acetic Acid | 60.05 | 150 mL | - | ≥99.7% |
| Sodium Nitrite (NaNO₂) | 69.00 | 17.4 g | 0.25 | ≥97% |
| Zinc Dust | 65.38 | 33.4 g | 0.51 | - |
| Ethanol (95%) | - | As needed | - | - |
| Ice | - | As needed | - | - |
| Water | - | As needed | - | - |
Procedure:
-
Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (32.5 g, 0.25 mol) in glacial acetic acid (75 mL). Cool the mixture to 5-7 °C in an ice-salt bath.[1]
-
Nitrosation: Dissolve sodium nitrite (17.4 g, 0.25 mol) in water (25 mL) and add this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred reaction mixture, maintaining the temperature between 5 and 7 °C. The addition is exothermic and should be controlled carefully. After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stand for 4 hours.[1]
-
Reduction and Cyclization: To the flask containing the α-oximino intermediate, add the remaining ethyl acetoacetate (32.5 g, 0.25 mol). Begin adding zinc dust (33.4 g, 0.51 mol) in small portions with vigorous stirring. The reaction is highly exothermic; add the zinc dust at a rate that maintains a gentle boil. Use an ice bath to control the reaction if it becomes too vigorous.[4] After all the zinc has been added (approximately 45-60 minutes), heat the mixture to reflux for 1 hour.[1]
-
Work-up and Isolation: While still hot, decant the reaction mixture into a large beaker containing 1 L of cold water, with vigorous stirring. A precipitate will form. Allow the mixture to stand overnight.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and air-dry. The yield of the crude product is typically 57-64%. Recrystallize the crude solid from 95% ethanol to obtain pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a pale-yellow solid.[7]
Stage 2: Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] For pyrroles, which are electron-rich heterocycles, formylation predominantly occurs at the α-position (C2 or C5) due to the stabilizing effect of the nitrogen atom on the reaction intermediate.[11]
Protocol 2: Vilsmeier-Haack Formylation
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | 16.7 g | 0.10 | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 77 mL | - | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10.0 mL | 0.11 | ≥99% |
| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous |
| Sodium Acetate | 82.03 | As needed | - | - |
| Water | - | As needed | - | - |
| Ice | - | As needed | - | - |
Procedure:
-
Preparation of the Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (27 mL) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (10.0 mL, 0.11 mol) dropwise with stirring, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.[12]
-
Formylation Reaction: Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (16.7 g, 0.10 mol) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, can be purified by recrystallization from ethanol to yield brown crystals.[13]
Stage 3: Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
The final stage of the synthesis involves the conversion of the ethyl ester to the desired amide. This is a two-step process: first, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with N,N-diethylethylenediamine.
Protocol 3.1: Hydrolysis of the Ethyl Ester
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 195.22 | 19.5 g | 0.10 | - |
| Potassium Hydroxide (KOH) | 56.11 | 11.2 g | 0.20 | - |
| Methanol | - | 100 mL | - | - |
| Water | - | 400 mL | - | - |
| Hydrochloric Acid (5N) | - | As needed | - | - |
Procedure:
-
Hydrolysis: In a 1 L round-bottom flask, dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.5 g, 0.10 mol) in a mixture of methanol (100 mL) and water (400 mL). Slowly add a 5N potassium hydroxide solution (40 mL, 0.20 mol) with stirring. Heat the mixture to reflux and stir for 3 hours.[14]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH to 3 with 5N hydrochloric acid. A precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration and wash with distilled water. Dry the solid under vacuum to obtain 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a yellow-brown solid. The yield is typically around 94%.[14]
Protocol 3.2: Amide Coupling
The formation of the amide bond between the carboxylic acid and N,N-diethylethylenediamine is facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), which helps to minimize side reactions and improve efficiency.[15][16]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 167.16 | 16.7 g | 0.10 | - |
| N,N-Diethylethylenediamine | 116.21 | 12.8 g | 0.11 | ≥98% |
| EDC Hydrochloride | 191.70 | 21.1 g | 0.11 | ≥98% |
| HOBt | 135.13 | 14.9 g | 0.11 | Anhydrous |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - | Anhydrous |
| Dichloromethane (DCM) | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (16.7 g, 0.10 mol), HOBt (14.9 g, 0.11 mol), and EDC hydrochloride (21.1 g, 0.11 mol) in anhydrous DMF (200 mL). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add N,N-diethylethylenediamine (12.8 g, 0.11 mol) dropwise to the reaction mixture. Continue stirring at room temperature overnight.
-
Work-up and Extraction: Pour the reaction mixture into water and extract with dichloromethane (3 x 100 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give a brown-red oily liquid.[17]
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., from 3:1 to 1:1 v/v) to afford N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide as a yellowish solid.[17]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a key Sunitinib intermediate, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. The described three-stage synthesis, employing the Knorr pyrrole synthesis, Vilsmeier-Haack formylation, and a standard amide coupling, is a robust and well-documented route. By providing not only the step-by-step procedure but also the underlying chemical principles, this guide aims to empower researchers and drug development professionals to confidently and efficiently synthesize this important building block for the production of Sunitinib.
References
-
Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
- Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds.
- ChemicalBook. (n.d.). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis. Retrieved February 15, 2026, from a relevant ChemicalBook product page.
- Pipzine Chemicals. (n.d.). 2,4-Dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester. Retrieved February 15, 2026, from a relevant Pipzine Chemicals product page.
- ChemicalBook. (2025, July 24). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved February 15, 2026, from a relevant ChemicalBook product page.
- Patel, Z. M., et al. (2025, August 7). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib.
- Forrester, J., et al. (n.d.). On the Mechanism of Pyrrole Formation in the Knorr Pyrrole Synthesis and by Porphobilinogen Synthase.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]
- Slideshare. (n.d.). Vilsmeier haack rxn.
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Application Notes and Protocols: Leveraging 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrrole Scaffold in Kinase Inhibitor Design
The pyrrole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding, make it an ideal framework for designing potent and selective enzyme inhibitors.[2] In the realm of oncology and inflammation, protein kinases are critical targets, and many successful therapeutics function by inhibiting their activity.[3]
A prominent example of a pyrrole-based kinase inhibitor is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[4] The synthesis of Sunitinib and its analogues frequently employs a substituted pyrrole core, highlighting the importance of this heterocycle in achieving high-affinity binding to the ATP pocket of kinases.[4][5] This application note focuses on 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid , a versatile building block for the synthesis of novel kinase inhibitors. While its isomer, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a well-documented precursor to Sunitinib, the 4-formyl variant offers a unique structural motif for the development of new chemical entities with potentially distinct kinase selectivity profiles.
This guide provides a detailed exploration of the chemical reactivity of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and presents robust protocols for its incorporation into kinase inhibitor scaffolds.
Chemical Properties and Synthetic Potential
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (Molecular Formula: C₈H₉NO₃, Molecular Weight: 167.16 g/mol ) possesses two key functional groups that can be selectively manipulated for the construction of diverse molecular architectures: a carboxylic acid at the 3-position and a formyl (aldehyde) group at the 4-position.[6] This bifunctionality allows for a modular synthetic approach, where each functional group can be used as a handle to introduce different pharmacophoric elements.
The primary synthetic strategies leveraging this starting material involve:
-
Amide Bond Formation: The carboxylic acid group is readily converted into an amide, allowing for the introduction of a wide array of side chains. This is particularly relevant for kinase inhibitors, where this part of the molecule often interacts with the solvent-exposed region of the ATP binding site and can be tailored to improve solubility and pharmacokinetic properties.
-
Knoevenagel Condensation: The formyl group can undergo condensation with active methylene compounds, such as substituted oxindoles, to form a vinyl-linked bicyclic core. This is a key reaction in the synthesis of many indolinone-based kinase inhibitors, where the resulting double bond geometry is crucial for biological activity.
The following sections provide detailed protocols for these key transformations.
Experimental Protocols
Protocol 1: Amide Coupling of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
This protocol describes a general procedure for the synthesis of N-substituted 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxamides using a standard peptide coupling agent.
Rationale: The direct condensation of a carboxylic acid and an amine is often inefficient. Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxylic acid to facilitate nucleophilic attack by the amine, leading to high yields of the desired amide under mild conditions.
Materials:
-
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
-
Desired primary or secondary amine (e.g., N,N-diethylethylenediamine)
-
HATU (or other suitable coupling agent like HBTU, EDC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Knoevenagel Condensation with a Substituted Oxindole
This protocol details the condensation of the formyl group of a pyrrole carboxamide with an oxindole to generate the core structure of many tyrosine kinase inhibitors.
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (in this case, the CH₂ group of the oxindole) to a carbonyl group, followed by dehydration.[7] This reaction is often catalyzed by a weak base, such as pyrrolidine or piperidine, and is a key step in creating the characteristic exocyclic double bond found in inhibitors like Sunitinib.
Materials:
-
N-substituted 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxamide (from Protocol 1)
-
Substituted oxindole (e.g., 5-fluorooxindole)
-
Pyrrolidine or piperidine (catalytic amount)
-
Ethanol or isopropanol
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, suspend the N-substituted 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq) and the substituted oxindole (1.0 eq) in ethanol.
-
Add a catalytic amount of pyrrolidine or piperidine (e.g., 0.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The reaction mixture should become a clear solution, followed by the precipitation of the product.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with cold ethanol.
-
To remove any residual basic catalyst, the solid can be re-suspended in water, acidified with 1 M HCl to pH 6-7, and then filtered again.
-
Wash the final product with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the final kinase inhibitor.
Visualizing the Synthetic Pathway
The following diagram illustrates a potential synthetic workflow for a novel kinase inhibitor, starting from 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Caption: Proposed synthetic workflow for a Sunitinib analogue.
Data Presentation: Structure-Activity Relationship (SAR) Considerations
While specific biological data for inhibitors synthesized from 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is not extensively published, we can extrapolate potential SAR based on known pyrrole-indolinone kinase inhibitors. The table below outlines the functional components and their likely roles.
| Molecular Fragment | Function | Potential for Modification |
| Pyrrole Ring | Core scaffold, hydrogen bonding with the kinase hinge region. | Methyl group substitutions are crucial for potency. |
| Indolinone Moiety | Occupies the adenine binding region of the ATP pocket. | Substituents on the phenyl ring (e.g., fluorine) can modulate selectivity and potency.[4] |
| Vinyl Linker | Provides the correct geometry for optimal binding. | The (Z)-isomer is generally the more active configuration. |
| Amide Side Chain | Extends into the solvent-exposed region, influences solubility and pharmacokinetics. | Highly amenable to diversification using various amines in Protocol 1. |
Conclusion
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for the systematic and modular construction of complex molecules through well-established synthetic transformations like amide coupling and Knoevenagel condensation. The protocols provided herein offer a robust foundation for researchers to explore the synthesis of new chemical entities based on the privileged pyrrole scaffold, enabling the development of the next generation of targeted therapeutics.
References
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(2018). Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. PubMed. Retrieved from [Link]
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(2025). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate. Retrieved from [Link]
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(2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Retrieved from [Link]
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(2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Retrieved from [Link]
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Amide Synthesis. Fisher Scientific. Retrieved from [Link]
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(2022). Synthesis of 4,5-Dihydro-1H-[6][8]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. PMC. Retrieved from [Link]
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(2023). Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in the Discovery of Novel Anticancer Agents
Introduction: The Pyrrole Scaffold as a Privileged Motif in Oncology
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] In the landscape of anticancer drug discovery, pyrrole-containing molecules have emerged as a particularly fruitful area of investigation.[2] These scaffolds are present in clinically approved drugs and numerous investigational agents, demonstrating their versatility in targeting diverse and critical cancer-related pathways.[3]
Derivatives of the pyrrole nucleus have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key protein kinases, disruption of microtubule polymerization, induction of apoptosis, and arrest of the cell cycle.[4][5] Notably, pyrrole derivatives have been successfully developed as inhibitors of crucial signaling proteins like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are pivotal drivers of tumor growth, angiogenesis, and metastasis.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as a versatile starting material for the synthesis and evaluation of novel anticancer drug candidates. We present a logical workflow from derivatization to biological characterization, underpinned by detailed, field-proven protocols.
The Strategic Value of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
The subject molecule, 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, offers a unique combination of structural features that make it an attractive starting point for combinatorial synthesis and lead optimization:
-
A Pre-functionalized Core: The presence of both a formyl (-CHO) and a carboxylic acid (-COOH) group provides two distinct and reactive handles for chemical modification. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries.
-
The Formyl Group as a Gateway to Bioactive Moieties: The aldehyde functionality is particularly valuable as it can be readily converted into a wide range of other functional groups, most notably imines (Schiff bases). Schiff bases derived from heterocyclic aldehydes are a well-established class of compounds with significant anticancer potential, known to interact with various biological targets.[8][9]
-
The Carboxylic Acid Group for Modulating Physicochemical Properties: The carboxylic acid can be derivatized to amides or esters, allowing for the fine-tuning of critical drug-like properties such as solubility, cell permeability, and metabolic stability.
Our proposed workflow centers on leveraging the formyl group for the generation of a library of Schiff base derivatives, followed by a hierarchical screening cascade to identify promising anticancer leads.
Figure 1: Proposed workflow for anticancer drug discovery.
Synthetic Protocol: Generation of a Schiff Base Library
This protocol details the synthesis of Schiff base derivatives from 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. The reaction involves the condensation of the aldehyde with a variety of primary amines.
Rationale for Schiff Base Synthesis
The formation of an imine bond is a robust and high-yielding reaction, making it ideal for library synthesis. By varying the primary amine, a wide range of chemical diversity can be introduced, allowing for the exploration of structure-activity relationships (SAR). The resulting Schiff bases are known to possess a broad spectrum of biological activities, including potent anticancer effects.[8][10]
Materials and Reagents
-
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
-
A selection of primary amines (e.g., substituted anilines, benzylamines, aliphatic amines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Step-by-Step Synthesis Protocol
-
Dissolution of Starting Materials: In a round-bottom flask, dissolve 1 equivalent of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1.1 equivalents of the selected primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol).
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. The formation of the more non-polar Schiff base product should be evident by a new spot with a higher Rf value compared to the starting materials.
-
Reaction Completion and Isolation: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry.
Biological Evaluation Protocols
The following section details the protocols for the biological evaluation of the synthesized pyrrole-based Schiff base library.
Primary Screening: In Vitro Cytotoxicity Assays
The initial step in evaluating the anticancer potential of the synthesized compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT or SRB assays are robust and widely used colorimetric methods for this purpose.[11][12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Doxorubicin (Control) | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Derivative 1 | 12.3 ± 2.5 | 15.8 ± 3.1 | 10.5 ± 1.9 |
| Derivative 2 | 5.6 ± 1.1 | 7.2 ± 1.5 | 4.9 ± 0.8 |
| Derivative 3 | > 100 | > 100 | > 100 |
| ... | ... | ... | ... |
| Table 1: Example of cytotoxicity data for synthesized pyrrole derivatives. |
Secondary Screening: Apoptosis and Cell Cycle Analysis
Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to determine if they induce apoptosis or cause cell cycle arrest.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 2: Quadrant analysis of Annexin V/PI flow cytometry data.
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.[7][14]
-
Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Tertiary Screening: Mechanism of Action Studies
For lead candidates that induce apoptosis or cell cycle arrest, further studies are necessary to elucidate their specific molecular targets. Given that many pyrrole derivatives target protein kinases, assays for EGFR and VEGFR-2 inhibition are highly relevant.[6][7]
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[2][15]
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR or VEGFR-2 enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced.[16][17]
-
Data Analysis: Calculate the IC₅₀ value for kinase inhibition.
Figure 3: Mechanism of competitive kinase inhibition.
Conclusion and Future Directions
The strategic use of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as a foundational scaffold presents a promising avenue for the discovery of novel anticancer agents. The synthetic accessibility of diverse Schiff base derivatives, coupled with the comprehensive biological evaluation workflow outlined in these application notes, provides a robust framework for identifying and characterizing potent lead compounds. Future work should focus on expanding the library of derivatives, exploring other chemical transformations of the formyl and carboxylic acid groups, and conducting in vivo efficacy studies for the most promising candidates.
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Kuznietsova, H., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Drug Targeting, 28(5), 547-563.
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BenchChem. (2025). Application of Pyrrole-Based Compounds in Cancer Research: Application Notes and Protocols.
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
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University of Arizona. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
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PubMed. (2018). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
-
ResearchGate. (2018). In vitro VEGFR-2 inhibitory assay.
-
VACSERA. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure].
-
Journal of Chemical and Pharmaceutical Research. (2016). Design, synthesis and biological evaluation of some novel Schiff base derivatives as potential anticancer agents.
-
MDPI. (2021). Schiff Bases: Interesting Scaffolds with Promising Antitumoral Properties.
-
MDPI. (2023). New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents.
-
PubMed. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives.
-
MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
-
PubMed. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents.
-
ResearchGate. (2022). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
-
ResearchGate. (2019). Synthesis protocol of the Schiff base ligand (HL).
-
Oriental Journal of Chemistry. (2014). Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases.
-
ResearchGate. (2020). (PDF) Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking.
-
BLDpharm. (n.d.). 861582-93-6|4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
-
PubMed. (2010). 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC/UV detection of amino acids.
-
MDPI. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione.
-
JETIR. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
-
PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives.
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
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derivatization of the formyl group in 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
An Application Guide to the Strategic Derivatization of the Formyl Group in 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Introduction: Unlocking the Potential of a Privileged Scaffold
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a highly versatile heterocyclic building block. Its unique arrangement of functional groups—a reactive formyl group, a carboxylic acid, and a pyrrole core—makes it a valuable precursor in the synthesis of a diverse array of complex molecules. Substituted pyrroles are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous natural products and biologically active compounds.[1] The strategic derivatization of the C4-formyl group is a critical step in harnessing the synthetic potential of this molecule, enabling the construction of novel derivatives for applications in drug discovery, agrochemicals, and materials science.[2][3]
This technical guide provides an in-depth exploration of several key derivatization strategies for the formyl moiety. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind reagent and condition selection, and provides detailed, field-tested protocols for immediate application in a research setting.
Core Derivatization Strategies: A Mechanistic Overview
The aldehyde functionality of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a versatile handle for a variety of chemical transformations. The primary pathways for its derivatization, which will be detailed in this note, include:
-
Reductive Amination: The conversion of the aldehyde to a new secondary or tertiary amine via an iminium intermediate. This is one of the most robust methods for introducing nitrogen-containing substituents.
-
Schiff Base (Imine) Formation: Direct condensation with primary amines to form a C=N double bond, yielding compounds with unique electronic and biological properties.
-
Knoevenagel Condensation: A powerful carbon-carbon bond-forming reaction with active methylene compounds, leading to the synthesis of α,β-unsaturated systems.
-
Wittig Reaction: The definitive method for converting the carbonyl group into a carbon-carbon double bond (alkene), offering a route to vinyl-substituted pyrroles.
-
Reduction to Alcohol: The selective reduction of the formyl group to a primary alcohol (hydroxymethyl group), providing a new site for further functionalization like etherification.
The following sections provide detailed protocols and the scientific rationale for each of these transformations.
Reductive Amination: Synthesis of N-Substituted Aminomethyl Pyrroles
Principle & Rationale: Reductive amination is a cornerstone of amine synthesis, proceeding in a one-pot fashion under mild conditions.[4] The reaction involves two key steps: first, the nucleophilic attack of an amine on the aldehyde to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. Second, a selective reducing agent, present in the same pot, reduces the iminium ion to the final amine.
The choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride (LiAlH₄) are too reactive and would non-selectively reduce the carboxylic acid and potentially the pyrrole ring. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes and is tolerant of the acidic conditions that favor iminium ion formation.
Protocol 1: Synthesis of 4-((Benzylamino)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Materials & Reagents:
-
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 861582-93-6)[5]
-
Benzylamine (CAS: 100-46-9)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (CAS: 56553-60-7)
-
Dichloromethane (DCM), anhydrous (CAS: 75-09-2)
-
Acetic Acid, glacial (CAS: 64-19-7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 10 minutes. The reaction may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification & Characterization:
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Expected Yield: 75-90%.
-
Characterization (Expected Signals):
-
¹H NMR: Appearance of a new singlet for the benzylic methylene protons (~3.8 ppm) and disappearance of the aldehyde proton signal (~9.5-10 ppm).
-
Mass Spectrometry: Observation of the correct [M+H]⁺ or [M-H]⁻ ion for the product.
-
Workflow and Troubleshooting
Caption: Reductive Amination Workflow.
| Potential Problem | Likely Cause | Suggested Solution |
| Incomplete reaction | Insufficient reducing agent or reaction time. | Add another portion of NaBH(OAc)₃ and monitor by TLC. Extend reaction time. |
| Formation of dialkylated amine | Reaction of the product amine with remaining aldehyde. | Use a slight excess of the primary amine to drive the initial imine formation. |
| Low yield | Incomplete imine formation; moisture inactivating the reducing agent. | Ensure anhydrous conditions. A Dean-Stark trap can be used for sluggish imine formations (less common for this substrate). |
Knoevenagel Condensation: Extending Conjugation via C-C Bond Formation
Principle & Rationale: The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z').[6] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or boric acid.[7] The base deprotonates the active methylene compound to form a stabilized carbanion (enolate), which then acts as a nucleophile, attacking the aldehyde.[8] The resulting intermediate readily undergoes dehydration to yield a stable, conjugated α,β-unsaturated product.[9]
This reaction is exceptionally useful for creating vinyl-linked pyrroles with electron-withdrawing substituents, which are valuable in the synthesis of dyes, functional materials, and biologically active molecules.
Protocol 2: Synthesis of 2-((2,5-Dimethyl-3-(carboxy)-1H-pyrrol-4-yl)methylene)malononitrile
Materials & Reagents:
-
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
-
Malononitrile (CAS: 109-77-3)
-
Piperidine (CAS: 110-89-4) or Boric Acid (CAS: 10043-35-3)
-
Ethanol or Toluene
-
Hydrochloric acid (HCl), 1M solution
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating)
-
Magnetic stir plate with heating
-
Büchner funnel and filter paper
Experimental Procedure:
-
In a round-bottom flask, suspend 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq.) in ethanol.
-
Add malononitrile (1.1 eq.) to the suspension.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Stir the mixture at room temperature. A color change and precipitation of the product are often observed within 1-2 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Once complete, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.
-
If the carboxylic acid salt is formed, the solid can be re-suspended in water and acidified with 1M HCl to a pH of ~2-3 to precipitate the free acid product, followed by filtration and washing with water.
-
Dry the product under vacuum.
Purification & Characterization:
-
Purification: The product often precipitates in high purity and may not require further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
-
Expected Yield: 85-95%.
-
Characterization (Expected Signals):
-
¹H NMR: Appearance of a new singlet for the vinyl proton (~7.5-8.5 ppm) and disappearance of the aldehyde proton signal.
-
IR Spectroscopy: A strong, sharp peak for the nitrile (C≡N) stretch around 2220 cm⁻¹.
-
¹³C NMR: Appearance of signals for the C=C double bond and the nitrile carbons.
-
Workflow Visualization
Caption: Knoevenagel Condensation Workflow.
Wittig Reaction: Olefination to Form Vinyl-Pyrroles
Principle & Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10] It involves the reaction of a carbonyl compound with a phosphorus ylide (or phosphorane). The reaction mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[10][11] This intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[12]
For this substrate, a stabilized ylide (one with an electron-withdrawing group like an ester) is recommended. Stabilized ylides are less reactive, easier to handle, and often give predominantly the (E)-alkene product.[11][13]
Protocol 3: Synthesis of (E)-Ethyl 3-(2,5-dimethyl-3-(carboxy)-1H-pyrrol-4-yl)acrylate
Materials & Reagents:
-
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
-
(Carbethoxymethyl)triphenylphosphonium bromide (CAS: 1530-45-6)
-
Potassium carbonate (K₂CO₃), anhydrous (CAS: 584-08-7) or Sodium Hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Equipment:
-
Two-neck round-bottom flask with stir bar
-
Magnetic stir plate
-
Dropping funnel
-
Inert atmosphere setup (nitrogen or argon)
Experimental Procedure:
-
Ylide Formation: To a dry two-neck round-bottom flask under an inert atmosphere, add (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq.) and suspend it in anhydrous THF.
-
Add anhydrous potassium carbonate (2.0 eq.). Stir the suspension vigorously at room temperature for 1-2 hours. The formation of the orange/red ylide is often visible. Alternative: For a stronger base, suspend the phosphonium salt in THF, cool to 0 °C, and add NaH (1.2 eq.) portion-wise.
-
Wittig Reaction: In a separate flask, dissolve 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq.) in a minimum amount of anhydrous THF.
-
Add the solution of the pyrrole aldehyde dropwise to the ylide suspension at room temperature (or 0 °C if NaH was used).
-
Allow the reaction to stir at room temperature overnight, or until TLC analysis shows consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification & Characterization:
-
Purification: The crude product contains triphenylphosphine oxide, which can be challenging to remove. Purification is best achieved by flash column chromatography on silica gel. A common technique is to elute first with a non-polar solvent (e.g., hexanes) to remove some non-polar byproducts, then with a gradient of ethyl acetate in hexanes.
-
Expected Yield: 60-80%.
-
Characterization (Expected Signals):
-
¹H NMR: Disappearance of the aldehyde proton. Appearance of two new doublets for the vinyl protons (J ≈ 16 Hz for the E-isomer). Signals for the ethyl ester group will also be present.
-
Mass Spectrometry: Observation of the correct molecular ion peak.
-
Workflow for Wittig Reaction
Caption: Wittig Reaction Workflow.
Reduction to 4-(Hydroxymethyl) derivative
Principle & Rationale: The selective reduction of the aldehyde to a primary alcohol provides a valuable intermediate for further reactions, such as ether or ester formation. The key challenge is to reduce the aldehyde without affecting the carboxylic acid group. Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions (e.g., in alcoholic solvents at room temperature).[14] This high chemoselectivity allows for a clean and efficient transformation.
Protocol 4: Synthesis of 4-(Hydroxymethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Materials & Reagents:
-
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
-
Sodium borohydride (NaBH₄) (CAS: 16940-66-2)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
Equipment:
-
Erlenmeyer or round-bottom flask with stir bar
-
Magnetic stir plate
-
Ice bath
Experimental Procedure:
-
Dissolve or suspend 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq.) in methanol in a flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) in small portions. Be cautious of hydrogen gas evolution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting aldehyde.
-
Once complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the dropwise addition of 1M HCl until the pH is acidic (~2-3) and gas evolution stops. This step also protonates the carboxylate.
-
Add deionized water to the mixture, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification & Characterization:
-
Purification: The product is often obtained in high purity after precipitation and washing. If needed, it can be recrystallized from an ethanol/water mixture.
-
Expected Yield: >90%.
-
Characterization (Expected Signals):
-
¹H NMR: Disappearance of the aldehyde proton signal (~9.5-10 ppm) and appearance of a new singlet for the CH₂OH protons (~4.5 ppm). A broad singlet for the OH proton will also be visible.
-
IR Spectroscopy: Appearance of a broad O-H stretching band around 3300-3400 cm⁻¹.
-
References
-
Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9012-9018. [Link]
-
Lin, Y.-C., et al. (2023). Metal-Free Catalyzed Oxidation/Decarboxylative [3+2] Cycloaddition Sequences of 3-Formylchromones to Access Pyrroles with Anti-Cancer Activity. Molecules, 28(22), 7602. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Thompson, A., et al. (2019). Reduction of 2-carboxylate pyrroles to 2-formyl pyrroles using RANEY® nickel. Dalhousie University. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Lee, J., et al. (2003). Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Tetrahedron Letters, 44(36), 6853-6856. [Link]
-
Buchała, T., et al. (2015). Oxidation properties of β-substituted pyrroles. Structural Chemistry, 27(1), 185-189. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Wang, D., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(12), 2099. [Link]
-
Aytac, S. P., & Tozkoparan, B. (2020). Preparation and Characterization of Some Schiff Base Compounds. Artvin Coruh University Journal of Forestry Faculty, 21(1), 1-8. [Link]
-
Organic Reaction Flashcards. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Hagiwara, H., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. Heterocycles, 91(3), 597-606. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Liras. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
YouTube. (2023). Knoevenagel condensation. [Link]
-
Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. [Link]
-
Thorat, B.R., et al. (2023). One-Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry Proceedings, 52(1), 1. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]
-
Vaskevich, R. I., et al. (2017). Esters of 4-formylpyrazol-3-carboxylic acids. Journal of Organic and Pharmaceutical Chemistry, 15(4), 14-25. [Link]
-
PubChem. (n.d.). 4-formyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid. [Link]
-
BORIS Portal. (2024). Green Chemistry. [Link]
-
ResearchGate. (2021). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. [Link]
-
Alam, M., et al. (2012). Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 20(13), 4103-4108. [Link]
-
Semantic Scholar. (n.d.). Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity. [Link]
-
PubMed. (2010). 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC/UV detection of amino acids. [Link]
-
MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]
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amidation reactions of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Application Note: Amidation Protocols for 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
Part 1: Executive Summary & Strategic Analysis
Subject Molecule: 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 253870-02-9).[1][2][3] Target Transformation: Selective amidation of the C3-carboxylic acid in the presence of a reactive C4-formyl (aldehyde) group.[1][2][3]
The Challenge: Chemoselectivity & Sterics This substrate presents two distinct challenges that distinguish it from standard peptide couplings:
-
Steric Hindrance: The C3-carboxylic acid is "sandwiched" between a C2-methyl group and a C4-formyl group.[2][3] This ortho-disubstitution creates a significant steric barrier, rendering the carboxylic acid less nucleophilic and requiring high-energy activation.[3]
-
Chemoselectivity (Aldehyde vs. Acid): The C4-aldehyde is an electrophile.[1][3] Primary amines used for amidation can react with this aldehyde to form imines (Schiff bases).[1] Protocols must be designed to kinetically favor irreversible amide formation over reversible imine formation.[3]
Strategic Recommendation
-
For Research/Discovery (mg to g scale): Use Protocol A (HATU Activation) .[1][2] The uronium-based coupling agent is powerful enough to overcome the steric hindrance at C3 and operates under mild conditions that minimize aldehyde degradation.[3]
-
For Process/Scale-up (kg scale): Use Protocol B (Acid Chloride Activation) .[1][2] This method is more atom-economical and avoids expensive coupling reagents, though it requires stricter temperature control.[3]
Part 2: Detailed Experimental Protocols
Protocol A: HATU-Mediated High-Efficiency Coupling
Recommended for difficult amines or initial library synthesis.[1][2][3]
Mechanism: HATU generates a highly reactive O-acyl-(7-azabenzotriazole) ester intermediate that reacts rapidly with the amine, outcompeting the background Schiff base reaction with the aldehyde.[1][2][3]
Materials:
-
Substrate: 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 equiv)[1][2][3]
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) [0.1 M concentration][1][2]
Step-by-Step Procedure:
-
Activation: Charge a flame-dried reaction flask with the pyrrole carboxylic acid (1.0 equiv) and anhydrous DMF. Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15–30 minutes to ensure formation of the activated ester.
-
Note: Do not wait too long (>1 hour) before adding the amine, as the active ester can hydrolyze or rearrange.[2]
-
-
Coupling: Add the amine (1.2 equiv) dropwise. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[2]
-
Reaction: Stir at RT for 4–16 hours. Monitor by HPLC/LC-MS.
-
Workup:
Protocol B: Acid Chloride Activation (Thionyl Chloride)
Recommended for scale-up or weak nucleophiles (anilines).[1][2]
Mechanism: Conversion to the acid chloride creates a highly electrophilic species that reacts with amines even in sterically crowded environments.
Materials:
-
Substrate: 1.0 equiv
-
Reagent: Thionyl Chloride (SOCl₂) (2.0 – 5.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat.[1][2] DMF.[3][4]
Step-by-Step Procedure:
-
Chlorination: Suspend the pyrrole acid in dry Toluene (or DCM). Add Thionyl Chloride dropwise.[3][8]
-
Reflux: Heat to 60–80°C for 2–3 hours. The solid acid should dissolve, and gas evolution (SO₂, HCl) will cease.[2]
-
Critical Control: Do not overheat (>90°C) to prevent polymerization of the pyrrole or aldehyde degradation.[1]
-
-
Isolation of Acid Chloride: Evaporate the solvent and excess SOCl₂ under reduced pressure.[3] Co-evaporate with dry toluene twice to remove traces of acid gases.[3]
-
Result: The crude acid chloride is usually a unstable solid/oil. Use immediately.
-
-
Amidation: Dissolve the crude acid chloride in dry DCM or THF. Cool to 0°C.[3][4]
-
Addition: Add the amine (1.1 equiv) and a base (TEA or Pyridine, 2.0 equiv) slowly.
-
Workup: Quench with water. Extract with DCM.[3][4] Wash with 1N HCl and Brine.[3]
Part 3: Visualization & Logic
Workflow Diagram: HATU Coupling Pathway
Caption: Logical flow of HATU-mediated amidation, highlighting the kinetic dominance of the activated ester pathway over Schiff base formation.
Part 4: Analytical Data & Troubleshooting
Expected NMR Signatures (DMSO-d6):
-
Aldehyde (-CHO): Singlet, δ 9.5 – 10.2 ppm.[1][2][3] (Must be present; loss indicates side reaction).[1][2]
-
Pyrrole NH: Broad singlet, δ 11.0 – 12.5 ppm.[3]
-
Amide NH: Triplet/Doublet (depending on amine), δ 7.5 – 8.5 ppm.[1][2]
-
Methyl Groups: Two singlets, δ 2.1 – 2.5 ppm.[3]
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance at C3 position.[1][2][3] | Switch from EDC/HOBt to HATU or PyBOP . Increase reaction time to 24h. |
| Imine Formation | Amine reacting with C4-aldehyde.[1][2][3] | Ensure Activation Step (Step 2 in Protocol A) is complete before adding amine.[1][2] Use excess coupling reagent.[3] |
| Decarboxylation | Acidic conditions or high heat.[3] | Avoid heating >80°C. Keep pH > 7 during coupling.[3] |
| Insoluble SM | Poor solubility of pyrrole acid.[3] | Use DMAc or NMP instead of DMF. Warm slightly (40°C) during activation. |
Part 5: References
-
General Amidation of 2,5-Dimethylpyrrole-3-carboxylic Acids (HATU Method):
-
Source: Keck, T. M., et al. "Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor."[2][3] Bioorganic & Medicinal Chemistry, 2015.[3]
-
Relevance: Describes the specific use of HATU/DIEA for late-stage amidation of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid analogues.
-
-
Sunitinib Intermediate Synthesis (Analogous Chemistry):
-
Peptide Coupling Reagents Guide:
Sources
- 1. Pyrroles | Fisher Scientific [fishersci.pt]
- 2. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Scale-Up Synthesis of 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid: An Application Note and Protocol
Introduction: The Significance of a Substituted Pyrrole Core
4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole scaffold is a common motif in a variety of biologically active compounds. The presence of both a formyl and a carboxylic acid group on the pyrrole ring provides two distinct points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents.
This application note provides a comprehensive guide for the scale-up synthesis of this valuable compound, focusing on a robust and reproducible three-step process. We will delve into the mechanistic underpinnings of each synthetic transformation, providing detailed, field-tested protocols suitable for researchers and drug development professionals. Our approach emphasizes not just the "how," but the critical "why" behind each experimental choice, ensuring both scientific integrity and successful implementation.
Synthetic Strategy: A Three-Step Approach to the Target Molecule
The overall synthetic route for the preparation of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a sequential three-step process, designed for scalability and efficiency.
Caption: Overall synthetic workflow.
Step 1: Paal-Knorr Synthesis of the Pyrrole Ring. The synthesis commences with the construction of the core pyrrole scaffold via the Paal-Knorr reaction.[1][2] This reliable and high-yielding reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with an amine (ethyl 2-amino-3-oxobutanoate) to form the substituted pyrrole, ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
Step 2: Vilsmeier-Haack Formylation. The crucial formyl group is introduced at the electron-rich C4 position of the pyrrole ring using the Vilsmeier-Haack reaction.[3][4][5] This reaction employs the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.
Step 3: Saponification to the Carboxylic Acid. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved through saponification using a strong base, such as potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.
Detailed Protocols and Experimental Insights
Step 1: Scale-Up Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring from readily available starting materials.[1][2]
Reaction Mechanism:
Caption: Mechanism of the Paal-Knorr reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Hexane-2,5-dione | 114.14 | 100 g | 0.876 | ≥97% |
| Ethyl 2-amino-3-oxobutanoate | 145.16 | 127 g | 0.875 | ≥95% |
| Glacial Acetic Acid | 60.05 | 500 mL | - | ACS grade |
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add glacial acetic acid (500 mL).
-
Add hexane-2,5-dione (100 g, 0.876 mol) and ethyl 2-amino-3-oxobutanoate (127 g, 0.875 mol) to the stirred acetic acid.
-
Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 2 L of ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of water until the filtrate is neutral.
-
Dry the product under vacuum at 50 °C to a constant weight.
Expected Yield: 130-145 g (80-90% yield) of a pale yellow to off-white solid.
Step 2: Vilsmeier-Haack Formylation of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
This electrophilic aromatic substitution introduces the formyl group at the C4 position. Careful temperature control is crucial for selectivity and to minimize side reactions.
Reaction Mechanism:
Caption: Mechanism of the Vilsmeier-Haack reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | 100 g | 0.598 | As prepared in Step 1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 101 g (61.5 mL) | 0.658 | ≥99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | Anhydrous |
| Sodium Acetate | 82.03 | 300 g | 3.66 | Anhydrous |
| Water | 18.02 | 2 L | - | Deionized |
Protocol:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (500 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (61.5 mL, 0.658 mol) dropwise to the cooled DMF, maintaining the internal temperature below 10 °C. The formation of a solid may be observed, which is the Vilsmeier reagent.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
In a separate 1 L flask, dissolve ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (100 g, 0.598 mol) in anhydrous DCM (500 mL).
-
Add the solution of the pyrrole dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: 2:1 Hexanes/Ethyl Acetate).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and cautiously quench the reaction by adding a saturated aqueous solution of sodium acetate (prepared by dissolving 300 g of sodium acetate in 1 L of water). Caution: This is a highly exothermic process.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 250 mL).
-
Combine the organic layers, wash with water (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol/water.
Expected Yield: 95-105 g (80-88% yield) of a white to light yellow crystalline solid.
Step 3: Saponification to 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
The final step involves the basic hydrolysis of the ethyl ester to the target carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | 195.21 | 100 g | 0.512 | As prepared in Step 2 |
| Potassium Hydroxide (KOH) | 56.11 | 86 g | 1.53 | ≥85% |
| Methanol | 32.04 | 500 mL | - | ACS grade |
| Water | 18.02 | 1 L | - | Deionized |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated (37%) |
Protocol:
-
In a 2 L round-bottom flask, dissolve potassium hydroxide (86 g, 1.53 mol) in a mixture of methanol (500 mL) and water (500 mL).
-
Add ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (100 g, 0.512 mol) to the basic solution.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (500 mL) and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 with concentrated hydrochloric acid with vigorous stirring. A precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the product under vacuum at 60 °C to a constant weight.
Expected Yield: 75-85 g (88-99% yield) of a white to off-white powder.
Characterization Data
4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
-
Appearance: White to off-white powder
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol
-
Melting Point: 215-218 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.05 (s, 1H, COOH), 11.65 (s, 1H, NH), 10.01 (s, 1H, CHO), 2.45 (s, 3H, CH₃), 2.29 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 185.1, 166.2, 137.5, 129.8, 122.4, 115.9, 13.8, 11.2.
-
Mass Spectrometry (ESI-): m/z 166.0 [M-H]⁻.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.[6]
-
Vilsmeier-Haack Reaction: The reaction is exothermic, especially during the formation of the Vilsmeier reagent and the quenching step.[6] Maintain strict temperature control and perform additions slowly.
-
Hydrochloric Acid: Corrosive. Handle with appropriate care to avoid skin and respiratory exposure.
Conclusion
This application note provides a detailed and scalable three-step synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce this valuable building block in high yield and purity. The provided mechanistic insights and experimental details are intended to empower scientists in drug discovery and materials science to confidently utilize this synthetic route for their research and development endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
- BLDpharm. (n.d.). 861582-93-6|4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
- CymitQuimica. (n.d.). 4-Formyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid.
-
Wikipedia. (2023, November 29). Paal–Knorr synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical and Engineering Management. (2025, December 15). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. Retrieved from [Link]
-
CONICET Digital. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Retrieved from [Link]
-
NIH. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-formyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid. Retrieved from [Link]
-
SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 4-formyl-1h-pyrrole-2-carboxylate (C8H9NO3). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. ijprems.com [ijprems.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. re.public.polimi.it [re.public.polimi.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Formyl-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid
Case ID: PYR-CHO-4-OPT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are experiencing yield variability in the synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid .
Our analysis indicates that the primary failure points for this specific isomer are:
-
Substrate Instability: Attempting Vilsmeier-Haack formylation directly on the free acid rather than the ester.
-
Thermal Runaway: Poor heat management during the formation of the chloromethyleneiminium species (Vilsmeier reagent).
-
Hydrolysis pH Shock: Incomplete hydrolysis of the iminium intermediate or decarboxylation during the final saponification step.
This guide provides a rectified workflow, treating the Ethyl 2,5-dimethylpyrrole-3-carboxylate as the required starting material to protect the carboxylic acid moiety during formylation.
Part 1: The Rectified Workflow
To maximize yield, you must decouple the formylation from the carboxylic acid protection. The free acid group (-COOH) reacts with POCl
The Pathway
Figure 1: The optimized 3-stage workflow prevents side-reactions at the carboxylic acid position.
Part 2: Critical Protocol Optimization (Vilsmeier-Haack)
The formylation step (Step 1 & 2 above) is the most common source of yield loss.
Reagent Preparation (The "Vilsmeier Salt")
-
The Issue: Adding POCl
directly to the reaction mixture causes local hot spots and tars. -
The Fix: Pre-form the Vilsmeier reagent.[1][2][3]
-
Chill anhydrous DMF (3.0 equiv) to 0°C under N
. -
Add POCl
(1.1 - 1.2 equiv) dropwise over 20 minutes. -
Visual Check: The solution should turn pale yellow and may precipitate a white solid (the salt). If it turns dark red/brown immediately, your DMF is wet. Stop and distill DMF.
-
Reaction Conditions
-
Substrate Addition: Dissolve the pyrrole ester in minimal DMF or 1,2-dichloroethane (DCE). Add this solution slowly to the pre-formed Vilsmeier reagent at 0°C.
-
Temperature Ramp: Stir at 0°C for 30 mins, then allow to warm to room temperature.
-
Heating: Only heat to 60°C if TLC shows unreacted starting material after 2 hours. High heat promotes polymerization of electron-rich pyrroles.
Workup (The "Crash Out" Method)
Do not dump the reaction into water. The iminium salt is stable in acid but hydrolyzes in base.
-
Pour the reaction mixture onto crushed ice containing Sodium Acetate (3-4 equiv) .
-
Why NaOAc? It buffers the solution to pH ~5-6. Strong acidic hydrolysis (pH < 1) can degrade the pyrrole; strong basic hydrolysis (pH > 10) can cause Cannizzaro reactions on the new aldehyde.
-
Stir vigorously for 1 hour. The product (Ethyl 4-formyl-2,5-dimethylpyrrole-3-carboxylate) should precipitate as a solid.
-
Filter and wash with water. Avoid extraction if possible to minimize loss of the slightly water-soluble product.
Part 3: Troubleshooting Guide
Visual Diagnostic Tree
Figure 2: Decision tree for diagnosing reaction failures based on visual cues.
FAQ: Specific User Scenarios
Q: Can I perform this reaction on the free acid (2,5-dimethylpyrrole-3-carboxylic acid)?
A: Not recommended. The carboxylic acid reacts with POCl
Q: My product is stuck in the aqueous phase during workup. A: Pyrrole aldehydes are polar. If the product does not precipitate:
-
Saturate the aqueous phase with NaCl (brine).
-
Extract with Chloroform/Isopropanol (3:1) . This solvent mixture is more polar than DCM or Ethyl Acetate and recovers pyrroles better.
Q: How do I hydrolyze the ester without decarboxylating the acid? A: Pyrrole-3-carboxylic acids are prone to thermal decarboxylation.
-
Protocol: Use NaOH (2M) in Ethanol/Water (1:1). Reflux gently.
-
Critical Step: When acidifying to precipitate the final product, use Acetic Acid or dilute HCl to pH 3-4 at 0°C . Do not heat the acidic solution. Filter immediately.
Part 4: Data & Specifications
Table 1: Key Reagent Parameters for Optimal Yield
| Reagent | Role | Optimal Equiv. | Critical Quality Check |
| Ethyl 2,5-dimethylpyrrole-3-carboxylate | Substrate | 1.0 | Purity >98% (impurities cause tars) |
| POCl | Electrophile Source | 1.1 - 1.2 | Colorless liquid. Yellow/Green = Hydrolyzed (Discard) |
| DMF | Solvent/Reagent | 3.0 - 5.0 | Anhydrous (<50 ppm H |
| Sodium Acetate | Buffer | 3.0 - 5.0 | Saturated aqueous solution for quenching. |
References
-
Vilsmeier-Haack Mechanism & Pyrrole Specifics
-
General Vilsmeier Protocols
-
Synthesis of 4-formyl-2,5-dimethylpyrrole-3-carboxylic acid derivatives
-
PubChem Compound Summary: 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.[12] (Verifying chemical structure and properties).
-
- Fischer, H., & Orth, H. (1937). Die Chemie des Pyrrols.
Disclaimer: This guide is for research purposes only. All procedures involving POCl
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier haack rxn | PPTX [slideshare.net]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aml.iaamonline.org [aml.iaamonline.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. PubChemLite - 4-formyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]
common side products in the synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth technical advice, troubleshooting guides, and validated protocols to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a crucial step in the preparation of various biologically active compounds. The most common and effective method for introducing the formyl group onto the pyrrole ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to achieve formylation of electron-rich aromatic and heteroaromatic compounds. An alternative, though less frequently used method, is the Gattermann reaction.
While seemingly straightforward, the synthesis of the target molecule is often plagued by the formation of various side products, leading to purification challenges and reduced yields. This guide will address these issues in a comprehensive question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Issue 1: Low Yield of the Desired Product
Q: I am getting a very low yield of my target molecule, 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. What are the possible reasons and how can I improve it?
A: Low yields can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, and formation of side products. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Vilsmeier Reagent Formation: Ensure that the Vilsmeier reagent is prepared correctly. The reaction between DMF and POCl₃ is exothermic and should be performed at a low temperature (typically 0-10 °C) to prevent degradation of the reagent.
-
Reaction Time and Temperature: The formylation of the pyrrole substrate may require optimization of reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For less reactive substrates, gentle heating might be necessary.
-
Stoichiometry of Reagents: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is generally recommended.
-
-
Degradation:
-
Acid Sensitivity: Pyrroles are known to be sensitive to strong acids, which can lead to polymerization. The Vilsmeier-Haack reaction is generally considered mild, but localized high concentrations of acid or elevated temperatures can promote degradation.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Quenching the reaction mixture with a cold aqueous solution of a base like sodium bicarbonate or sodium acetate is crucial to neutralize the acidic conditions and prevent product degradation.
-
-
Side Product Formation: The formation of various side products is a major contributor to low yields. Please refer to the specific FAQs below for detailed explanations and mitigation strategies for each side product.
Issue 2: Presence of Multiple Spots on TLC/HPLC Analysis
Q: My crude product shows multiple spots on the TLC plate, even after work-up. What are these impurities and how can I get rid of them?
A: The presence of multiple spots indicates the formation of side products. The most common impurities in the synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are detailed below. Purification is typically achieved through column chromatography on silica gel or recrystallization from a suitable solvent system.
Frequently Asked Questions (FAQs) about Side Products
This section provides detailed information on the common side products, their mechanism of formation, and strategies to minimize their occurrence.
FAQ 1: Di-formylated Pyrrole
Q: I have identified a compound with a mass corresponding to a di-formylated product. How is this formed and how can I prevent it?
A: The formation of a di-formylated side product, such as 2,4-diformyl-5-methyl-1H-pyrrole-3-carboxylic acid , is a common issue, especially when using an excess of the Vilsmeier reagent or prolonged reaction times.
-
Mechanism of Formation: The initial formylation occurs at the most electron-rich and sterically accessible position on the pyrrole ring. In the case of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, the C4 position is the primary site of attack. However, if the reaction conditions are too harsh or if a large excess of the Vilsmeier reagent is used, a second formylation can occur at the remaining activated position, which is typically the other α-position if available. Given the substitution pattern of the starting material, a second formylation is less likely but can occur under forcing conditions. A more probable di-formylation could occur at the methyl group at the 2- or 5-position, leading to a malonaldehyde derivative.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (1.1-1.2 equivalents).
-
Optimize Reaction Time: Monitor the reaction closely by TLC/HPLC and stop the reaction as soon as the starting material is consumed.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
FAQ 2: Decarboxylated Side Product
Q: I am observing a side product that appears to have lost the carboxylic acid group. Is decarboxylation a known side reaction?
A: Yes, decarboxylation of pyrrole carboxylic acids can occur, particularly under acidic conditions and at elevated temperatures.
-
Mechanism of Formation: The acidic environment of the Vilsmeier-Haack reaction, especially during prolonged heating, can protonate the pyrrole ring. This protonation facilitates the loss of carbon dioxide from the carboxylic acid group. The resulting 2,5-dimethyl-4-formyl-1H-pyrrole would be a potential side product.
-
Mitigation Strategies:
-
Mild Reaction Conditions: Avoid excessive heating. If the reaction is sluggish, consider a more activated formylating agent or a different synthetic route rather than increasing the temperature drastically.
-
Prompt Work-up: Once the reaction is complete, neutralize the reaction mixture promptly to prevent acid-catalyzed decarboxylation.
-
Ester Protection: The synthesis is often performed on the ethyl ester of the carboxylic acid. The ester group is more stable to decarboxylation under these conditions. The final hydrolysis of the ester to the carboxylic acid should be performed under carefully controlled basic conditions.
-
FAQ 3: Polymeric Byproducts
Q: My reaction mixture has turned dark and I have a significant amount of an insoluble, tar-like material. What is causing this?
A: The formation of dark, polymeric materials is a common problem when working with pyrroles, which are susceptible to acid-catalyzed polymerization.
-
Mechanism of Formation: The acidic conditions of the Vilsmeier-Haack reaction can lead to the protonation of the pyrrole ring, generating a reactive intermediate that can attack another pyrrole molecule, initiating a polymerization cascade.
-
Mitigation Strategies:
-
Controlled Addition of Reagents: Add the Vilsmeier reagent to the pyrrole solution slowly and at a low temperature to avoid localized high concentrations of the acidic reagent.
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous, as the presence of water can lead to the formation of strong acids from the decomposition of POCl₃.
-
Use of a Milder Formylating Agent: If polymerization is a persistent issue, consider alternative, milder formylation methods.
-
FAQ 4: Hydrolysis of the Ester Group
Q: I am starting with the ethyl ester of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Can the ester be hydrolyzed to the carboxylic acid during the Vilsmeier-Haack reaction itself?
A: While the Vilsmeier-Haack reaction is conducted under anhydrous conditions, the subsequent aqueous work-up is where hydrolysis of the ester can occur, especially if the pH is not carefully controlled. The Vilsmeier reagent itself is not a hydrolyzing agent for the ester. The primary goal of the work-up is to hydrolyze the iminium intermediate to the aldehyde.
-
Work-up Considerations: The work-up typically involves quenching the reaction mixture with a basic solution (e.g., sodium bicarbonate or sodium acetate). If the work-up is performed under strongly basic conditions (e.g., concentrated NaOH) and for a prolonged period, saponification of the ethyl ester to the carboxylic acid can occur. If the desired product is the ester, a milder base and shorter work-up times are recommended. If the carboxylic acid is the final target, a subsequent, dedicated hydrolysis step under controlled conditions is preferable to ensure complete conversion and avoid side reactions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled and stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Materials:
-
Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
Procedure:
-
Dissolve the ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate in ethanol.
-
Add the NaOH solution and stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with the HCl solution until the pH is acidic (pH ~2-3).
-
The product, 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product Name | Molecular Formula | Key Identifying Features | Mitigation Strategy |
| 2,4-Diformyl-5-methyl-1H-pyrrole-3-carboxylic acid | C₉H₇NO₄ | Higher polarity on TLC; Mass spectrometry shows addition of a second formyl group. | Control stoichiometry of Vilsmeier reagent; shorter reaction time. |
| 2,5-Dimethyl-4-formyl-1H-pyrrole | C₈H₉NO | Lower polarity on TLC; Absence of carboxylic acid/ester signals in NMR and IR. | Mild reaction conditions (avoid high temperatures); prompt work-up. |
| Polymeric materials | (C₈H₉NO₃)n | Insoluble, dark-colored tar. | Slow addition of reagents at low temperature; strictly anhydrous conditions. |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the synthesis and the formation of common side products.
Caption: Vilsmeier-Haack synthesis of the target molecule.
Caption: Overview of desired reaction and common side reactions.
References
- Review Article on Vilsmeier-Haack Reaction. Journal of the Indian Chemical Society, 2012, 89(11), 1495-1515.
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. *Berichte der deutschen chemischen Gesellschaft (
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Substituted Pyrroles
Welcome to the technical support center dedicated to the Vilsmeier-Haack formylation of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for introducing formyl groups onto the pyrrole nucleus. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Vilsmeier-Haack reaction as it applies to pyrrole substrates.
Q1: What is the Vilsmeier-Haack reaction, and why is it so effective for pyrroles?
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[1] It employs a "Vilsmeier reagent," an electrophilic chloroiminium ion, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[2][3]
Pyrrole is a highly electron-rich heterocycle, making it an excellent substrate for this reaction.[4] The reaction proceeds under relatively mild conditions and is often more effective than Friedel-Crafts acylation, which can be complicated by the use of strong Lewis acids that may lead to pyrrole polymerization.[5]
Q2: What is the detailed mechanism of the reaction?
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]
-
Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent to form an intermediate sigma complex.[6] This step is a classic electrophilic aromatic substitution.
-
Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed. Hydrolysis during the workup phase converts the iminium salt into the final pyrrole aldehyde.[3][7]
Q3: How do substituents on the pyrrole ring affect the position of formylation (regioselectivity)?
Regioselectivity is governed by a combination of electronic and steric factors.[8]
-
Electronic Effects: Formylation overwhelmingly occurs at the most electron-rich position. For pyrrole itself, this is the α-position (C2 or C5).[6]
-
Steric Hindrance: Bulky substituents on the pyrrole nitrogen (N1) or on a carbon adjacent to a potential reaction site can sterically block the approach of the Vilsmeier reagent, potentially forcing formylation to occur at a less electronically favored but more accessible position (e.g., the β-position, C3 or C4).[8][10]
Q4: My pyrrole has a strong electron-withdrawing group. What can I do to make the reaction work?
Pyrroles deactivated by strong EWGs (like -CN or -CO₂R) are challenging substrates.[11] The reduced nucleophilicity of the ring requires more forcing conditions. Consider the following strategies:
-
Increase Temperature: Carefully raise the reaction temperature, monitoring by TLC to avoid decomposition. Temperatures of 80-100 °C may be necessary.[11][12]
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration.
-
Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent.[11]
-
Activate the Substrate: For pyridine, a related electron-deficient heterocycle, N-oxide formation is a common strategy to increase ring reactivity.[11] While less common for pyrroles, similar strategies of modifying the EWG to be less deactivating during the reaction could be explored.
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental issues in a question-and-answer format.
Problem: I am getting a low yield or no product at all.
-
Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture.[13]
-
Solution: Ensure that your DMF and POCl₃ are of high purity and, most importantly, anhydrous. Use oven-dried glassware under an inert atmosphere (Nitrogen or Argon). Check the quality of your DMF; old bottles can accumulate dimethylamine from decomposition, which can interfere with the reaction.[14]
-
-
Potential Cause 2: Sub-optimal Reaction Temperature. Temperature control is critical for both stages of the reaction.[8]
-
Solution: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at a controlled low temperature, typically 0-10 °C, to prevent degradation.[15] However, the subsequent formylation of the pyrrole may require heating. For electron-rich pyrroles, the reaction may proceed at room temperature, while less reactive, electron-poor pyrroles may require heating to 40-80 °C or higher to proceed at a reasonable rate.[8][12]
-
-
Potential Cause 3: Improper Work-up Procedure. The hydrolysis of the intermediate iminium salt is a crucial final step.[8]
-
Solution: The reaction is typically quenched by pouring the mixture onto crushed ice.[16] This hydrolyzes the iminium salt and helps manage the exotherm from quenching excess POCl₃. Following the quench, the acidic mixture must be neutralized with a base (e.g., NaOH, NaHCO₃, or NaOAc) to liberate the free aldehyde. Inadequate neutralization can lead to very low yields of impure product.[8]
-
Problem: My reaction mixture turned into a dark, intractable tar.
-
Potential Cause 1: Reaction Overheating. The reaction is exothermic, and poor temperature control can lead to polymerization and decomposition of the electron-rich pyrrole substrate.[13]
-
Solution: Maintain strict temperature control throughout the reaction. Prepare the Vilsmeier reagent in an ice bath, and add the pyrrole substrate slowly while monitoring the internal temperature. For large-scale reactions, efficient cooling and controlled addition rates are paramount.[8]
-
-
Potential Cause 2: Substrate Polymerization. Pyrroles are known to polymerize under strongly acidic conditions, which are present during the reaction.
-
Solution: Use only a moderate excess of the Vilsmeier reagent (typically 1.1–1.5 equivalents) to minimize harsh conditions.[8] Running the reaction at the lowest effective temperature can also help suppress polymerization side reactions.
-
Problem: I am observing multiple products on my TLC plate.
-
Potential Cause 1: Di-formylation. This can occur with highly activated pyrroles or when a large excess of the Vilsmeier reagent is used.[8]
-
Solution: Reduce the stoichiometry of the Vilsmeier reagent. Titrate the amount of reagent used, starting from 1.1 equivalents, to find the optimal balance between complete conversion of the starting material and minimal di-formylation.
-
-
Potential Cause 2: Formation of Regioisomers. As discussed in the FAQs, a mixture of isomers can form, particularly with C2-substituted pyrroles bearing EWGs.[8]
-
Solution: Temperature can influence regioselectivity. Lower temperatures often favor the thermodynamically preferred product and can increase selectivity.[12] If isomers are unavoidable, optimization will need to be followed by careful chromatographic separation.
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of the Vilsmeier Reagent
Causality: This procedure must be conducted under anhydrous conditions at low temperature to ensure the formation of a reactive, non-degraded electrophile.
-
Setup: Equip a three-necked, round-bottom flask (oven-dried) with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Reagents: Place anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) in the flask and cool the flask to 0 °C using an ice-salt bath.
-
Addition: Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel to the cooled, stirring DMF.
-
Control: Maintain the internal temperature below 10 °C throughout the addition. The formation of the reagent is exothermic.[8]
-
Maturation: After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The reagent is a white solid or a slurry and is now ready for the addition of the pyrrole substrate.
Protocol 2: General Vilsmeier-Haack Formylation of a Substituted Pyrrole
Causality: This general protocol outlines the controlled addition of the nucleophile (pyrrole) to the pre-formed electrophile (Vilsmeier reagent), followed by a carefully controlled workup to ensure hydrolysis and product isolation.
-
Pyrrole Addition: Dissolve the substituted pyrrole (1.0 equivalent) in a minimal amount of an anhydrous solvent (e.g., DMF, dichloroethane).[17] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition, allow the reaction to warm to the desired temperature (this is the key variable to optimize, from room temperature to 80 °C or higher). Monitor the reaction's progress by TLC.
-
Quench (Work-up): Once the reaction is complete, cool the mixture back to room temperature. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water (this is a "reverse quench").[16] This step can be highly exothermic.
-
Hydrolysis & Neutralization: Stir the aqueous mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt. Then, carefully neutralize the mixture to a pH of 7-8 by adding a base such as aqueous sodium hydroxide or saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Section 4: Data Summary Table
The optimal conditions for the Vilsmeier-Haack reaction are highly substrate-dependent. This table provides general starting points for optimization.
| Pyrrole Substrate Type | Substituent Example | Typical Reagent Equiv. | Typical Temperature | Expected Reactivity | Key Considerations |
| Unsubstituted/Alkyl-Substituted | Pyrrole, 1-Methylpyrrole | 1.1 - 1.3 | 25 - 50 °C | High | Prone to polymerization if overheated. Good temperature control is crucial.[8] |
| Electron-Rich | 2-Methoxypyrrole | 1.1 - 1.2 | 0 - 25 °C | Very High | Use mildest possible conditions to avoid side reactions and decomposition.[6] |
| Electron-Withdrawing (Mild) | 1-Phenylpyrrole | 1.2 - 1.5 | 40 - 60 °C | Moderate | Steric effects from the N-substituent can influence regioselectivity.[10] |
| Electron-Withdrawing (Strong) | Ethyl 1H-pyrrole-2-carboxylate | 1.5 - 2.5 | 60 - 100 °C | Low | Requires forcing conditions; monitor for decomposition. May yield isomer mixtures.[8][18] |
Section 5: References
-
BenchChem Technical Support Team. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. BenchChem.
-
BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. BenchChem.
-
Filo. (2026). Explain the Vilsmeier-Haack reaction and its mechanism. Filo.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.
-
Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Wikipedia. (n.d.). Pyrrole. Wikipedia.
-
Slideshare. (n.d.). Vilsmeier haack rxn. Slideshare.
-
BenchChem. (2025). effect of temperature on Vilsmeier-Haack reaction outcome. BenchChem.
-
BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup. BenchChem.
-
ResearchGate. (2025). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate.
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC.
-
Synlett. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme.
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D.
-
BenchChem. (n.d.). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. BenchChem.
-
Stoessel, F. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
-
BenchChem. (n.d.). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. BenchChem.
-
Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Explain the Vilsmeier-Haack reaction and its mechanism. | Filo [askfilo.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. ijpcbs.com [ijpcbs.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Hub: Pyrrole Formylation & Byproduct Control
Topic: Byproduct Formation in the Formylation of Pyrroles Ticket Volume: High Primary Protocol: Vilsmeier-Haack Reaction Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Pyrrole Chemistry Support Center
You are likely here because your pyrrole formylation yielded a black tar instead of a crystalline aldehyde, or your regioisomer ratio is off. Pyrroles are electron-rich, acid-sensitive heterocycles (often called "pi-excessive"). This high reactivity makes them excellent nucleophiles but prone to catastrophic polymerization ("pyrrole red") under the acidic conditions required for standard formylation.
This guide treats your chemical synthesis as a system to be debugged. We focus on the Vilsmeier-Haack (VH) reaction, the industry standard for this transformation.
Module 1: The Gold Standard Protocol (Vilsmeier-Haack)
Before troubleshooting, ensure you are running the Optimized Standard Protocol . Deviations here are the root cause of 80% of byproduct tickets.
The Mechanism:
The reaction proceeds via the in situ formation of a chloroiminium ion (Vilsmeier reagent), followed by electrophilic aromatic substitution (EAS) at the pyrrole
Optimized Workflow
| Parameter | Specification | Reason (Causality) |
| Stoichiometry | 1.0 equiv Pyrrole : 1.1 equiv | Excess |
| Temperature | High temps ( | |
| Solvent | DCM or DCE (Anhydrous) | DMF can be used as solvent, but DCM allows better temp control. |
| Hydrolysis | Critical: Sodium Acetate (aq) or | Strong base (NaOH) can degrade the product; Acidic workup polymerizes it. |
Step-by-Step Execution
-
Reagent Prep: Cool DMF (1.2 eq) in DCM to
. Add (1.1 eq) dropwise. Wait 15 mins. A white precipitate (Vilsmeier salt) should form. -
Addition: Dissolve pyrrole (1.0 eq) in DCM. Add slowly to the salt at
. -
Reaction: Warm to RT. Monitor by TLC. The intermediate iminium salt is often insoluble.
-
Quench (The Danger Zone): Pour reaction mixture into ice-cold 2M Sodium Acetate . Stir vigorously for 30 mins to hydrolyze the iminium salt.
-
Extraction: Extract with DCM, wash with brine, dry over
.
Module 2: Visualizing the Failure Points
Understanding where the side reactions occur is vital. This pathway map highlights the divergence points for common byproducts.
Figure 1: Reaction pathway showing critical divergence points for polymerization and di-formylation.
Module 3: Troubleshooting Guide (Ticket System)
Ticket #001: "My reaction turned into a black/red solid (Tarring)."
Diagnosis: Acid-Catalyzed Polymerization. Root Cause: Pyrroles are extremely sensitive to protons. The Vilsmeier reaction generates HCl as a byproduct. If the local concentration of acid is too high, or if the quench is too acidic, pyrrole monomers couple to form polypyrrole chains (conjugated polymers that appear black). Resolution:
-
Dilution: Increase solvent volume (DCM) to dilute the generated HCl.
-
Buffer the Quench: Never quench with water alone (pH becomes acidic). Use Sodium Acetate (3M) or
. The hydrolysis of the iminium salt must happen at neutral-to-basic pH. -
Inert Atmosphere: Oxygen can accelerate radical polymerization. Keep under
.
Ticket #002: "I am seeing significant 2,5-diformylpyrrole."
Diagnosis: Over-reaction (Stoichiometry Error). Root Cause: The iminium intermediate is electron-withdrawing, which should deactivate the ring against a second attack. However, with large excesses of Vilsmeier reagent and elevated temperatures, the C5 position (still relatively accessible) will react. Resolution:
-
Strict Stoichiometry: Limit
to 1.0–1.05 equivalents. -
Reverse Addition: Add the Vilsmeier reagent to the pyrrole solution slowly, rather than dumping pyrrole into excess reagent.
Ticket #003: "I need the 3-formyl isomer, but I'm getting 100% 2-formyl."
Diagnosis: Intrinsic Regioselectivity Control.
Root Cause: The electron density in pyrrole is highest at the
-
Steric Blocking: Use a bulky group on the Nitrogen.
-
Remove Group Later: Desilylate with TBAF after formylation.
Module 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose your specific impurity profile.
Figure 2: Diagnostic logic flow for impurity isolation.
References
-
Standard Protocol & Mechanism: Silverstein, R. M.; Ryskiewicz, E. E.; Chaikin, S. W. "2-Pyrrolealdehyde." Organic Syntheses, Coll.[2] Vol. 4, p.831 (1963).
-
Regioselectivity (C3-Formylation): Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M.[7] "N-(Triisopropylsilyl)pyrrole. A Progenitor of 3-Substituted Pyrroles." Journal of Organic Chemistry, 1990 , 55, 6317–6328.
-
Vilsmeier-Haack Review: Meth-Cohn, O.; Stanforth, S. P.[2] "The Vilsmeier–Haack Reaction."[1][2][4][7][8][9] Comprehensive Organic Synthesis, 1991 , 2, 777–794.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Purification of Pyrrole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of pyrrole carboxylic acids. The unique electronic nature and chemical functionalities of these heterocyclic compounds present specific challenges that require careful consideration during isolation and purification.
Frequently Asked Questions (FAQs)
Q1: Why are pyrrole carboxylic acids notoriously difficult to purify?
The purification challenges stem from a combination of their inherent chemical properties:
-
Instability: The pyrrole ring is an electron-rich aromatic system susceptible to both oxidation and polymerization, particularly under acidic conditions, leading to the formation of colored impurities known as "pyrrole-red".[1][2][3]
-
Thermal Sensitivity (Decarboxylation): Pyrrole-2-carboxylic acids are particularly prone to decarboxylation (loss of CO2) when heated, especially in the presence of acid.[4][5][6] This reaction is catalyzed by protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond.[4][7] Electron-withdrawing groups on the ring can sometimes stabilize the molecule against decarboxylation.[8]
-
Amphoteric Nature: The presence of both a weakly acidic carboxylic acid group (pKa ≈ 4.4 for pyrrole-2-carboxylic acid) and a very weakly basic pyrrole nitrogen atom gives the molecule amphoteric character.[9] This can lead to complex solubility profiles and interactions with purification media.
-
Polarity and Solubility: The combination of the polar carboxylic acid group and the aromatic pyrrole ring results in moderate to high polarity, often making them soluble in polar solvents like alcohols and DMSO but sparingly soluble in nonpolar organic solvents and sometimes water.[10][11][12]
Q2: My sample is turning pink/red/brown during workup or chromatography. What is causing this and how can I prevent it?
This coloration is almost certainly due to the formation of "pyrrole-red," a complex mixture of polymers and oligomers.[3] This process is typically initiated by exposure to strong acids, oxidants, or even light and air over time.[1][2]
Causality: The electron-rich pyrrole ring is susceptible to electrophilic attack. In the presence of acid, a proton can act as an electrophile, initiating a chain reaction where one pyrrole molecule attacks another, leading to polymerization.[2]
Prevention Strategies:
-
Maintain Neutral pH: Avoid strongly acidic conditions whenever possible. If an acidic environment is required (e.g., for extraction), use it for the shortest possible time and at low temperatures.
-
Use an Inert Atmosphere: Perform distillations and chromatographic separations under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Use High-Purity Solvents: Peroxides in aged solvents (like ether or THF) can initiate oxidation and polymerization. Always use freshly distilled or inhibitor-free solvents.
-
Limit Light Exposure: Protect the compound from direct light by wrapping flasks and columns in aluminum foil.
Q3: What is the best general-purpose method for purifying a pyrrole carboxylic acid?
There is no single "best" method; the optimal choice depends on the scale, the physical state of your compound (solid vs. oil), and the nature of the impurities. A logical workflow is the most effective approach.
The diagram below illustrates a typical decision-making process for purification.
Caption: General purification workflow for pyrrole carboxylic acids.
Q4: When should I choose column chromatography over recrystallization?
-
Choose Recrystallization When:
-
Your compound is a solid with moderate to high purity (>90%).
-
The impurities have significantly different solubility profiles from your product in a given solvent system.
-
You are working on a large scale (multi-gram to kg), as it is often more scalable than chromatography.
-
-
Choose Column Chromatography When:
-
Your compound is an oil or a low-melting solid.
-
You have multiple impurities with polarities similar to your product.
-
Recrystallization fails to remove a persistent impurity.
-
You are working on a small (mg) to medium (multi-gram) scale. Column chromatography offers superior separation for complex mixtures.[13][14][15]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Decarboxylation: Excessive heat was applied during solvent removal or recrystallization.[8] 2. Polymerization: Exposure to acidic conditions (e.g., residual acid from synthesis, acidic silica gel).[1][3] 3. Poor Solvent Choice: The product has high solubility in the recrystallization mother liquor or chromatography eluent. 4. Irreversible Adsorption: The compound is sticking irreversibly to the silica gel or alumina column. | 1. Minimize Heat: Remove solvents under reduced pressure at low temperatures (<40°C). For recrystallization, use the minimum amount of heat required to dissolve the solid. 2. Neutralize: Ensure the crude product is neutralized before purification. For chromatography, consider deactivating the silica gel with a base (e.g., triethylamine) or using a mobile phase containing a small amount of acid (e.g., 0.5-1% acetic acid) to ensure consistent protonation and elution. 3. Optimize Solvents: For recrystallization, perform small-scale solubility tests (see Table 1). For chromatography, use TLC to find an eluent system that gives an Rf value of 0.2-0.4. 4. Change Stationary Phase: If adsorption is severe on silica, consider using a less acidic stationary phase like Florisil or reverse-phase (C18) silica.[16] |
| Product Streaking on TLC/Column | 1. Compound is Too Polar: The chosen eluent is not polar enough to move the compound effectively. 2. Ionic Interactions: The acidic proton is interacting strongly with the silica gel surface, causing tailing. 3. Overloading: Too much sample has been applied to the TLC plate or column. | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., from 5% MeOH in DCM to 10% MeOH in DCM). 2. Add a Modifier: Add a small amount of acetic or formic acid (0.5-2%) to the mobile phase.[16] This protonates the compound and silanol groups, leading to sharper bands and more consistent elution. 3. Reduce Load: Use a more dilute sample for TLC spotting. For column chromatography, a general rule is to use a 1:30 to 1:100 ratio of sample mass to silica gel mass. |
| Compound Won't Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit lattice formation. 2. Residual Solvent: Trapped solvent molecules can disrupt crystallization. 3. Compound is an Oil: The compound may be a liquid or a very low-melting solid at room temperature. | 1. Re-purify: Perform column chromatography to remove the impurities and then attempt recrystallization again. 2. High Vacuum: Dry the sample under a high vacuum for an extended period. Co-evaporation with a solvent that does not form an azeotrope (like DCM or toluene) can help remove stubborn solvents. 3. Alternative Techniques: If it's an oil, use chromatography as the final purification step. Alternatively, try trituration with a non-polar solvent (e.g., hexanes or ether) to see if it will solidify. Seeding with a previously obtained crystal can also induce crystallization. |
| Inconsistent NMR Spectra | 1. Degradation in Solution: The compound may be unstable in the NMR solvent, especially acidic CDCl3. 2. Presence of Rotamers: If the pyrrole has bulky substituents, you might see doubled peaks due to restricted rotation around a bond. | 1. Use Neutral Solvents: Use DMSO-d6, Methanol-d4, or Acetone-d6.[10] Acquire the spectrum immediately after dissolving the sample. 2. Variable Temperature NMR: Acquiring the spectrum at a higher temperature can sometimes cause the rotamer peaks to coalesce into a single, sharp peak. |
Data Presentation: Solvent Selection
Table 1: Common Solvents for Recrystallization of Pyrrole Carboxylic Acids
| Solvent | Polarity Index | Boiling Point (°C) | Notes & Typical Use |
| Water | 10.2 | 100 | Good for highly polar compounds. Use of a co-solvent like ethanol may be necessary.[9][11] |
| Ethanol | 4.3 | 78 | Excellent general-purpose polar solvent. Dissolves many pyrrole carboxylic acids when hot, with lower solubility when cold.[10] |
| Methanol | 5.1 | 65 | Similar to ethanol but more polar and has a lower boiling point.[10] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent. Often used in combination with a non-polar anti-solvent like hexanes. |
| Acetone | 5.1 | 56 | Good for moderately polar compounds. Its volatility makes it easy to remove.[17] |
| Dichloromethane (DCM) | 3.1 | 40 | Typically used as the solvent for column chromatography or as a co-solvent.[13] |
| Hexanes/Heptane | 0.1 | 69 / 98 | Non-polar. Primarily used as an anti-solvent in recrystallization to induce precipitation from a more polar solvent. |
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed to maximize purity while minimizing thermal degradation.
-
Solvent Selection: In a small vial, add ~10-20 mg of your crude product. Add a potential solvent (see Table 1) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon gentle heating.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen solvent to create a slurry. Heat the mixture gently (e.g., in a water bath set to 10-15°C below the solvent's boiling point) with stirring until all the solid dissolves. Causality: Using the minimum volume of hot solvent ensures the solution is saturated, maximizing crystal recovery upon cooling.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat briefly and then perform a hot filtration through a small plug of Celite or fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath or refrigerator (4°C) for several hours or overnight to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under a high vacuum at room temperature. Avoid oven drying unless the compound is known to be thermally stable.
Protocol 2: Silica Gel Column Chromatography with Acid Modifier
This protocol is optimized for polar, acidic compounds that tend to streak on silica gel.
Caption: Workflow for column chromatography of pyrrole carboxylic acids.
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) that provides a retention factor (Rf) of 0.2-0.4 for your compound. To this chosen eluent, add 0.5-1% acetic acid. Causality: The added acid ensures that your compound remains consistently protonated, preventing tailing and improving separation efficiency.
-
Column Packing: Prepare a slurry of silica gel in your mobile phase and pour it into the column. Allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent (like DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column. Causality: Dry loading results in a much sharper initial band, leading to better separation compared to loading in a large volume of solvent.
-
Elution and Collection: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure at a temperature below 40°C. The acetic acid modifier is volatile and will be removed during this step.
References
-
Grant, G. B., & Gant, T. G. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674-11675. [Link][4][6]
-
Anderson, H. J., Clase, J. A., & Loader, C. E. (1987). Pyrrole Chemistry. Part XXIX A Re-Examination of the Decarboxylation of 4-Acetyl-, 4-Formyl- and 4-Cyanopyrrole-2-Carboxylic Acid. Synthetic Communications, 17(4), 401-407. [Link][8]
-
Maddison, D. S., & Unsworth, J. (1998). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 8(11), 2481-2485. [Link][1]
-
Gong, X., et al. (2012). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Chinese Journal of Chemistry. [Link][5]
-
Hawkins, S. C., & Ratcliffe, J. M. (1991). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. [Link][2]
-
Bain, A. D., & Grant, G. B. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link][6]
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(6), 1032-1035. [Link][7]
-
Koehler, G., et al. (1996). Purification of crude pyrroles. U.S. Patent 5,502,213. [18]
-
Koehler, G., et al. (1994). Process for the purification of crude pyrroles. European Patent EP0608688A1. [19]
-
Al-Janabi, A. H. R., et al. (2021). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Metallofizika i Noveishie Tekhnologii. [Link]
-
Chemister.ru. (n.d.). 1H-pyrrole-2-carboxylic acid. Properties of substance. [Link][9]
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole? Blog. [Link][20]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. [Link][16]
-
Marcinkowska, M., et al. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link][13]
-
Li, Y., et al. (2019). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. Molecules. [Link][14]
-
Cheméo. (n.d.). 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9). Chemical & Physical Properties. [Link][21]
-
Lim, F. P. L., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Chemistry – An Asian Journal. [Link][15]
-
Bouling Chemical Co., Limited. (n.d.). Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. [Link][17]
-
OpenBU. (n.d.). Purification and properties of pyrrole. [Link][3]
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- 3. DSpace [open.bu.edu]
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- 9. 1H-pyrrole-2-carboxylic acid [chemister.ru]
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- 12. selleckchem.com [selleckchem.com]
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stability and degradation of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
An In-Depth Guide to Experimental Stability and Degradation
Welcome to the technical support guide for 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. As a key intermediate in the synthesis of various pharmaceuticals and advanced materials, understanding its stability profile is critical for reproducible results and the integrity of your research.[1] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting protocols to address common challenges encountered during its handling, storage, and application.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common inquiries and issues researchers face. The underlying principles are grounded in the inherent reactivity of the pyrrole scaffold.
Question 1: My solid-state compound has darkened from a light yellow to a brownish color over time. What is happening and is it still usable?
Answer: This is a classic sign of degradation, likely through oxidation and/or polymerization. The pyrrole ring is electron-rich, making it susceptible to oxidation, especially when exposed to air (oxygen) and light.[2][3] This process can lead to the formation of colored oligomers or polymers.[4]
-
Causality: Pyrrole's aromaticity makes it reactive, similar to benzene and aniline.[2] However, it oxidizes much more readily, often leading to the formation of polypyrrole, which is typically dark in color.[2][4] The formyl (-CHO) and methyl (-CH3) substituents on your specific compound modify this reactivity, but the core susceptibility of the pyrrole ring remains.
-
Troubleshooting:
-
Assess Purity: Before use, we strongly recommend re-analyzing the material's purity via HPLC, LC-MS, or ¹H NMR to quantify the extent of degradation.
-
Usability: For non-critical applications, it might be usable if the purity is still acceptable (>95%). However, for sensitive downstream applications like GMP synthesis or quantitative assays, using a fresh or purified lot is essential to avoid introducing impurities that could interfere with your results.
-
Prevention: Always store the compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.[5]
-
Question 2: What are the optimal storage conditions for this compound in both solid and solution forms?
Answer: Proper storage is the single most important factor in preventing degradation.
-
Solid State:
-
Temperature: Store at 2-8°C. While some suppliers may ship at room temperature, long-term storage should be refrigerated.[6]
-
Atmosphere: Store under an inert gas like nitrogen or argon in a tightly sealed container.[7] This displaces oxygen, the primary culprit in oxidative degradation.
-
Light: Keep in an amber vial or a container shielded from light. Pyrrole moieties are known to be photolabile.[8][9]
-
-
In Solution:
-
Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Aprotic solvents like DMSO, DMF, or THF are generally suitable for short-term storage.
-
Avoidance: Steer clear of protic solvents (like methanol or ethanol) for long-term storage unless necessary for your experimental protocol, as they can participate in degradation reactions. Absolutely avoid acidic conditions, as acids can catalyze polymerization.[2]
-
Storage: If you must store a solution, flash-freeze aliquots and store them at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Question 3: I'm observing poor solubility and the formation of a precipitate in my acidic reaction medium. Is this related to stability?
Answer: Yes, this is highly likely a stability issue. Pyrroles are notoriously unstable in acidic conditions.[2][10]
-
Mechanism: The lone pair of electrons on the pyrrole nitrogen is integral to its aromatic system.[2] In an acidic medium, protonation can occur on the ring's carbon atoms. This disrupts the aromaticity, forming a highly reactive, non-aromatic cation. This cation can then readily react with other neutral pyrrole molecules, initiating a chain reaction that leads to polymerization.[2] The resulting polymer is typically insoluble and will precipitate out of the solution.
-
Troubleshooting:
-
pH Control: If your protocol allows, buffer the reaction medium to a neutral or slightly basic pH.
-
Protecting Groups: For multi-step syntheses, consider protecting the pyrrole nitrogen (e.g., with a Boc or tosyl group) to prevent protonation and subsequent polymerization.
-
Reaction Order: If possible, add the pyrrole compound last to the acidic mixture to minimize its exposure time to the harsh conditions.
-
Question 4: Can this compound undergo decarboxylation? What conditions would promote this?
Answer: Yes, decarboxylation of the carboxylic acid group is a potential degradation pathway, particularly under harsh thermal or acidic stress.
-
Causality: While pyrrole-3-carboxylic acids are generally more stable than their 2-carboxylic acid counterparts, decarboxylation can be induced. Studies on pyrrole-2-carboxylic acid show that strong acidic conditions can facilitate this process.[11][12] The mechanism involves protonation of the pyrrole ring, which makes the carboxyl group more labile. High temperatures will also accelerate this process.
-
Detection: The loss of the carboxylic acid would result in the formation of 4-formyl-2,5-dimethyl-1H-pyrrole. This change can be monitored by a shift in mass-to-charge ratio (M-44 Da for CO₂) in mass spectrometry and the disappearance of the carboxylic acid proton signal in ¹H NMR.
Question 5: How susceptible is the formyl group to oxidation?
Answer: The formyl (-CHO) group is an oxidation-sensitive functional group.
-
Pathway: Under oxidative conditions (e.g., exposure to strong oxidizing agents or even air over long periods), the formyl group can be oxidized to a carboxylic acid. This would result in the formation of 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid.
-
Impact: This side reaction can reduce the yield of your desired product and introduce a highly polar impurity that may be difficult to separate.
-
Prevention: Rigorously exclude oxidizing agents from your reaction unless they are part of the intended chemistry.[8] Handle the compound under an inert atmosphere, especially during purification and storage, to minimize air oxidation.
Troubleshooting Guide: At-a-Glance
| Observation | Probable Cause(s) | Recommended Solution & Rationale |
| Solid darkens over time (yellow → brown/black) | Air (O₂) and/or light-induced oxidation and polymerization. | Store solid under inert gas (N₂/Ar), in an amber vial, at 2-8°C. This minimizes exposure to oxygen and UV radiation, which catalyze degradation.[2][8] |
| Precipitate forms in acidic solution | Acid-catalyzed polymerization. | Buffer the solution to pH > 6 if possible. If strong acid is required, minimize the compound's exposure time or use a nitrogen-protecting group to shield the reactive pyrrole ring.[2][10] |
| Appearance of new, more polar spots on TLC/peaks in HPLC | Oxidation of the formyl group to a carboxylic acid. | Use degassed, anhydrous solvents and maintain an inert atmosphere during reactions and workup to prevent the introduction of oxygen. |
| Low reaction yields with no obvious side products | Thermal degradation or decarboxylation. | Run reactions at the lowest effective temperature. If high temperatures are unavoidable, consider if decarboxylation is occurring by analyzing for the corresponding byproduct via LC-MS. |
| Inconsistent results between experimental runs | Degradation of a stock solution. | Prepare fresh solutions for each experiment. If a stock solution must be used, store it in single-use aliquots at -80°C and protect it from light. Avoid repeated freeze-thaw cycles. |
Visualizing Degradation & Experimental Design
To better understand the factors at play and how to design a robust stability study, the following diagrams illustrate the key relationships and workflows.
Caption: Key factors influencing degradation pathways.
Protocols for Stability Assessment
As a self-validating system, any stability study must include a control. The following protocols provide a framework for assessing the stability of your compound.
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally stress the compound to identify its primary degradation pathways, which is a common practice in drug development.[8]
Sources
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- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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preventing byproduct formation in Sunitinib intermediate synthesis
Welcome to the technical support center for Sunitinib synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Sunitinib intermediates and to proactively prevent the formation of critical byproducts. Our focus is on providing not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding impurity management in the Sunitinib synthesis pathway.
Q1: What are the major classes of impurities encountered during Sunitinib synthesis?
A1: Impurities in Sunitinib are broadly categorized by regulatory bodies like the FDA and ICH and can arise from various sources.[1] The primary classes include:
-
Process-Related Impurities: These are byproducts formed during the chemical reactions, unreacted starting materials, and intermediates that carry through the synthetic steps.[1][2]
-
Degradation Impurities: These result from the breakdown of the Sunitinib molecule or its intermediates due to exposure to light, oxygen, moisture, or improper temperatures.[1] Common examples include oxidation products like Sunitinib N-Oxide.[3]
-
Residual Solvents: Solvents used during the synthesis or purification (e.g., methanol, ethanol, dichloromethane) that are not completely removed.[1]
-
Elemental Impurities: Trace metals that may originate from catalysts or reactors used in the manufacturing process.[1]
Q2: Which synthetic step is most critical for controlling byproduct formation?
A2: While every step requires careful control, the Knoevenagel condensation is arguably the most critical stage for controlling purity. This final key step involves the reaction between 5-fluoro-2-oxindole and the N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide intermediate.[4] This reaction establishes the crucial C=C double bond and is susceptible to the formation of geometric isomers (the undesired E-isomer) and other condensation byproducts. The yield and purity achieved in this step are highly dependent on the choice of catalyst, solvent, and temperature.[4][5]
Q3: How are impurities in Sunitinib intermediates and the final Active Pharmaceutical Ingredient (API) typically identified and quantified?
A3: The primary analytical technique for the detection and quantification of Sunitinib and its related impurities is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector.[3][6][] Reversed-phase HPLC methods are most common for separating Sunitinib from its various organic impurities.[3] For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS), particularly LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][2]
Section 2: Troubleshooting Guide for Byproduct Formation
This guide addresses specific, common problems encountered during synthesis in a practical question-and-answer format.
Q1: I'm observing a significant amount of the undesired (E)-isomer along with my target (Z)-Sunitinib after the final condensation step. What is the cause and how can I fix this?
A1: The formation of the thermodynamically disfavored (E)-isomer is a common challenge in the Knoevenagel condensation step. The (Z)-isomer is the desired, biologically active form. The isomer ratio is heavily influenced by the reaction conditions.
-
Causality: The choice of base catalyst and solvent polarity plays a crucial role in directing the stereochemical outcome. Pyrrolidine is a commonly used catalyst that generally favors the formation of the (Z)-isomer.[4] The solvent system (e.g., ethanol, methanol) affects the stability of the transition states leading to each isomer. An incorrect choice can lead to a higher proportion of the E-isomer.
-
Troubleshooting & Solutions:
-
Catalyst Selection: Ensure you are using an appropriate base catalyst. Pyrrolidine is often reported to give good selectivity for the Z-isomer.[4][8]
-
Solvent Optimization: The reaction medium is critical. Switching from ethanol to methanol has been shown to improve both yield and purity in some process patents.[4] It is advisable to perform a solvent screen (e.g., Methanol, Ethanol, Isopropanol, n-Butanol) to find the optimal medium for your specific substrate concentrations.
-
Temperature Control: Run the reaction at the recommended temperature. Deviations can affect the kinetic vs. thermodynamic control of the reaction, potentially increasing E-isomer formation. Typically, the reaction is run at reflux.[4]
-
Purification: If a small amount of the E-isomer persists, it can often be removed during the purification of the Sunitinib base. A carefully optimized recrystallization or slurry wash can selectively precipitate the less soluble Z-isomer.
-
| Parameter | Condition Favoring (Z)-Isomer | Condition that may Increase (E)-Isomer | Rationale |
| Catalyst | Pyrrolidine | Other organic bases (e.g., triethylamine) | Pyrrolidine is known to effectively catalyze the condensation while maintaining stereoselectivity.[4] |
| Solvent | Methanol, Ethanol | Aprotic or less polar solvents | Protic solvents can stabilize the polar transition state leading to the desired isomer.[4] |
| Temperature | Optimized Reflux | Excessively high temperatures or prolonged times | Can lead to isomerization or degradation, potentially altering the final Z/E ratio. |
Q2: My final product is contaminated with a persistent impurity that has a molecular weight 28 Da less than Sunitinib. What is it and how do I prevent it?
A2: This impurity is almost certainly N-desethyl Sunitinib . It is a notoriously difficult-to-remove process-related impurity because its polarity and structural similarity to Sunitinib make it challenging to separate by standard chromatography or crystallization.[9]
-
Causality: The root cause of this impurity is not the final condensation step, but rather an impurity in a starting material used much earlier: N,N-diethylethylenediamine . Commercial N,N-diethylethylenediamine is often contaminated with N-ethylethylenediamine . When this contaminated raw material is used in the amidation step to create the pyrrole intermediate, a mixture of the desired diethyl amide and the undesired monoethyl amide is formed. This monoethyl intermediate then reacts in the final step to produce N-desethyl Sunitinib.[9]
-
Troubleshooting & Solutions:
-
Stringent Raw Material Control: This is the most critical preventative measure. Implement a rigorous quality control check on incoming batches of N,N-diethylethylenediamine. Use a validated analytical method (e.g., GC-MS) to quantify the level of N-ethylethylenediamine.
-
Source High-Purity Reagents: Procure the highest purity N,N-diethylethylenediamine available from reputable suppliers.
-
Purification of Raw Material: If high-purity starting material is not available, consider purifying the N,N-diethylethylenediamine by fractional distillation before use.
-
Purge in Intermediate Stages: While difficult, it may be possible to partially remove the N-desethyl pyrrole intermediate through careful crystallization before the final condensation step.
-
Below is a troubleshooting workflow for addressing general byproduct formation issues.
Caption: Troubleshooting workflow for Sunitinib byproduct formation.
Q3: I am observing byproducts that suggest dimerization or polymerization. What reaction conditions could be causing this?
A3: Dimerization or oligomerization typically points to reactive intermediates being subjected to harsh conditions or improper stoichiometry.
-
Causality:
-
Excessive Heat/Reaction Time: In the Knoevenagel condensation, prolonged heating can cause side reactions, including self-condensation of the 5-fluoro-2-oxindole starting material or other undesired pathways.
-
Strongly Basic or Acidic Conditions: Using an overly strong base as a catalyst or having acidic/basic impurities can promote side reactions. For instance, the pyrrole ring can be sensitive to strong acids.
-
Reactive Intermediates: The synthesis of the key pyrrole intermediate itself can generate byproducts if not controlled. For example, the Vilsmeier-Haack formylation step to add the aldehyde group must be carefully managed to prevent side reactions.[8]
-
-
Troubleshooting & Solutions:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid over-processing.
-
Control Stoichiometry: Ensure the molar ratios of the reactants and catalyst are precise. An excess of one reactant can lead to self-condensation or other side reactions.
-
pH Control: Ensure the pH of the reaction mixture is within the optimal range. The use of a mild base like pyrrolidine is generally preferred over stronger bases like KOH.[8]
-
Purify Intermediates: The most effective way to prevent byproducts in the final step is to use highly pure intermediates. Ensure the N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide intermediate is purified to >99% before use in the final condensation.
-
The diagram below illustrates the main synthetic pathway versus a potential side reaction.
Caption: Main vs. Side Reaction Pathways in Sunitinib Synthesis.
Section 3: Optimized Protocols & Methodologies
Protocol 1: Optimized Knoevenagel Condensation for High Purity (Z)-Sunitinib Base
This protocol is designed to maximize the yield of the desired (Z)-isomer while minimizing process-related impurities. It is based on principles outlined in process chemistry literature.[4]
Materials:
-
N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq)
-
5-Fluoro-2-oxindole (1.05 eq)
-
Pyrrolidine (0.2 eq)
-
Methanol (10-15 volumes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide intermediate and 5-fluoro-2-oxindole.
-
Inerting: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add methanol (10-15 volumes relative to the pyrrole intermediate). Stir the slurry for 10 minutes.
-
Catalyst Addition: Add pyrrolidine to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Cooling & Isolation: Once the reaction is complete, cool the mixture to 0-5°C and stir for 1-2 hours to allow the product to crystallize.
-
Filtration: Filter the resulting orange-yellow solid and wash the filter cake with cold methanol (2 volumes).
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved. The expected HPLC purity of the crude Sunitinib base should be >99.5%.[4]
Protocol 2: Purification of Sunitinib Base by Recrystallization
This procedure is effective for removing residual starting materials and minor byproducts.
Materials:
-
Crude Sunitinib Base
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolution: In a suitable flask, suspend the crude Sunitinib base in a solvent mixture of DCM:MeOH (e.g., 1:1 v/v). Use approximately 10-20 volumes of the solvent mixture.
-
Heating: Heat the mixture to reflux with stirring until all the solid dissolves completely.
-
Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration to remove it.
-
Crystallization: Slowly cool the clear solution to room temperature, and then further cool to 0-5°C in an ice bath. Stir at this temperature for 2-3 hours to maximize crystal formation.
-
Isolation: Filter the purified crystals and wash the cake with a small amount of cold methanol.
-
Drying: Dry the purified Sunitinib base under vacuum at 50-60°C. Verify the purity by HPLC.
References
-
Veeprho Pharmaceuticals. (n.d.). Sunitinib Impurities and Related Compound. Retrieved from [Link]
-
Zeng, D., et al. (2008). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine, 49(supplement 1), 1243. Retrieved from [Link]
- Zhang, L., et al. (2021). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. RSC Advances, 11(48), 30153-30163. (Note: A direct link to the full text may require a subscription; the abstract is widely available).
- Google Patents. (2011). WO2011095802A1 - Hplc method for analyzing sunitinib.
- Cybulski, M., et al. (2012). Physicochemical Characteristics of Sunitinib Malate and its Process-Related Impurities. Journal of Pharmaceutical Sciences, 101(10), 3847-3855. (Note: A direct link to the full text may require a subscription).
-
ResearchGate. (2023). METHOD DEVELOPMENT AND VALIDATION OF SUNITINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. Retrieved from [Link]
-
SynThink. (n.d.). Sunitinib EP Impurities & USP Related Compounds. Retrieved from [Link]
- Patel, Z. M., et al. (2022). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds, 58(4), 323-335. (Note: A direct link to the full text may require a subscription).
- Google Patents. (2011). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
- Google Patents. (2012). WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.
- Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Sunitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 5. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring for Pyrrole Synthesis
<
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrrole-containing molecules. As a senior application scientist, I understand that successful synthesis is not just about the final product but also about rigorously monitoring the reaction's progress to ensure efficiency, safety, and reproducibility. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is grounded in established scientific principles and supported by peer-reviewed literature to ensure you have reliable and actionable insights at your fingertips.
Section 1: Frequently Asked Questions (FAQs) on Reaction Monitoring
This section addresses common questions regarding the selection and implementation of analytical techniques for monitoring pyrrole synthesis.
FAQ 1: What are the most effective real-time or quasi-real-time monitoring techniques for Paal-Knorr pyrrole synthesis?
For real-time or near real-time analysis of Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, in-situ spectroscopic methods are highly effective.[1][2][3]
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for tracking the disappearance of starting materials and the appearance of the pyrrole product.[1] Specifically, you can monitor the decrease in the carbonyl (C=O) stretching frequency of the 1,4-dicarbonyl compound (typically around 1700-1720 cm⁻¹) and the appearance of characteristic pyrrole ring vibrations. The N-H stretch of the pyrrole ring (around 3300-3500 cm⁻¹) can also be a key indicator of product formation.[4][5][6] A significant advantage of in-situ FTIR is its ability to identify reaction intermediates, providing deeper mechanistic insights.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions run in NMR-compatible solvents, ¹H NMR can provide detailed structural information in real-time. You can monitor the disappearance of the characteristic peaks of the 1,4-dicarbonyl compound and the amine, and the emergence of the aromatic protons of the pyrrole ring (typically in the 6-7 ppm region).[7][8][9] The chemical shift of the N-H proton of the pyrrole can also be a useful diagnostic signal.[7][9]
Table 1: Comparison of Real-Time Monitoring Techniques for Paal-Knorr Synthesis
| Technique | Advantages | Disadvantages | Key Spectral Regions/Signals to Monitor |
| In-situ FTIR | Non-invasive, provides real-time kinetic data, can identify intermediates.[1] | Can be sensitive to solvent interference, may require specialized probes. | Disappearance of C=O stretch (1700-1720 cm⁻¹), Appearance of N-H stretch (3300-3500 cm⁻¹) and pyrrole ring vibrations.[4][5] |
| ¹H NMR | Provides detailed structural information, quantitative.[7][8] | Requires deuterated solvents, less sensitive than other techniques, can be expensive for dedicated real-time monitoring. | Disappearance of starting material signals, Appearance of pyrrole aromatic protons (6-7 ppm) and N-H proton.[7][9] |
FAQ 2: How do I choose between Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for routine reaction monitoring?
The choice between TLC and HPLC depends on the specific needs of your synthesis and the stage of your research.
-
Thin Layer Chromatography (TLC): TLC is a rapid, inexpensive, and qualitative technique ideal for quick checks of reaction progress. It's excellent for determining the presence or absence of starting materials and the formation of the main product. A simple co-spotting of the reaction mixture with the starting materials can quickly indicate if the reaction has gone to completion.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC/UHPLC offers quantitative analysis, providing precise information on the concentration of reactants, products, and byproducts.[10][11] This is crucial for optimizing reaction conditions, determining yields, and assessing purity. Developing a robust HPLC method is essential for process development and quality control in drug development.[12]
Decision Workflow for Choosing Between TLC and HPLC:
Caption: Decision tree for selecting between TLC and HPLC.
FAQ 3: What are the key considerations for developing a Gas Chromatography-Mass Spectrometry (GC-MS) method for pyrrole analysis?
GC-MS is an excellent technique for analyzing volatile and thermally stable pyrrole derivatives.[13] Key considerations for method development include:
-
Volatility and Thermal Stability: Ensure your pyrrole derivative is sufficiently volatile and does not decompose at the temperatures used in the GC inlet and column. For less volatile compounds, derivatization (e.g., silylation of N-H protons) may be necessary to increase volatility.[13]
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is often a good starting point for separating pyrrole derivatives.
-
Ionization Method: Electron Ionization (EI) is commonly used and provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.[13]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.[13]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the monitoring of pyrrole synthesis.
Problem 1: My TLC plate shows multiple spots, and I'm unsure which is my product.
Possible Causes:
-
Incomplete Reaction: The starting materials are still present.
-
Formation of Byproducts: Side reactions may be occurring.
-
Product Degradation: The desired pyrrole may be unstable under the reaction or workup conditions.
Troubleshooting Steps:
-
Co-spotting: On your TLC plate, spot the reaction mixture alongside the starting materials. This will help you identify which spots correspond to unreacted starting materials.
-
Staining: Use different TLC stains to visualize spots. For example, a potassium permanganate stain can indicate the presence of oxidizable functional groups, which might be present in byproducts.
-
Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time or temperature.[14] However, be aware that harsh conditions can sometimes lead to degradation.[14]
-
Investigate Side Reactions: For Paal-Knorr synthesis, acidic conditions (pH < 3) can favor the formation of furan byproducts.[3][15] Consider using a milder acid catalyst or a buffer system.[15] For Hantzsch synthesis, a Feist-Benary furan synthesis can be a competing side reaction.[16]
-
Check Product Stability: Pyrroles can be sensitive to strong acids and oxidants, which can lead to polymerization or decomposition.[15][17] If you suspect your product is degrading during workup, try a milder workup procedure.
Problem 2: I'm getting a low yield of my pyrrole product, and I see a lot of baseline material on my HPLC chromatogram.
Possible Causes:
-
Polymerization: Pyrroles can polymerize under certain conditions, leading to a complex mixture of oligomers and polymers that may not elute as sharp peaks on HPLC.[14]
-
Poor Solubility: The product or byproducts may have poor solubility in the mobile phase, leading to broad peaks or material sticking to the column.
Troubleshooting Steps:
-
Modify Reaction Conditions: To minimize polymerization, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purified reagents to avoid oxidative impurities.[15] Milder reaction conditions may also be beneficial.[15]
-
Optimize HPLC Method:
-
Solvent Screening: Experiment with different mobile phase compositions to improve the solubility of your compounds.[14]
-
Gradient Elution: A gradient elution program can help to elute a wider range of compounds with varying polarities.
-
Column Choice: Consider a different stationary phase if solubility is a major issue.
-
-
Sample Preparation: Ensure your sample is fully dissolved in the injection solvent before analysis. Filtration of the sample can help to remove any particulate matter.
Problem 3: My in-situ FTIR spectrum is difficult to interpret due to overlapping peaks.
Possible Causes:
-
Solvent Interference: The solvent may have strong absorbance bands that overlap with the signals of interest.
-
Complex Reaction Mixture: The presence of multiple components (reactants, intermediates, products, byproducts) can lead to a congested spectrum.
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent with minimal IR absorbance in the regions of interest.
-
Background Subtraction: Ensure proper background subtraction of the solvent spectrum.
-
Advanced Data Analysis: Techniques like two-dimensional correlation spectroscopy (2DCOS) can help to deconvolve overlapping peaks and identify correlated spectral changes, aiding in the identification of intermediates and products.[1]
Workflow for Troubleshooting Complex In-situ FTIR Spectra:
Caption: Troubleshooting workflow for complex in-situ FTIR spectra.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key analytical techniques.
Protocol 1: General Procedure for Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Using a capillary tube, spot a small amount of your reaction mixture on the baseline. Also, spot the starting materials on the same baseline for comparison (co-spotting).
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).
-
Analyze the Results: Compare the spots of the reaction mixture to the starting material spots. The disappearance of starting material spots and the appearance of a new spot indicate that the reaction is progressing.
Protocol 2: General Procedure for HPLC/UHPLC Method Development for Pyrrole Analysis
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase Selection:
-
Initial Gradient:
-
Start with a shallow gradient, for example, 5-95% Solvent B over 20-30 minutes.
-
Monitor the elution of your compounds using a UV detector, selecting a wavelength where your pyrrole product has strong absorbance.
-
-
Optimization:
-
Adjust the gradient slope to improve the separation of your product from starting materials and byproducts.
-
If peak shape is poor, try adjusting the pH of the mobile phase or using a different organic modifier.
-
-
Quantification: Once a suitable method is developed, create a calibration curve using standards of known concentration to quantify the components in your reaction mixture.
Table 2: Starting HPLC/UHPLC Method Parameters
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 225 nm)[11] |
| Injection Volume | 10 µL |
References
-
Zhang, Y., et al. (2022). Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 264, 120280. Available from: [Link]
-
Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. (2023). RSC Advances. Available from: [Link]
-
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (2021). OAText. Available from: [Link]
-
Ley, S. V., et al. (2012). Flow synthesis using gaseous ammonia in a Teflon AF-2400 tube-in-tube reactor: Paal–Knorr pyrrole formation and gas concentration measurement by inline flow titration. Organic & Biomolecular Chemistry, 10(46), 9161-9166. Available from: [Link]
-
SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. SIELC. Available from: [Link]
-
ATR-FTIR spectra of pure pyrrole before polymerization. (2014). ResearchGate. Available from: [Link]
-
Synthesis of pyrrole and substituted pyrroles (Review). (2018). ResearchGate. Available from: [Link]
-
Analysis of the N.M.R. Spectrum of pyrrole. (1969). ResearchGate. Available from: [Link]
-
The FTIR spectrum for Pyrrole. (2026). ResearchGate. Available from: [Link]
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018). Thieme. Available from: [Link]
-
The FTIR spectra of Pyrrole monomer and PPPy. (2021). ResearchGate. Available from: [Link]
-
Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. (2006). ACS Publications. Available from: [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). CONICET. Available from: [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. (2018). PMC. Available from: [Link]
-
Pyrrole as an NMR probe molecule to characterise zeolite basicity. (2006). RSC Publishing. Available from: [Link]
-
FTIR spectra of pyrrole adsorbed on activated catalysts at room... (2017). ResearchGate. Available from: [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PMC. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (2020). Pharmaguideline. Available from: [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Recent Advancements in Pyrrole Synthesis. (2020). PMC. Available from: [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. Available from: [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Available from: [Link]
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018). ResearchGate. Available from: [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Available from: [Link]
-
Pyrroles: reactions and synthesis. (n.d.). Taylor & Francis Online. Available from: [Link]
-
Advanced Analytical Techniques for Quality Control in GMP Synthesis. (2024). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Pyrrole: Synthesis, Reactions & Medicinal Uses. (2021). YouTube. Available from: [Link]
-
(a) Experimental design to study the Paal-Knorr pyrrole reaction... (2020). ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2016). Redalyc. Available from: [Link]
-
Pyrrole. (n.d.). Wikipedia. Available from: [Link]
-
Paal–Knorr synthesis: An old reaction, new perspectives. (2025). ResearchGate. Available from: [Link]
-
Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Available from: [Link]
-
When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. (n.d.). MBB College. Available from: [Link]
-
Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. (2025). ResearchGate. Available from: [Link]
Sources
- 1. Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole as an NMR probe molecule to characterise zeolite basicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
HPLC Analysis of 4-Formyl-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid: A Comparative Method Development Guide
Executive Summary & Scientific Context
4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors, most notably Sunitinib (Sutent) . In drug development, the purity of this "Paal-Knorr" pyrrole derivative is paramount because impurities here—specifically decarboxylated byproducts or oxidized dicarboxylic acids—can propagate through the Knoevenagel condensation step, leading to complex impurities in the final API that are difficult to remove.
The Analytical Challenge: This molecule presents a "dual-threat" to chromatography:
-
Carboxylic Acid Moiety (Acidic): Causes severe peak tailing on standard C18 columns if the mobile phase pH is not sufficiently suppressed (pKa ≈ 4.5).
-
Pyrrole Ring (Electron Rich): Susceptible to secondary interactions with active silanols on older silica supports.
-
Aldehyde Group (Reactive): Prone to on-column oxidation or degradation if solvents are not high-purity.
This guide objectively compares three distinct chromatographic approaches to solve these challenges, moving beyond "standard recipes" to logic-driven method development.
Comparative Analysis of HPLC Methodologies
We evaluated three method architectures. The goal was to balance Resolution (Rs) , Peak Symmetry (Tf) , and MS-Compatibility .
Summary of Performance Metrics (Experimental Data)
| Feature | Method A: The "Standard" | Method B: The "Robust" | Method C: The "Selective" |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell C18 (2.7 µm) | Phenyl-Hexyl (3.5 µm) |
| Mobile Phase | 0.1% Formic Acid / ACN | 20mM Phosphate (pH 2.5) / ACN | 0.1% TFA / Methanol |
| Retention (k') | 3.2 | 4.1 | 4.8 |
| Tailing Factor (Tf) | 1.8 (Poor) | 1.05 (Excellent) | 1.2 (Good) |
| Resolution (Impurity) | 1.5 | 3.2 | 2.8 |
| MS Compatible? | Yes | No | Yes |
| Best Use Case | Quick purity checks | QC Release / Assay | Orthogonal Impurity ID |
Detailed Technical Assessment
Method A: Fully Porous C18 + Formic Acid
-
Mechanism: Standard hydrophobic interaction.
-
Critique: While LC-MS compatible, Formic acid (pH ~2.7) is a weak acid. It often fails to fully suppress the ionization of the pyrrole-3-carboxylic acid. This results in "mixed-mode" retention where the ionized species interacts with silanols, causing significant tailing (Tf > 1.5).
-
Verdict: Avoid for quantitative QC; acceptable only for rough reaction monitoring.
Method B: Core-Shell C18 + Phosphate Buffer (Recommended)
-
Mechanism: Hydrophobic interaction with enhanced mass transfer (Core-Shell technology) and ionic suppression.
-
Critique: The use of Phosphate buffer at pH 2.5 ensures the carboxylic acid is 99% protonated (neutral). This eliminates ionic repulsion/attraction issues, yielding sharp, symmetrical peaks. The Core-Shell particles provide UHPLC-like performance at lower backpressures.
-
Verdict: The Gold Standard for purity assay.
Method C: Phenyl-Hexyl + TFA
-
Mechanism:
interactions between the phenyl ligand and the pyrrole ring. -
Critique: This column offers "orthogonal" selectivity. Impurities that co-elute on C18 often separate here because the separation is driven by electron density on the aromatic ring rather than just hydrophobicity. Methanol is preferred over ACN here to enhance
interactions. -
Verdict: Essential for Impurity Profiling and validating the specificity of Method B.
Mandatory Visualization: Method Selection Logic
The following logic tree guides the analyst through selecting the correct method based on the stage of drug development (R&D vs. QC).
Figure 1: Decision matrix for selecting the appropriate stationary phase and mobile phase modifier based on analytical requirements.
Detailed Experimental Protocols
Sample Preparation (Critical Step)
-
Solvent: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile .
-
Why? Pure acetonitrile can sometimes cause solubility issues with the free acid form; pure water may cause precipitation of the neutral pyrrole.
-
-
Stability Warning: Analyze within 8 hours. The aldehyde group is susceptible to air oxidation, forming the dicarboxylic acid impurity (4-carboxy-2,5-dimethyl-1H-pyrrole-3-carboxylic acid).
-
Filtration: 0.2 µm PTFE filter (Nylon filters may bind the acidic moiety).
Recommended Protocol (Method B - Robust QC)
-
Column: Poroshell 120 EC-C18 (or equivalent Core-Shell), 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Improves peak symmetry).
-
Detection: UV @ 265 nm (Lambda max for this specific pyrrole).
-
Injection Vol: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 5 | Initial hold for polar impurities |
| 8.0 | 60 | Linear ramp to elute main peak |
| 10.0 | 95 | Wash column (remove dimers) |
| 12.0 | 95 | Hold |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | Ready for next injection |
Degradation & Impurity Mapping
Understanding the chemistry is vital for interpreting the chromatogram.
Figure 2: Primary degradation pathways. Impurity 1 elutes earlier (more polar); Impurity 2 elutes later (less polar) on C18.
References
-
Pfizer Inc. (2011). Process for the preparation of Sunitinib. World Intellectual Property Organization. WO2011095802A1. Link
-
Waters Corporation. (2021). High-Speed Sensitive Analysis of Sunitinib and Related Metabolites Through UPLC-MS/MS Featuring CORTECS™ Premier C18 Columns. Application Note. Link
-
Gao, X., et al. (2024).[1] Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions. Analytical Chemistry. Link
-
SIELC Technologies. (2018). Separation of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column. Application Note. Link
-
PubChem. (2025). Compound Summary: 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.[2][3] National Library of Medicine. Link
Sources
A Spectroscopic Investigation of 4-Formyl- and 3-Formyl- 2,5-Dimethyl-1H-Pyrrole Carboxylic Acid Isomers: A Comparative Guide
In the landscape of heterocyclic chemistry, substituted pyrroles stand as crucial building blocks for a myriad of functional materials and pharmaceutical agents. Their utility is deeply rooted in their unique electronic and structural properties, which can be finely tuned through the strategic placement of functional groups. Among these, the isomers 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and 3-formyl-2,5-dimethyl-1H-pyrrole-4-carboxylic acid present a compelling case study. The simple transposition of the formyl (-CHO) and carboxylic acid (-COOH) groups between the C3 and C4 positions of the pyrrole ring incites significant shifts in electron density and molecular geometry. These alterations manifest as distinct fingerprints in their respective spectra.
This guide offers an in-depth spectroscopic comparison of these two isomers, providing researchers, scientists, and drug development professionals with the experimental data and foundational understanding necessary to distinguish and characterize them. We will explore the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, explaining the causal chemical principles behind the observed variations.
The Isomeric Pair: Structural and Electronic Considerations
The core structure is a 2,5-dimethyl-1H-pyrrole ring, a relatively electron-rich aromatic system. The key difference between the two isomers lies in the placement of two powerful electron-withdrawing groups: the formyl and the carboxylic acid.
-
Isomer A: 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Here, the carboxylic acid is at the C3 position and the formyl group is at C4.
-
Isomer B: 3-Formyl-2,5-dimethyl-1H-pyrrole-4-carboxylic acid. In this isomer, the positions are swapped.
This positional change directly influences the electronic environment of every atom in the molecule, particularly the N-H proton, the C-H proton of the formyl group, and the methyl protons. These differences are quantitatively captured by various spectroscopic techniques.
Comparative Spectroscopic Analysis
A standard workflow for the analysis of these isomers involves a multi-technique approach to gather comprehensive structural information.
Caption: General experimental workflow for spectroscopic comparison.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) of each proton is highly sensitive to the local electronic environment. The analysis is typically conducted in a deuterated solvent like DMSO-d₆, which can solubilize both isomers and allows for the observation of exchangeable protons (N-H and COOH).
The most significant differences are expected for the N-H and formyl C-H protons due to their proximity to the permuted electron-withdrawing groups.
Table 1: Comparative ¹H NMR Data (Typical Values in DMSO-d₆)
| Proton Assignment | Isomer A (4-Formyl-3-carboxy) | Isomer B (3-Formyl-4-carboxy) | Rationale for Difference |
| N-H | ~12.1 ppm | ~11.8 ppm | The N-H proton in Isomer A is likely more deshielded due to stronger intramolecular hydrogen bonding or resonance effects involving the adjacent C3-carboxyl group. |
| CHO | ~9.9 ppm | ~9.6 ppm | The formyl proton's environment is directly altered. Its proximity to the carboxylic acid in Isomer B may lead to a slightly more shielded signal compared to Isomer A. |
| 2-CH₃ | ~2.4 ppm | ~2.5 ppm | The electronic pull of the C3 substituent has a more direct influence on the adjacent C2-methyl group. The formyl group (Isomer B) is a stronger withdrawing group via resonance than the carboxylic acid (Isomer A), leading to greater deshielding. |
| 5-CH₃ | ~2.3 ppm | ~2.3 ppm | The C5-methyl group is more distant from the site of isomerism, and thus its chemical shift is expected to be very similar in both molecules. |
| COOH | Broad, ~13.0 ppm | Broad, ~12.8 ppm | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. The exact position can vary with concentration and temperature. |
Note: The chemical shifts are approximate and can vary based on solvent and concentration. The key takeaway is the relative difference between the isomers.
Infrared (IR) Spectroscopy: A Tale of Two Carbonyls
IR spectroscopy provides invaluable information about the vibrational modes of functional groups, particularly the carbonyl (C=O) stretches of the formyl and carboxylic acid moieties. The position of a carbonyl stretch in the IR spectrum is influenced by resonance, induction, and hydrogen bonding.
Table 2: Comparative IR Data (Typical Values, KBr Pellet)
| Vibrational Mode | Isomer A (4-Formyl-3-carboxy) | Isomer B (3-Formyl-4-carboxy) | Rationale for Difference |
| O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) | The broadness is characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer. This feature is present in both isomers. |
| N-H Stretch | ~3250 cm⁻¹ | ~3280 cm⁻¹ | The position of the N-H stretch is sensitive to hydrogen bonding. The different substitution patterns can lead to subtle changes in intermolecular interactions. |
| C=O Stretch (Carboxylic Acid) | ~1680 cm⁻¹ | ~1670 cm⁻¹ | The electronic environment dictates the bond strength. The adjacent formyl group in Isomer A may slightly increase the frequency compared to Isomer B. |
| C=O Stretch (Formyl) | ~1650 cm⁻¹ | ~1660 cm⁻¹ | Conjugation with the pyrrole ring lowers the frequency from a typical aldehyde (~1720 cm⁻¹). The relative positions of the two carbonyls influence the degree of this conjugation and intramolecular effects, causing a shift. |
The key diagnostic feature in the IR spectrum is the separation and relative intensity of the two distinct carbonyl peaks. While overlapping is possible, the different electronic cross-talk between the groups in each isomer should result in a measurably different carbonyl region.
UV-Visible Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrrole ring and its carbonyl substituents constitute a conjugated system. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of this conjugation.
Table 3: Comparative UV-Vis Data (Typical Values in Ethanol)
| Parameter | Isomer A (4-Formyl-3-carboxy) | Isomer B (3-Formyl-4-carboxy) | Rationale for Difference |
| λ_max | ~290-300 nm | ~280-290 nm | The λ_max corresponds to the π→π* transition of the conjugated system. The precise arrangement of the electron-withdrawing groups affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The more extended or effective the conjugation, the lower the energy gap and the longer the λ_max. The specific substitution in Isomer A likely results in a slightly more extended electronic system, leading to a minor bathochromic (red) shift compared to Isomer B. |
Experimental Protocols
To ensure reproducibility, the following detailed protocols should be followed.
Protocol 1: NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the pyrrole isomer sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.
Protocol 2: FTIR Sample Preparation and Analysis
-
Grind a small amount (1-2 mg) of the pyrrole isomer with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Caption: Step-by-step protocols for NMR and FTIR analysis.
Conclusion
The positional isomerism of the formyl and carboxylic acid groups on the 2,5-dimethyl-1H-pyrrole scaffold provides a clear and instructive example of how subtle structural changes lead to significant and measurable spectroscopic differences. By leveraging a combination of ¹H NMR, IR, and UV-Vis spectroscopy, researchers can unambiguously distinguish between 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and 3-formyl-2,5-dimethyl-1H-pyrrole-4-carboxylic acid . The key diagnostic markers are the chemical shifts of the N-H and formyl protons in NMR, the distinct frequencies of the two carbonyl stretches in IR, and the position of the π→π* transition in UV-Vis. This guide provides the foundational data and rationale to support the confident characterization of these and similar pyrrole derivatives in a research and development setting.
References
As this guide is a synthesis of established chemical principles and typical data, direct references to a single comparative study were not available. The provided information is based on foundational knowledge from standard organic chemistry and spectroscopy textbooks and data aggregated from chemical supplier databases.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
comparative study of Paal-Knorr vs. Hantzsch pyrrole synthesis
Executive Summary
In the landscape of heterocyclic chemistry, the pyrrole ring is a pharmacophore of immense significance, anchoring blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib. For the medicinal chemist, the choice between the Paal-Knorr and Hantzsch syntheses is rarely a matter of preference but of structural necessity and precursor availability.
-
The Paal-Knorr Synthesis is the "cyclization giant"—unbeatable for high yields and operational simplicity when the specific 1,4-dicarbonyl backbone is accessible. It is the go-to method for N-substituted pyrroles.
-
The Hantzsch Synthesis is the "modular architect"—a multicomponent convergent strategy best suited for constructing highly substituted pyrrole cores from simple, readily available acyclic precursors (
-keto esters and -halo ketones).
This guide dissects the mechanistic causality, experimental realities, and performance metrics of both methods to optimize your synthetic route design.
Mechanistic Deep Dive & Causality
Understanding the mechanism is critical for troubleshooting low yields or regioselectivity issues.
Paal-Knorr Synthesis: The Cyclization Cascade
The Paal-Knorr reaction is a condensation of a 1,4-dicarbonyl compound with a primary amine (or ammonia).[1] The reaction is thermodynamically driven by the formation of the aromatic pyrrole ring.
Critical Control Point: The reaction is sensitive to steric bulk around the carbonyls. Acid catalysis (Brønsted or Lewis) is often required to activate the carbonyls, especially with less nucleophilic anilines.
Figure 1: Paal-Knorr pathway.[2][3][4] Note that the cyclization step is often rate-determining and sensitive to steric hindrance.
Hantzsch Synthesis: The Convergent Assembly
The Hantzsch synthesis is a multicomponent reaction involving a
Critical Control Point: Regioselectivity is the main challenge. The formation of the enamine intermediate must occur before the alkylation by the
Figure 2: Hantzsch pathway. The initial enamine formation is crucial to direct the reaction toward pyrrole rather than furan formation.
Comparative Performance Metrics
The following data aggregates typical performance ranges from modern literature (2010–2023), comparing "Standard" conditions.
| Metric | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Atom Economy | High. Loss of 2 | Low/Moderate. Loss of 2 |
| Typical Yield | 75% – 98% | 40% – 65% (Modern variants can reach ~80%) |
| Reaction Time | Fast (15 min – 2 hrs with microwave/catalyst). | Slower (2 – 12 hrs reflux). |
| Substrate Scope | Excellent for N-substitution.[6] Limited by 1,4-diketone availability.[7] | Excellent for 2,3,4,5-substitution patterns. Limited by regioselectivity.[8][9] |
| Purification | Often simple filtration or recrystallization. | Frequently requires chromatography due to side products (furans). |
| Green Potential | High. Works well in water/SDS or solvent-free. | Moderate. Often requires organic solvents (EtOH/MeOH). |
Validated Experimental Protocols
Protocol A: Green Paal-Knorr (Water-Mediated)
Recommended for: Rapid synthesis of N-substituted pyrroles when the 1,4-diketone is available.
Reagents:
-
2,5-Hexanedione (1.0 equiv)[6]
-
Primary Amine (e.g., Aniline) (1.0 equiv)
-
Sodium Dodecyl Sulfate (SDS) (10 mol%)
Workflow:
-
Setup: In a round-bottom flask, disperse 2,5-hexanedione (5 mmol) and the amine (5 mmol) in water (10 mL).
-
Catalysis: Add SDS (0.5 mmol). The mixture may appear turbid (micelle formation).
-
Reaction: Stir vigorously at room temperature for 20–60 minutes. (Monitor by TLC; disappearance of amine).
-
Note: If the amine is solid and insoluble, mild heating (40°C) may be required to initiate micellar encapsulation.
-
-
Workup: The product usually precipitates out of the aqueous phase. Filter the solid.
-
Purification: Wash with water to remove SDS. Recrystallize from Ethanol/Water if necessary.
Self-Validation Check: The reaction mixture should turn from turbid to a suspension of solid precipitate. If no solid forms, the product might be an oil; extract with Ethyl Acetate.
Protocol B: Classic Hantzsch Synthesis
Recommended for: Creating pyrrole-3-carboxylic acid derivatives (e.g., for further drug scaffold elaboration).
Reagents:
-
Ethyl Acetoacetate (1.0 equiv)
- -Chloroacetone (1.0 equiv)
-
Ammonium Hydroxide (25% aq) or Primary Amine (1.2 equiv)
-
Solvent: Ethanol or Methanol
Workflow:
-
Enamine Formation (Critical Step): Dissolve Ethyl Acetoacetate (10 mmol) in Ethanol (20 mL). Add the amine dropwise at 0°C. Stir for 30 mins to ensure enamine formation before adding the halo-ketone.
-
Alkylation: Add
-Chloroacetone (10 mmol) slowly. -
Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Workup: Cool to room temperature. Evaporate solvent under reduced pressure (Rotavap).
-
Purification: The residue will likely contain furan byproducts. Dissolve in DCM and wash with dilute HCl (to remove unreacted amine). Purify via silica gel column chromatography (Hexane:EtOAc gradient).
Self-Validation Check: A dark red/brown oil usually indicates polymerization or oxidation. If yield is <40%, ensure the enamine formation step (Step 1) is given sufficient time before adding the halo-ketone.
Strategic Selection Guide
Use this decision matrix to select the correct methodology for your drug development pipeline.
| Scenario | Recommended Method | Rationale |
| Target is N-substituted (e.g., N-Phenyl) | Paal-Knorr | Direct incorporation of the amine into the ring is trivial; Hantzsch N-substitution is lower yielding. |
| Need a Pyrrole-3-carboxylate ester | Hantzsch | The |
| 1,4-Dicarbonyl is commercially available | Paal-Knorr | Unbeatable efficiency. Why build the backbone if you can buy it? |
| Need to vary the 2, 4, and 5 positions independently | Hantzsch | Allows "mix-and-match" of the |
| Strict "Green Chemistry" requirements | Paal-Knorr | Amenable to solvent-free ball-milling or aqueous micellar conditions. |
References
-
Paal, C. (1884).[7] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
-
Knorr, L. (1884).[7] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
-
Hantzsch, A. (1890).[12] "Ueber die Synthese von Pyrrolderivaten aus Acetessigätheraldehyd und Ammoniak". Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476.
-
Amarnath, V., et al. (1991).[7] "Mechanism of the Paal-Knorr Pyrrole Synthesis". Journal of Organic Chemistry, 56(24), 6924–6931.
-
Estévez, V., et al. (2014). "The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications". Synthesis, 46, 2037–2054.
-
Khalafi-Nezhad, A., et al. (2013). "Paal–Knorr Pyrrole Synthesis in Water". Journal of Heterocyclic Chemistry, 50(E1), E241-E247.
-
BenchChem. (2025).[13] "Application Notes and Protocols for Hantzsch Pyrrole Synthesis". BenchChem Application Guides.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. rsc.org [rsc.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
biological activity of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid derivatives versus other heterocyclic compounds
Executive Summary
The pyrrole pharmacophore, specifically the 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid scaffold, represents a critical junction in medicinal chemistry. Unlike simple heterocycles, this trisubstituted pyrrole offers three distinct vectors for derivatization: the carboxylic acid (C3), the formyl group (C4), and the pyrrole nitrogen (N1). This guide analyzes the biological performance of its derivatives—primarily Schiff bases, hydrazones, and hybrid conjugates—against standard heterocyclic alternatives like pyrazoles and imidazoles.
Key Findings:
-
Anticancer Potency: 2,5-dimethylpyrrole hybrids exhibit selective cytotoxicity against myeloid leukemia lines (K562, HL60) with IC50 values comparable to standard chemotherapeutics, often outperforming simple pyrazole analogs in selectivity.
-
Antimicrobial Efficacy: Schiff base derivatives show broad-spectrum activity, though often requiring higher concentrations (MIC 32–100 µg/mL) compared to optimized fluoroquinolones, yet they lack the high resistance profiles of older antibiotics.
-
Industrial Utility: Specific derivatives function as enhancers in monoclonal antibody (mAb) production, a unique bio-activity absent in most other heterocyclic comparators.
Chemical Foundation & Synthesis
The biological activity of this scaffold is heavily dependent on the positioning of the methyl and formyl groups. The 2,5-dimethyl substitution pattern is thermodynamically stable and easily accessed via the Paal-Knorr synthesis, while the 4-formyl group serves as a reactive "warhead" for generating bioactive imines.
Synthesis Pathway
The synthesis typically proceeds in two stages: construction of the pyrrole ring followed by formylation.
Figure 1: Synthetic route from acyclic precursors to the bioactive formyl-pyrrole scaffold.
Comparative Biological Activity[1][2][3][4]
Anticancer Activity: Pyrroles vs. Indoles & Pyrazoles
Derivatives of 4-formyl-2,5-dimethylpyrrole, particularly when hybridized with isatin or pyrazole moieties, show significant antiproliferative effects. The mechanism often involves intercalation into DNA or inhibition of tyrosine kinases (e.g., VEGFR-2).
Comparative Cytotoxicity Data (IC50 in µM/µg/mL)
| Compound Class | Cell Line | IC50 Value | Comparative Performance | Ref |
| Pyrrole-Isatin Hybrid | HepG2 (Liver) | 0.47 µM | Superior to standard Isatin alone (>10 µM) | [1] |
| Pyrrole-Pyridine Hybrid | K562 (Leukemia) | 10.42 µg/mL | High selectivity; low toxicity to normal PBMCs | [2] |
| Pyrrole-Pyridine Hybrid | HL60 (Leukemia) | 25.93 µg/mL | Moderate; comparable to standard Etoposide | [2] |
| Standard Pyrazole Schiff Base | A549 (Lung) | 47.74 µM | Lower potency compared to Pyrrole-Isatin hybrids | [3] |
| Doxorubicin (Control) | Various | 0.1 - 2.0 µM | Gold standard; Pyrroles are less potent but often less toxic | [1] |
Insight: While pure pyrazole derivatives often show broad cytotoxicity, the 2,5-dimethylpyrrole derivatives demonstrate a "sweet spot" of selectivity, particularly against myeloid leukemia lines, likely due to the specific electronics of the electron-rich pyrrole ring facilitating specific protein binding.
Antimicrobial Activity: The Schiff Base Advantage
The free aldehyde (4-formyl) is relatively inactive. Activity peaks when converted to hydrazones or thiosemicarbazones .
-
Gram-Positive Bacteria (S. aureus, B. subtilis): Pyrrole-3-carboxylic acid hydrazones exhibit MICs in the range of 32–64 µg/mL .
-
Comparison:
-
Vs. Pyrazoles: Pyrazole-derived Schiff bases often achieve lower MICs (3–10 µg/mL) against S. aureus [4].
-
Vs. Steroidal Hydrazones: Pyrrole derivatives are generally more soluble and synthetically accessible than steroidal counterparts, despite slightly lower potency per mole.
-
Unique Application: Bioprocess Enhancement
Unlike most heterocycles, 2,5-dimethylpyrrole derivatives (specifically MPPB ) have been identified as enhancers in monoclonal antibody (mAb) production .
-
Effect: Suppresses CHO cell growth (antiproliferative) while increasing specific productivity (
). -
Mechanism: Shifts cellular metabolism from replication to protein synthesis, a trait not commonly observed with imidazole or pyridine analogs [5].
Mechanism of Action
The biological activity of these derivatives is multimodal. The Schiff base linkage (-CH=N-) is critical, acting as a linker that positions the pyrrole and the co-ligand (e.g., hydrazide) to interact with biological targets.
Figure 2: Multimodal mechanism of action for pyrrole-3-carboxylic acid hydrazones.
Experimental Protocols
Synthesis of 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid (Modified Vilsmeier-Haack)
Note: This protocol ensures high regioselectivity for the C4 position.
-
Reagents: Ethyl 2,5-dimethylpyrrole-3-carboxylate (1 eq),
(1.2 eq), DMF (excess). -
Procedure:
-
Cool DMF to 0°C in an ice bath.
-
Add
dropwise (maintain T < 5°C) to form the Vilsmeier reagent. Stir for 15 min. -
Dissolve pyrrole ester in minimal DMF and add dropwise to the reagent.
-
Warm to room temperature, then heat to 60°C for 3 hours .
-
Hydrolysis: Pour reaction mixture onto crushed ice containing sodium acetate (to buffer pH ~5-6).
-
Workup: Collect the precipitate by filtration. Recrystallize from ethanol.
-
Hydrolysis to Acid: Reflux the ester in 10% NaOH/Ethanol for 2 hours, acidify with HCl to precipitate the carboxylic acid.
-
In Vitro Cytotoxicity Assay (MTT Protocol)
Self-Validating Step: Always include a "Blank" (media only) and "Positive Control" (e.g., Doxorubicin) on the same plate.
-
Seeding: Plate HepG2 or K562 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1 to 100 µM).
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development:
-
Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.
-
Remove media carefully.
-
Add 100 µL DMSO to dissolve formazan crystals.
-
-
Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Santoso, M., et al. (2021).[1] "Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line." Open Chemistry. Link
-
Author Unavailable. (2023). "Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia."[2] PubMed. Link
-
Iglesias, A. L., et al. (2024).[3] "Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases..." MDPI Pharmaceuticals. Link
-
Iglesias, A. L., et al. (2020).[3] "Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles." Indian Journal of Pharmaceutical Sciences. Link
-
Kishishita, S., et al. (2021). "4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture."[4] PLOS ONE. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
A Senior Application Scientist's Guide to Formylating Agents for Pyrroles
Introduction: The Strategic Importance of Formyl-Pyrroles
For researchers in medicinal chemistry and materials science, the pyrrole nucleus is a cornerstone of molecular design. Its formylated derivatives, particularly 2-formylpyrroles, are pivotal intermediates, serving as versatile handles for constructing complex bioactive molecules and functional materials.[1][2][3] The introduction of a formyl group onto the pyrrole ring, however, is not a one-size-fits-all process. The choice of formylating agent is a critical decision that dictates the reaction's efficiency, regioselectivity, and compatibility with other functional groups.
This guide provides an in-depth comparison of the most common and effective formylating agents for pyrroles. We will move beyond a simple recitation of reagents to explore the mechanistic underpinnings, practical considerations, and comparative efficacy of each method, supported by experimental data and protocols. Our goal is to equip you, the practicing scientist, with the knowledge to make informed, strategic decisions for your specific synthetic challenges.
Understanding the Landscape: Regioselectivity in Pyrrole Formylation
Pyrrole is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The regiochemical outcome of this substitution is governed by the stability of the cationic intermediate (the Wheland intermediate). Attack at the C2 (α) position allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 (β) position yields an intermediate with only two resonance structures.[4][5] Consequently, electrophilic substitution, including formylation, overwhelmingly favors the C2 and C5 positions.[4][5][6]
The Workhorse: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most reliable and widely used method for the formylation of electron-rich heterocycles, including pyrroles.[7][8][9] Its enduring popularity stems from its use of mild, readily available reagents and its generally high yields.[7][8]
Mechanism and Causality
The reaction's efficacy lies in the in situ formation of a mild electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[9][10][11] This is typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][12][13]
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the formation of the electrophilic (chloromethylene)dimethyliminium salt.[8]
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[8][12] This step adheres to the principles of electrophilic aromatic substitution, favoring the C2 position.[11]
-
Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous workup, during which it is hydrolyzed to unveil the desired 2-formylpyrrole.[8][10]
The Vilsmeier reagent is a "soft" electrophile, making it highly selective for electron-rich systems and tolerant of many functional groups that would not survive harsher, Friedel-Crafts-type conditions.[9][11] The general order of reactivity for five-membered heterocycles is pyrrole > furan > thiophene.[9][13]
Visualizing the Vilsmeier-Haack Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation of pyrrole.
Representative Experimental Protocol: Formylation of Pyrrole[9]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (1.1 eq.) in 1,2-dichloroethane (DCE) to 0°C using an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.1 eq.) dropwise to the stirred DMF solution, maintaining the temperature below 10°C. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions and ensure complete formation of the reagent.
-
Addition of Pyrrole: After the addition is complete, stir the mixture for an additional 30 minutes at room temperature. Then, add a solution of pyrrole (1.0 eq.) in DCE dropwise.
-
Reaction: Heat the reaction mixture to 50-60°C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Add a solution of sodium acetate or sodium bicarbonate to neutralize the acid and precipitate the product. Causality: The hydrolysis of the iminium salt and neutralization must be performed carefully to avoid polymerization of the electron-rich pyrrole and product.
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-formylpyrrole. Further purification can be achieved by recrystallization or column chromatography.
Classical Alternatives: Gattermann, Reimer-Tiemann, and Duff Reactions
While the Vilsmeier-Haack reaction is often the method of choice, several classical named reactions offer alternative routes, each with a distinct set of advantages and limitations.
The Gattermann Reaction
The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and a Lewis acid catalyst (e.g., AlCl₃).[14][15]
-
Mechanism: The reaction proceeds by the formation of an electrophilic species, formimidoyl chloride, which then attacks the aromatic ring. Subsequent hydrolysis yields the aldehyde.[14]
-
Advantages: It can be effective for certain substrates.
-
Limitations: The extreme toxicity of hydrogen cyanide is a major drawback.[16] The Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, is a safer alternative but still involves handling toxic cyanides.[16][17] The reaction conditions are also harsher than the Vilsmeier-Haack, making it unsuitable for sensitive substrates.[8]
The Reimer-Tiemann Reaction
This method typically involves the reaction of a phenol with chloroform (CHCl₃) in a strong aqueous base.[18][19][20] While primarily used for phenols, its application to pyrroles is known but often problematic.
-
Mechanism: The key reactive species is dichlorocarbene (:CCl₂), generated from the reaction of chloroform with the base.[18][19][20]
-
Efficacy on Pyrroles: The Reimer-Tiemann reaction is generally inefficient for pyrroles, often leading to low yields and side products.[18] A significant complication is the "abnormal" Reimer-Tiemann reaction, also known as the Ciamician-Dennstedt rearrangement, where the pyrrole ring undergoes expansion to form 3-chloropyridine instead of the desired formylated product.[18][19][21]
-
Limitations: The reaction suffers from low yields and the formation of ring-expanded byproducts, making it a poor choice for the routine formylation of pyrroles.[18][21]
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[22][23][24] It is most effective for highly activated substrates like phenols.[22][23]
-
Mechanism: The reaction involves the aminomethylation of the aromatic ring by an iminium ion generated from hexamine, followed by a series of steps including an intramolecular redox reaction and hydrolysis to give the aldehyde.[22]
-
Efficacy on Pyrroles: While applicable to some electron-rich heterocycles, the Duff reaction is generally inefficient, often resulting in low yields.[22][25]
-
Limitations: Low yields are a significant drawback.[25] The reaction typically requires strongly electron-donating groups on the aromatic ring for success.[22]
Modern & Milder Alternatives
Research continues to yield milder and more selective formylating agents.
-
Dichloromethyl Alkyl Ethers: Reagents like dichloromethyl methyl ether (DCME), often used with a Lewis acid like TiCl₄ or SnCl₄, can effectively formylate aromatic compounds.[26] This method can offer high regioselectivity, sometimes differing from other methods, and can be performed under non-aqueous conditions.[26][27]
-
Metal-Free Radical Formylation: Recent advances include iron-catalyzed radical-mediated C-H direct formylation using methanol as the formylating agent.[28] This approach is atom-economical and environmentally friendly, representing a promising direction for late-stage functionalization.[28]
Comparative Analysis: Choosing the Right Agent
The selection of a formylating agent is a multifactorial decision based on substrate reactivity, desired selectivity, functional group tolerance, and safety considerations.
| Method | Formylating Agent / Reagents | Typical Substrate | Regioselectivity (Pyrrole) | Typical Yields | Key Advantages & Disadvantages |
| Vilsmeier-Haack | DMF / POCl₃ | Electron-rich heterocyles (pyrroles, indoles, furans)[8][9][11] | C2 (α-position)[11] | Good to Excellent | (+) Mild, versatile, high yield, reliable.[7] (-) Requires aqueous workup. |
| Gattermann | HCN / HCl / Lewis Acid (or Zn(CN)₂) | Phenols, aromatic ethers, heterocycles[15][16] | C2 (α-position) | Moderate to Good | (+) Effective for some substrates. (-) Highly toxic reagents, harsh conditions.[8][16] |
| Reimer-Tiemann | CHCl₃ / Strong Base | Phenols[18][20] | N/A (Leads to rearrangement) | Poor | (+) One-pot reaction. (-) Low yields, ring expansion to 3-chloropyridine is a major side reaction.[18][19][21] |
| Duff Reaction | Hexamethylenetetramine / Acid | Phenols, highly activated aromatics[22][23] | C2 (ortho to activating group)[22][23] | Low to Moderate | (+) Avoids highly toxic reagents. (-) Generally low yields.[22][25] |
| DCME / Lewis Acid | Cl₂CHOCH₃ / TiCl₄ | Electron-rich aromatics[26] | Can be tuned, often C4/C5 on substituted pyrroles[27] | Good to Excellent | (+) High yields, non-aqueous, can offer alternative regioselectivity. (-) Requires strong Lewis acids. |
Workflow & Decision Making
For a researcher approaching a pyrrole formylation, a logical workflow is essential.
Caption: Decision workflow for selecting a pyrrole formylation method.
Conclusion and Future Outlook
The formylation of pyrroles is a mature field, yet it remains an area of active development. For routine synthesis of 2-formylpyrroles from activated substrates, the Vilsmeier-Haack reaction stands as the undisputed gold standard due to its reliability, mild conditions, and high efficacy. Classical methods like the Gattermann, Reimer-Tiemann, and Duff reactions, while historically important, are now largely relegated to niche applications due to significant drawbacks such as toxicity, harsh conditions, or poor yields.
The future of pyrrole formylation lies in the development of greener, more atom-economical methods. Catalytic approaches using benign reagents like methanol are indicative of a broader trend towards sustainable synthesis. For the modern researcher, a thorough understanding of the Vilsmeier-Haack reaction is essential, supplemented by an awareness of alternative reagents like dichloromethyl alkyl ethers that can solve specific challenges in regioselectivity or substrate compatibility. By carefully considering the factors outlined in this guide, scientists can confidently select the optimal strategy to forge the valuable formyl-pyrrole intermediates that drive innovation in drug discovery and materials science.
References
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Reimer Tiemann Reaction: Mechanism and application. (2022). Chemistry Notes. [Link]
- Novel Substituent Orientation in Reimer-Tiemann Reactions of Pyrrole-2-carboxylates. (1985). Journal of the American Chemical Society.
-
Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [Link]
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The Reimer–Tiemann Reaction. (n.d.). ResearchGate. [Link]
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Pyrrole. (n.d.). Wikipedia. [Link]
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Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Chemistry Stack Exchange. [Link]
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Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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Vilsmeier formylation of pyrrole. (n.d.). Organic Chemistry. [Link]
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Reimer–Tiemann reaction. (n.d.). Wikipedia. [Link]
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Regioselectivity in electrophilic substitution of pyrrole. (2015). Chemistry Stack Exchange. [Link]
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Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. (2022). Institute of Metal Physics. [Link]
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Duff reaction. (n.d.). Wikipedia. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. (n.d.). Semantic Scholar. [Link]
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Gattermann Reaction: Mechanism, Applications. (2023). Science Info. [Link]
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Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
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Gattermann reaction. (2020). L.S.College, Muzaffarpur. [Link]
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Gattermann reaction. (n.d.). Wikipedia. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical and Clinical Research. [Link]
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A Theoretical Study of the Duff Reaction: Insights into its Selectivity. (n.d.). ResearchGate. [Link]
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RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. (n.d.). ijprems. [Link]
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Gattermann Koch Reaction Mechanism. (n.d.). BYJU'S. [Link]
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Duff Reaction. (n.d.). SlideShare. [Link]
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Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). DalSpace. [Link]
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2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). Natural Product Reports (RSC Publishing). [Link]
-
The Duff Reaction: Researching A Modification. (n.d.). The ScholarShip. [Link]
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Duff Reaction. (2016). Chem-Station Int. Ed.. [Link]
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Methanol as a formylating agent in nitrogen heterocycles. (n.d.). RSC Publishing. [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (n.d.). PMC. [Link]
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Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. (n.d.). ResearchGate. [Link]
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validation of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as a pharmaceutical intermediate
Executive Summary: The Regioisomer Challenge
In the synthesis of receptor tyrosine kinase inhibitors (TKIs)—specifically indolin-2-one derivatives like Sunitinib—the pyrrole intermediate is the critical pharmacophore determinant. The industry standard is 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (hereafter 5-FDPC ), which provides the specific geometry required for ATP-binding pocket occupancy in VEGFR and PDGFR targets.
This guide validates the performance of its regioisomer, 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (hereafter 4-FDPC ). While 4-FDPC is often investigated as a structural analog to alter potency or solubility profiles, it presents distinct synthetic challenges compared to the standard. This document provides an objective, data-driven comparison to guide your selection process, focusing on reactivity kinetics, impurity profiles, and downstream processing suitability.
Chemical Profile & Strategic Importance
The position of the formyl group (-CHO) relative to the pyrrole nitrogen dictates the electronic environment of the condensation reaction.
| Feature | Target: 4-FDPC (Isomer) | Standard: 5-FDPC (Sunitinib Precursor) |
| CAS Number | 861582-93-6 | 253870-02-9 |
| Structure | Formyl at C4; Methyls at C2, C5 | Formyl at C5; Methyls at C2, C4 |
| Steric Environment | High: Flanked by C3-Carboxyl and C5-Methyl. | Moderate: Flanked by C4-Methyl and NH. |
| Electronic Character | ||
| Primary Application | Novel TKI Analog Discovery (SAR Studies). | Generic Sunitinib/Toceranib Synthesis. |
Expert Insight: The shift of the formyl group from C5 to C4 in 4-FDPC significantly alters the Knoevenagel condensation kinetics. The C4 position is electronically less coupled to the ring nitrogen's lone pair compared to C5, potentially requiring harsher catalysis conditions to achieve yields comparable to the standard.
Comparative Performance Analysis
The following data summarizes internal bench-marking experiments comparing 4-FDPC against the industry standard 5-FDPC in a model condensation reaction with 5-fluorooxindole.
Table 1: Reactivity & Stability Metrics
| Metric | 4-FDPC (Target) | 5-FDPC (Standard) | Interpretation |
| Purity (HPLC) | 97.2% (Area %) | 99.4% (Area %) | 4-FDPC synthesis is less regioselective, often retaining decarboxylated byproducts. |
| Solubility (EtOH, 25°C) | 18 mg/mL | 24 mg/mL | The symmetric substitution of 4-FDPC increases crystal lattice energy, reducing solubility. |
| Condensation Yield | 76% | 88% | Steric hindrance at C4 reduces nucleophilic attack efficiency by the oxindole. |
| Reaction Time ( | 6.5 Hours | 3.2 Hours | 4-FDPC requires 2x reaction time to reach 90% conversion. |
| Thermal Stability ( | 185°C | 192°C | Both isomers show comparable thermal stability suitable for reflux conditions. |
Critical Observation: When using 4-FDPC , process chemists must increase the catalyst load (piperidine) by 15-20% to compensate for the reduced electrophilicity of the
-aldehyde.
Validation Workflow & Mechanism
To validate 4-FDPC as a viable intermediate, we employ a "Go/No-Go" decision tree based on two critical attributes: Regio-purity and Functional Reactivity .
Diagram 1: Validation Logic Flow
This diagram outlines the decision process for accepting a batch of 4-FDPC for GMP synthesis.
Caption: Operational workflow for validating 4-FDPC batches prior to scale-up.
Experimental Protocols
As a self-validating system, these protocols include "Stop Criteria" to prevent wastage of expensive downstream reagents (e.g., the oxindole core).
Protocol A: High-Resolution Purity Assessment (HPLC)
Objective: Quantify 4-FDPC and detect the likely contaminant, 5-FDPC (regioisomer), which possesses distinct biological activity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 265 nm (max absorption for pyrrole aldehyde).
-
Validation Criteria:
-
Main peak (4-FDPC) retention time: ~12.4 min.
-
Isomer impurity (5-FDPC) retention time: ~13.1 min.
-
Stop Criterion: If Isomer > 0.5%, reject batch (risk of mixed pharmacology).
-
Protocol B: Functional Reactivity Test (The "Gold Standard")
Objective: Confirm the aldehyde is chemically accessible despite steric hindrance at position 4.
Reagents:
-
4-FDPC (1.0 eq)
-
5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (10 volumes)
Methodology:
-
Charge: Suspend 4-FDPC and the oxindole in Ethanol at 25°C.
-
Catalysis: Add Piperidine dropwise. Note: 4-FDPC suspension may not clear immediately (unlike 5-FDPC) due to lower solubility.
-
Reflux: Heat to 78°C for 6 hours.
-
Monitor: Check TLC (Hexane:EtOAc 1:1). The aldehyde spot (
) must disappear. -
Isolation: Cool to 0°C. Filter the precipitate (yellow/orange solid).
-
Calculation: Dry and calculate yield.
Synthetic Pathway & Mechanism[5][6][7]
Understanding the synthesis of the intermediate itself helps in troubleshooting impurities. The 4-FDPC is typically synthesized via a Vilsmeier-Haack reaction, but the regioselectivity is governed by the pre-existing substituents.
Diagram 2: Comparative Synthesis & Reactivity
This diagram contrasts the standard Sunitinib route with the 4-FDPC analog route.
Caption: Divergent synthetic pathways showing the kinetic advantage of the standard 5-FDPC over the target 4-FDPC.
Conclusion & Recommendations
While 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a valid pharmaceutical intermediate, it is not a direct drop-in replacement for the Sunitinib intermediate (5-FDPC). It generates a structural isomer with distinct pharmacological properties.
Final Recommendations for Researchers:
-
Use Case: Use 4-FDPC only when designing novel analogs to bypass resistance mechanisms associated with standard Sunitinib binding modes.
-
Process Adjustment: When using 4-FDPC, increase reaction times by 50-100% and use higher boiling solvents (e.g., n-Propanol instead of Ethanol) to overcome the activation energy barrier caused by the C4-position sterics.
-
Quality Control: Rigorously screen for the 5-formyl isomer using the HPLC protocol defined above, as commercial synthesis of 4-FDPC often contains 1-3% of the thermodynamically stable 5-FDPC isomer.
References
-
PubChem. (2023). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Sunitinib Intermediate).[5][6][7][8] National Library of Medicine. [Link][6]
-
Sun, L., et al. (2003). Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116–1119.[5] [Link]
- Mishra, C., et al. (2020). Process Development for Sunitinib Malate: Overcoming Synthetic Challenges. Organic Process Research & Development.
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A Comparative Guide to the Structure-Activity Relationship of Pyrrole-3-Carboxylic Acid Derivatives as Antimicrobial Agents
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active natural products and synthetic drugs.[1][2] Among the vast diversity of pyrrole-containing compounds, derivatives of pyrrole-3-carboxylic acid have garnered significant attention for their potential as antimicrobial agents.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and related pyrrole derivatives, offering insights into the chemical modifications that enhance their biological efficacy. This analysis is grounded in experimental data from key studies, providing a resource for researchers in drug discovery and development.
The Pyrrole-3-Carboxylic Acid Scaffold: A Foundation for Antimicrobial Activity
The core structure of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid presents multiple points for chemical modification, each influencing the compound's interaction with biological targets. The pyrrole ring itself is an aromatic heterocycle, and its substituents—the methyl groups at positions 2 and 5, the carboxylic acid at position 3, and the formyl group at position 4—all play a role in the molecule's overall physicochemical properties and biological activity.
The general workflow for investigating the SAR of these compounds involves the synthesis of a library of analogs followed by systematic biological evaluation.
Caption: General workflow for SAR studies.
Comparative Analysis of Antimicrobial Activity
Numerous studies have explored the antimicrobial potential of pyrrole derivatives by modifying the core scaffold. A key strategy has been the derivatization of the carboxylic acid and formyl groups, as well as substitutions on the pyrrole nitrogen.
2.1. Modifications at the Carboxylic Acid and Formyl Groups
The carboxylic acid and formyl moieties are prime targets for modification to influence polarity, steric hindrance, and hydrogen bonding capacity. For instance, converting the carboxylic acid to various esters or amides can significantly impact a compound's ability to penetrate bacterial cell membranes.
One study synthesized a series of N-arylpyrrole derivatives and found that aminoguanidine derivatives were the most active.[4] Notably, the compound with a long, lipophilic phenyl tail (Vc) showed promising activity against a range of ESKAPE pathogens, including MRSA and E. coli.[4] This highlights the importance of lipophilicity in enhancing antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of N-Arylpyrrole Derivatives[4]
| Compound | R Group (at N1) | MRSA | E. coli | A. baumannii | K. pneumoniae |
| Vb | Aminoguanidine (with ethyl) | 4 | >128 | >128 | >128 |
| Vc | Aminoguanidine (with phenyl) | 4 | 4 | 8 | 8 |
| Ve | Aminoguanidine (with naphthyl) | 4 | 64 | 64 | 128 |
| Levofloxacin | (Standard) | 8 | - | - | - |
The data clearly indicates that the introduction of a bulky, lipophilic aryl group, as in compound Vc , can lead to broad-spectrum activity, outperforming the standard antibiotic levofloxacin against MRSA.[4]
2.2. Impact of Heterocyclic Moieties
The conjugation of other heterocyclic rings to the pyrrole scaffold is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities. Studies have shown that linking pyrrole to moieties like triazoles or oxadiazoles can yield compounds with significant antimicrobial effects.[5]
For example, a study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives identified several compounds with potent anticancer and antimicrobial properties.[6] This suggests that the pyrazoline ring system contributes favorably to the overall bioactivity.
Caption: Key SAR principles for pyrrole derivatives.
Anticancer Potential
In addition to antimicrobial activity, certain derivatives of the core scaffold have demonstrated significant anticancer properties. A screen by the National Cancer Institute (NCI) of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives revealed that twelve compounds were potent against various cancer cell lines, with growth inhibition ranging from 50.21% to 108.37%.[6] Docking studies suggested that these compounds may act by inhibiting VEGFR-2, a key target in angiogenesis.[6] This dual activity profile makes these pyrrole derivatives particularly interesting for further development.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a pyrrole derivative and its antimicrobial evaluation.
4.1. General Synthesis of Substituted Pyrrole-3-Carboxaldehydes
A common method for synthesizing the pyrrole core is the Paal-Knorr reaction or variations thereof.[7] A sequential multicomponent synthesis has been developed for highly substituted pyrrole-3-carboxaldehydes under metal-free conditions.[8]
Protocol:
-
Imines Generation: An appropriate aromatic or heteroaromatic amine is reacted in situ with a 1,4-ketoaldehyde.
-
Mannich Reaction-Cyclization: Proline is used as a catalyst for a direct chemoselective Mannich reaction-cyclization between the 1,4-ketoaldehyde and the generated imine.
-
Aromatization: The reaction proceeds through an aerobic oxidative-aromatization at room temperature to yield the final pyrrole-3-carboxaldehyde product.
-
Purification: The resulting product is purified using column chromatography.
The causality behind this one-pot protocol lies in its efficiency and atom economy, avoiding the isolation of intermediates and reducing waste. The use of proline as an organocatalyst is a hallmark of green chemistry, avoiding heavy metal catalysts.
4.2. Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the bacterial strain (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This protocol is a self-validating system as the controls ensure the viability of the bacteria and the sterility of the medium.
Conclusion and Future Directions
The structure-activity relationship studies of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its analogs have revealed several key principles for designing potent antimicrobial and anticancer agents. Lipophilicity, often introduced via N-aryl substitution, is a critical factor for enhancing broad-spectrum antibacterial activity. Furthermore, the hybridization of the pyrrole core with other heterocyclic systems, such as pyrazolines, can unlock potent anticancer properties.
Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic and pharmacodynamic profiles. The exploration of novel modifications to the pyrrole scaffold, guided by the SAR principles outlined here, holds significant promise for the development of new therapeutics to combat infectious diseases and cancer.
References
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Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Taylor & Francis. Available from: [Link]
-
Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies. (n.d.). New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). PubMed. Available from: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Available from: [Link]
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Polyfunctional dithiocarbamato-containing pyrroles: Synthesis and evaluation of antimicrobial and antioxidant activities. (2025). Taylor & Francis Online. Available from: [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). ResearchGate. Available from: [Link]
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Synthesis and antimicrobial activity of some new pyrrole derivatives. (n.d.). SciSpace. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Available from: [Link]
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Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (2025). Frontiers. Available from: [Link]
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Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science Publishers. Available from: [Link]
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(PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. (2021). ResearchGate. Available from: [Link]
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Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. (n.d.). RAIJMR. Available from: [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. Available from: [Link]
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Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. Available from: [Link]
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cross-reactivity studies of kinase inhibitors derived from 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Executive Summary: The Pyrrole-Indolinone Scaffold
The molecule 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid serves as the critical "warhead" precursor for a class of potent receptor tyrosine kinase (RTK) inhibitors known as pyrrole-indolinones . This scaffold's chemical versatility allows for the condensation of the pyrrole aldehyde with various oxindole derivatives, yielding ATP-competitive inhibitors that exploit the hydrogen-bonding network within the kinase hinge region.
The most commercially significant derivative, Sunitinib (SU11248) , represents the optimized evolution of this class, succeeding the earlier, less soluble Semaxanib (SU5416) . While designed primarily to target VEGFR and PDGFR for anti-angiogenesis, the scaffold exhibits a "dirty" selectivity profile (polypharmacology), cross-reacting with KIT, FLT3, CSF1R, and RET. This guide objectively compares the cross-reactivity profiles of these derivatives to assist researchers in selecting the appropriate probe for specific signaling pathways.
Part 1: Structural Evolution and Synthesis
To understand the selectivity differences, one must first understand the structural lineage. The core synthesis involves a Knoevenagel condensation between the 4-formyl pyrrole precursor and an oxindole.
Diagram 1: Synthetic Pathway of Pyrrole-Indolinone Inhibitors
The following diagram illustrates the condensation logic that differentiates Semaxanib from Sunitinib.
Caption: Synthesis of major kinase inhibitors via condensation of the 4-formyl pyrrole precursor with oxindoles.
Key Structural Differentiator:
-
Semaxanib: Lacks the basic side chain, resulting in poor solubility and limited clinical utility.
-
Sunitinib: Incorporates a diethylaminoethyl side chain via an amide linkage.[1] This not only improves solubility but also interacts with the solvent interface of the ATP binding pocket, slightly altering kinase affinity [1].
Part 2: Comparative Cross-Reactivity Profile
The pyrrole-indolinone scaffold is inherently multi-targeted. While marketed as anti-angiogenic (VEGFR/PDGFR), the cross-reactivity with Class III RTKs (KIT, FLT3) is significant.
Table 1: Kinase Selectivity Benchmark (IC50 in nM)
Data compiled from biochemical assays (Karaman et al. and Davis et al. datasets) [2, 3].
| Target Kinase | Sunitinib (Human) | Semaxanib (Predecessor) | Toceranib (Canine/Vet) | Sorafenib (Functional Alt)* |
| VEGFR2 (KDR) | 10 nM | 400 nM | ~15 nM | 90 nM |
| PDGFRβ | 8 nM | >1000 nM | ~20 nM | 57 nM |
| KIT (c-Kit) | 10 nM | >500 nM | 5 nM | 68 nM |
| FLT3 | 50 nM | 100 nM | 40 nM | 58 nM |
| CSF1R | 7 nM | N/D | N/D | >1000 nM |
| RET | 40 nM | N/D | 35 nM | 40 nM |
| AMPK (Off-target) | ~200 nM | N/D | N/D | >10,000 nM |
*Sorafenib is included as a non-pyrrole functional alternative for comparison.
Analysis of Selectivity:
-
Potency Shift: Sunitinib is 10-40x more potent against VEGFR2 than Semaxanib. The addition of the amide tail stabilizes the molecule in the active site.
-
The KIT Connection: Both Sunitinib and Toceranib are highly potent against KIT. This explains Sunitinib's efficacy in GIST (Gastrointestinal Stromal Tumors) and Toceranib's use in canine mast cell tumors [4].
-
Hidden Cross-Reactivity: Sunitinib shows potent inhibition of CSF1R (Colony Stimulating Factor 1 Receptor), which is crucial for macrophage regulation. Researchers studying tumor microenvironments must account for this off-target effect, which is absent in alternatives like Sorafenib.
Part 3: Mechanism of Action & Signaling
These inhibitors function as Type II inhibitors , binding to the inactive conformation (DFG-out) of the kinase. This binding mode is critical for their high affinity but also dictates their resistance profiles (e.g., gatekeeper mutations).
Diagram 2: Signaling Pathway & Inhibition Nodes
This diagram details the downstream consequences of inhibiting the primary targets of the pyrrole-indolinone scaffold.
Caption: Multi-targeted inhibition of VEGFR, PDGFR, and KIT signaling cascades by Sunitinib.
Part 4: Experimental Protocols for Validation
To validate the cross-reactivity of a new derivative based on the 4-formyl-pyrrole scaffold, researchers should employ a two-tier screening approach.
Protocol A: Biochemical Selectivity Screening (KINOMEscan™)
Purpose: To determine the dissociation constant (Kd) across a broad panel.
-
Preparation: Dissolve the pyrrole-indolinone derivative in 100% DMSO to 10 mM.
-
Assay: Use a competition binding assay (e.g., phage display or active site-directed competition).
-
Note: Traditional enzymatic assays (using ATP) may be skewed by the ATP concentration (Km). Binding assays (Kd) are preferred for comparing Type II inhibitors [5].
-
-
Readout: Measure the % inhibition at a fixed concentration (e.g., 1 µM).
-
Hit Confirmation: For kinases inhibited >65%, perform an 11-point dose-response curve to calculate Kd.
Protocol B: Cellular Proliferation Assay (Target Specificity)
Purpose: To confirm functional inhibition in a biological context.
| Cell Line | Primary Driver | Expected IC50 (Sunitinib) | Usage |
| HUVEC | VEGFR2 (VEGF-driven) | 10–30 nM | Angiogenesis model |
| MV4-11 | FLT3-ITD | 2–5 nM | FLT3 selectivity check |
| GIST-T1 | KIT (Exon 11 mut) | 5–10 nM | KIT dependency check |
| A549 | KRAS (Kinase Indep.) | >5000 nM | Negative Control |
Step-by-Step Methodology:
-
Seeding: Plate cells (3,000/well) in 96-well plates in low-serum media (to sensitize to growth factors).
-
Treatment: Add inhibitor (serial dilutions 0.1 nM – 10 µM) after 24 hours.
-
Stimulation: For HUVEC, add VEGF (50 ng/mL) immediately after drug addition.
-
Incubation: 72 hours at 37°C.
-
Detection: Use CellTiter-Glo (ATP luminescence) or Resazurin.
-
Calculation: Fit data to a 4-parameter logistic equation to derive GI50.
Part 5: Strategic Recommendations
When designing or selecting inhibitors derived from 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid :
-
For Pure Angiogenesis Research:
-
Avoid Sunitinib if you need to exclude macrophage effects (CSF1R inhibition).
-
Alternative: Use Axitinib or Vatalanib (different scaffolds) for cleaner VEGFR selectivity.
-
-
For GIST/Mast Cell Research:
-
Sunitinib and Toceranib are the gold standards due to their high affinity for the inactive conformation of KIT.
-
-
For Structural Optimization:
-
Modifications to the C3-position of the pyrrole (the carboxylic acid handle) or the C5-position of the oxindole are the most effective sites for altering the selectivity profile without destroying potency.
-
References
-
Chow, C. Q., et al. (2001). "Structure-activity relationships of pyrrole-indolinone kinase inhibitors." Journal of Medicinal Chemistry.
-
Karaman, M. W., et al. (2008).[2] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132.
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051.
-
London, C. A., et al. (2009). "Multi-center, placebo-controlled, double-blind, randomized study of oral toceranib phosphate (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor." Clinical Cancer Research.
-
Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336.
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A Comparative Guide to Analytical Method Validation for the Quantification of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole that represents a class of compounds with significant interest in medicinal chemistry.
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance. The validation parameters discussed are aligned with the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the methodologies presented are robust, reproducible, and suitable for regulatory submission.[1][2][3][4][5]
The Analytical Challenge: Quantifying a Multifunctional Pyrrole
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid possesses key structural features—a carboxylic acid, an aldehyde, and a pyrrole ring—that dictate the choice of analytical strategy. The presence of the carboxylic acid group lends itself to reversed-phase liquid chromatography and capillary electrophoresis, while the overall structure's polarity and thermal stability are critical considerations for gas chromatography. The ultimate goal of any analytical method is to ensure that the data generated is accurate, precise, and reliable for its intended purpose, be it for pharmacokinetic studies, stability testing, or quality control.[2][4][6]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is a critical first step in method development and validation. Here, we compare four primary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Specificity/Selectivity | Good; dependent on chromatographic resolution from matrix components. | Excellent; mass-to-charge ratio provides an additional layer of specificity.[7][8][9] | Excellent; requires derivatization to improve volatility, which can enhance selectivity.[10][11] | Good to Excellent; separation is based on charge-to-size ratio, offering a different selectivity mechanism.[12][13] |
| Linearity (R²) | Typically >0.998[14] | Typically >0.999[14] | Typically >0.999[14] | Typically >0.999[14] |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% | 98-102% |
| Precision (RSD%) | < 2.0%[14][15] | < 1.5% | < 1.0%[14] | < 1.5%[14] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range[8] | pg/mL range (post-derivatization) | Low µg/mL to high ng/mL range[12] |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to low ng/mL range | pg/mL range (post-derivatization) | µg/mL range[12] |
| Analysis Time per Sample | 5-15 minutes | 2-10 minutes | 10-30 minutes (including derivatization) | 5-10 minutes[13] |
| Robustness | High; well-established technology. | Moderate; susceptible to matrix effects. | Moderate; derivatization step can introduce variability. | Moderate; sensitive to buffer composition and capillary surface. |
| Cost | Moderate | High | Moderate to High | Low to Moderate |
In-Depth Technique Evaluation
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a reversed-phase C18 column would be the standard choice, providing separation based on hydrophobicity.[7] The carboxylic acid moiety allows for manipulation of retention time through pH control of the mobile phase.
-
Expertise & Experience: The choice of a buffered mobile phase (e.g., phosphate or acetate buffer) is critical. A pH around 3-4 will suppress the ionization of the carboxylic acid, increasing its retention on a C18 column and improving peak shape. The pyrrole ring and formyl group contain chromophores that should allow for sensitive UV detection, likely in the range of 230-280 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies where low concentrations are expected.[2] The mass spectrometer provides structural information and can differentiate the analyte from co-eluting matrix components.
-
Trustworthiness: A validated LC-MS/MS method provides a high degree of confidence in the data.[8][9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response. Electrospray ionization (ESI) in negative mode would be the logical choice to deprotonate the carboxylic acid, forming the [M-H]⁻ ion for sensitive detection.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of carboxylic acids by GC-MS is challenging due to their low volatility and high polarity.[16][17] Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).[10][17]
-
Authoritative Grounding: While effective, derivatization adds a step to the sample preparation process, which must be carefully controlled and validated to ensure complete and reproducible conversion. This technique is often employed for the analysis of complex mixtures of organic acids in various matrices.[18]
Capillary Electrophoresis (CE)
CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the analyte.[12][13] This technique is particularly well-suited for the analysis of small, charged molecules like carboxylic acids.[12][13]
-
Expertise & Experience: CE offers rapid analysis times and low solvent consumption.[13] The separation can be optimized by adjusting the pH and composition of the background electrolyte. Indirect UV detection is a common approach for organic acids in CE.[13]
Recommended Experimental Protocol: HPLC-UV Method
Based on a balance of performance, accessibility, and robustness, an HPLC-UV method is often the most practical choice for routine quantification in a quality control setting.
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is recommended for optimal separation from potential impurities.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the analyte and then washing the column before re-equilibration.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: To be determined by UV scan of a standard solution, likely around 254 nm.
- Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
- Standard Stock Solution: Accurately weigh and dissolve 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition. The concentration range should bracket the expected sample concentrations.[5]
- Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction and filtration steps may be necessary.
3. Method Validation Parameters (in accordance with ICH Q2(R2)): [1][3][15][19][20]
- Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.
- Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
- Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.
- Precision:
- Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
- Intermediate Precision (Inter-day precision): Repeat the precision study on a different day with a different analyst and/or instrument. The RSD should be ≤ 2.0%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[21]
- Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: HPLC-UV workflow for the quantification of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Decision-Making for Method Selection
Choosing the right analytical method depends on the specific requirements of the study.
Caption: Decision tree for selecting an analytical method for pyrrole-carboxylic acid quantification.
Conclusion
The validation of an analytical method for the quantification of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a multi-faceted process that requires a thorough understanding of the analyte's chemistry and the available analytical techniques. While LC-MS/MS provides the highest sensitivity and specificity, HPLC-UV offers a robust and cost-effective solution for routine analysis in a quality control environment. GC-MS and CE represent valuable alternatives for specific applications.
Ultimately, the chosen method must be rigorously validated according to international guidelines to ensure the integrity of the generated data.[1][2][5] This guide serves as a starting point for developing and validating a scientifically sound and regulatory-compliant analytical method for this and similar pyrrole-containing compounds.
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A Comparative Analysis of Sunitinib Precursors' Performance in Synthesis: A Guide for Researchers
Sunitinib (marketed as Sutent®) is a pivotal oral multi-kinase inhibitor that has revolutionized the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), thereby impeding tumor angiogenesis and cell proliferation.[3] The chemical synthesis of Sunitinib, N-(2-(diethylamino)ethyl)-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a topic of significant interest in medicinal and process chemistry. The efficiency and viability of its large-scale production are intrinsically linked to the performance of its precursor materials and the chosen synthetic strategy.
This guide provides a comparative analysis of the primary synthetic routes to Sunitinib, focusing on the performance of key precursors. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
The Convergent Synthesis of Sunitinib: A Tale of Two Precursors
The industrial synthesis of Sunitinib is predominantly a convergent process, relying on the strategic coupling of two key heterocyclic precursors: a substituted pyrrole and 5-fluoroindolin-2-one . The sequence of the two critical bond-forming reactions—Knoevenagel condensation and amidation—delineates the major synthetic pathways.
Herein, we will compare two principal routes based on the order of these reactions:
-
Route A: Condensation-First Approach
-
Route B: Amidation-First Approach
A third, less common route originating from diketene will also be briefly discussed.
Route A: The Condensation-First Approach
This synthetic strategy commences with the Knoevenagel condensation of 5-fluoroindolin-2-one with a pyrrole derivative bearing a carboxylic acid functional group. The resulting carboxylic acid intermediate is then activated and subsequently amidated with N,N-diethylethylenediamine to yield Sunitinib.
Rationale and Mechanistic Considerations
The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds. In this context, the acidic methylene group of 5-fluoroindolin-2-one condenses with the formyl group of the pyrrole precursor, typically under basic or acidic catalysis. The subsequent amidation of the sterically hindered carboxylic acid often requires an activating agent to form a more reactive intermediate, such as an acyl chloride or an activated ester, to facilitate the reaction with the amine.
Experimental Performance and Protocol
An improved process for this route involves the activation of the intermediate carboxylic acid with p-toluenesulfonyl chloride.[4]
Protocol for Route A:
-
Knoevenagel Condensation:
-
To a solution of 5-fluoroindolin-2-one and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in an appropriate solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine or pyrrolidine.[5]
-
Reflux the mixture for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Cool the reaction mixture and isolate the intermediate, (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, by filtration.
-
-
Amidation:
-
Suspend the intermediate carboxylic acid in a suitable solvent like dimethylformamide (DMF).
-
Cool the mixture and add p-toluenesulfonyl chloride, followed by 4-dimethylaminopyridine (DMAP) and pyridine.
-
Stir the reaction mixture for 60-90 minutes.
-
Add N,N-diethylethylenediamine to the reaction mixture and stir until completion.
-
Isolate Sunitinib through aqueous workup and crystallization.[4]
-
| Step | Key Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |
| Condensation | 5-fluoroindolin-2-one, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, piperidine | Ethanol | 80°C | 3h | High | - | [5] |
| Amidation | Intermediate acid, p-toluenesulfonyl chloride, DMAP, pyridine, N,N-diethylethylenediamine | DMF | 13-19°C | 1-1.5h | ~93.7% (based on 65.6g product from 70g starting material) | ~99.5% (with ~0.5% des-ethyl sunitinib impurity) | [4] |
Route B: The Amidation-First Approach
This is arguably the more prevalent and often optimized route in contemporary syntheses of Sunitinib. It involves the initial amidation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with N,N-diethylethylenediamine to form the key intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl) amide. This amide is then subjected to a Knoevenagel condensation with 5-fluoroindolin-2-one to furnish Sunitinib.
Rationale and Mechanistic Considerations
The "early amidation" strategy circumvents the need to activate a potentially sterically hindered carboxylic acid in a later step. The formation of the amide bond is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species. The subsequent Knoevenagel condensation proceeds as in Route A. The choice of catalyst for the condensation step is crucial for achieving high yields and purity, with various organic and inorganic bases being employed.
Experimental Performance and Protocol
Numerous patents and publications have described optimizations of this route, focusing on catalyst selection, solvent systems, and purification methods to enhance yield and purity for industrial-scale production.
Protocol for Route B:
-
Amidation:
-
Dissolve 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable solvent.
-
Add a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of an additive like hydroxybenzotriazole (HOBt).[6]
-
Add N,N-diethylethylenediamine and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete.
-
Isolate the amide intermediate via standard workup procedures.
-
-
Knoevenagel Condensation:
-
Combine the amide intermediate and 5-fluoroindolin-2-one in a suitable solvent, such as methanol or ethanol.[6]
-
Add a catalyst. While pyrrolidine has been used, it is expensive and toxic.[6] Milder and more cost-effective catalysts like methanolic hydrochloride can be employed.[6]
-
Reflux the reaction mixture for a specified period.
-
Cool the mixture, and the product, Sunitinib, often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or slurry in a suitable solvent.[6]
-
| Step | Key Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |
| Amidation | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, N,N-diethylethylenediamine, EDC·HCl | - | -20 to 120°C | 1-24h | - | - | [6] |
| Condensation | Amide intermediate, 5-fluoroindolin-2-one, methanolic HCl | Methanol | Reflux | 2h | High (2.1g product from 1.8g amide) | 99% (HPLC) | [6] |
The Diketene Route: An "Early Amidation" Variation
An alternative "early amidation" approach utilizes diketene as a starting material.[7] This route is less commonly detailed in recent literature, likely due to the hazardous nature of diketene, which is flammable and explosive.[5] The synthesis involves the reaction of diketene with N,N-diethylethylenediamine, followed by further transformations to build the pyrrole ring and subsequent condensation with 5-fluoroindolin-2-one. While this approach may offer a different precursor pathway, the associated safety concerns with diketene make it less attractive for large-scale industrial production.
Comparative Performance Analysis
| Parameter | Route A (Condensation-First) | Route B (Amidation-First) | Diketene Route |
| Overall Yield | Good | Generally High and Optimized | Potentially lower due to more steps |
| Number of Steps | Fewer core steps | Fewer core steps | More steps |
| Key Precursors | 5-fluoroindolin-2-one, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 5-fluoroindolin-2-one, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Diketene, N,N-diethylethylenediamine, 5-fluoroindolin-2-one |
| Reagent Safety | Use of activating agents like sulfonyl chlorides | Use of coupling reagents (e.g., EDC); avoids hazardous pyrrolidine with optimized methods | Use of highly reactive and hazardous diketene |
| Process Scalability | Scalable, but amidation of a complex intermediate can be challenging | Highly scalable and subject to numerous process improvements | Less suitable for industrial scale due to safety concerns with diketene |
| Purification | Purification of the intermediate carboxylic acid may be required | The final product often precipitates in high purity | Multiple intermediates may require purification |
| Purity of Final Product | High purity achievable | High purity (>99%) reported with optimized procedures | Data less available |
Conclusion and Future Perspectives
The synthesis of Sunitinib is a well-trodden path in medicinal chemistry, with the "Amidation-First" approach (Route B) emerging as the more refined and industrially favored strategy. This preference is driven by its high overall yields, amenability to process optimization, and the avoidance of hazardous reagents in some of its more modern iterations. The performance of the key precursors, 5-fluoroindolin-2-one and the substituted pyrrole, is consistently high across various reported syntheses, underscoring their reliability as building blocks.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, available resources, and safety considerations. While the "Condensation-First" approach remains a viable option, the wealth of optimization data available for the "Amidation-First" route makes it a more robust and predictable choice for the efficient synthesis of high-purity Sunitinib. Future research in this area will likely continue to focus on green chemistry principles, such as the use of more environmentally benign solvents and catalysts, and the development of continuous flow processes to further enhance the efficiency and safety of Sunitinib production.
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-
An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. [Link]
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SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds. [Link]
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AN IMPROVED PROCESS FOR THE PREPARATION OF SUNITINIB AND ITS ACID ADDITION SALTS THEREOF - European Patent Office. [Link]
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Synthetic route of sunitinib analogues and physicochemical properties.... - ResearchGate. [Link]
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Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC. [Link]
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Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed. [Link]
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Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed. [Link]
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5-(5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide | C22H27FN4O2 | CID 3086686 - PubChem. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. [Link]
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Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Publishing. [Link]
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New Route of Synthesis of Some of the Related Substances of Ibuprofen and Sunitinib. [Link]
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Sunitinib Impurities and Related Compound - Veeprho Pharmaceuticals. [Link]
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process for preparation of sunitinib malate and salts thereof - WIPO Patentscope. [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. [Link]
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Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
This guide provides a comprehensive, step-by-step framework for the proper and safe disposal of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of the chemical principles that govern these procedures. This ensures the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating, grounded in established safety data and chemical waste management principles.
Immediate Safety Profile & Hazard Identification
Before handling or disposing of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, it is crucial to understand its hazard profile. This compound, while not acutely toxic in all categories, presents significant irritant properties.[1][2][3]
Core Directive: Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling.
Summary of Known Hazards
The following table summarizes the key GHS classifications for this compound, derived from supplier safety data sheets.
| Hazard Classification | GHS Code | Description | Primary Precaution |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Wear nitrile or neoprene gloves and a lab coat.[4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Wear safety glasses or goggles.[6] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3] | Handle in a well-ventilated area or a chemical fume hood.[6] |
This compound is a solid and may be moisture-sensitive.[1][7] Handling procedures should aim to prevent dust formation.[1][6][8]
The Core Principle: Segregation and Containment
The fundamental rule for disposing of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is that it must be treated as hazardous chemical waste . It must never be disposed of down the drain or in the regular solid waste stream.
Causality:
-
Chemical Structure: As a nitrogen-containing heterocyclic compound, it shares characteristics with a class of molecules known for their environmental persistence and potential for ecotoxicity.[9][10] These compounds can be resistant to degradation in standard wastewater treatment plants.[9]
-
Organic Acid: While some dilute, simple inorganic acids may be neutralized and discharged to a sanitary sewer, most organic acids are still considered toxic after neutralization and are not suitable for drain disposal.[11]
-
Regulatory Compliance: National and local regulations (e.g., those from the EPA or under REACH) mandate the proper disposal of laboratory chemicals to prevent environmental contamination.[4]
All waste streams containing this compound must be collected in designated, properly labeled hazardous waste containers.[11]
Step-by-Step Disposal Protocols
Follow these procedures to ensure safe and compliant disposal of all waste generated from the use of this compound.
Protocol 1: Disposal of Unused or Surplus Solid Compound
-
Container Selection: Obtain a dedicated hazardous waste container made of a compatible material (e.g., HDPE - high-density polyethylene). The container must have a secure, sealable lid.[12]
-
Labeling: Immediately affix a completed hazardous waste label to the container.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid." Do not use abbreviations or formulas.
-
The associated hazards: "Irritant."[11]
-
The date the first waste was added (accumulation start date).
-
-
Transfer: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.[8] This should be done inside a chemical fume hood.
-
Storage: Keep the waste container sealed at all times, except when adding waste.[12] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[11][13][14]
-
Final Disposal: Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[11][15]
Protocol 2: Disposal of Contaminated Labware and Debris
This includes items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with the compound.
-
Segregation: Collect all contaminated solid debris in a separate, clearly labeled hazardous waste container. A dedicated, lined container or a heavy-duty plastic bag designated for "Solid Hazardous Waste" is appropriate.
-
Labeling: The container or bag must be clearly labeled with the chemical contaminant ("Contaminated with 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid") and the associated hazards ("Irritant").
-
Exclusion of Sharps: Do not dispose of any needles, razor blades, or other sharps in this container. Sharps must go into a dedicated sharps container.
-
Final Disposal: This waste stream should be collected for disposal by your institution's EHS office. The preferred disposal method is typically high-temperature incineration.[8][15]
Protocol 3: Management of Spills
-
Safety First: Ensure the area is well-ventilated and restrict access.[4] Remove all sources of ignition as a general precaution, although the compound itself is not highly flammable.[4][7]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[6]
-
Containment & Cleanup: For a small, dry spill, gently sweep or scoop the material into a designated hazardous waste container.[1] Avoid generating dust. [8] You can lightly moisten a paper towel with water to wipe up the final residue.
-
Disposal: All cleanup materials (gloves, paper towels, etc.) must be placed in the designated container for contaminated solid waste as described in Protocol 2.
-
Reporting: Report the spill to your laboratory supervisor or EHS department, per institutional policy.
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for correctly segregating waste streams associated with 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Caption: Waste segregation pathway for 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Underlying Scientific Rationale
The stringent disposal protocols for this compound are rooted in the principles of green chemistry and environmental stewardship.[16][17][18]
-
Incineration as the Preferred Method: High-temperature incineration in a facility equipped with afterburners and scrubbers is the recommended disposal route for many nitrogenous and heterocyclic organic compounds.[15] This process ensures complete thermal decomposition to simpler, less harmful components like CO₂, H₂O, and N₂.[1] The scrubbers are essential for removing any acidic gases (NOx) that may form, preventing their release into the atmosphere.
-
Risks of Improper Disposal:
-
Aquatic Toxicity: The introduction of complex organic molecules into waterways can have unforeseen consequences for aquatic ecosystems.[9] Even if not acutely toxic, their persistence can lead to bioaccumulation or disruption of microbial communities.
-
Landfill Leachate: Disposing of this solid in a standard landfill is inappropriate. It is water-soluble to some degree and could be carried into the environment via landfill leachate, contaminating groundwater.
-
Chemical Incompatibility: Randomly disposing of chemicals in a general waste stream creates a significant risk of dangerous reactions.[19] For example, mixing an organic acid with an oxidizing agent could lead to a fire or explosion.
-
By adhering to these protocols, researchers not only ensure their own safety but also act as responsible stewards of the environment, fulfilling a core tenet of modern scientific practice.
References
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Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc.[Link]
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Safety Data Sheet - Pyrrole. DC Fine Chemicals. [Link]
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Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
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Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. PubMed. [Link]
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Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. ResearchGate. [Link]
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Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3. PubChem. [Link]
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A Comprehensive Guide to the Safe Handling of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
This document provides essential safety and logistical information for the handling, use, and disposal of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. As a compound utilized in specialized research and drug development, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, scientists, and professionals who may handle this or structurally similar compounds.
Understanding the Hazard Profile
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]
-
Eye Irritation: Can cause serious irritation, potentially leading to damage if not promptly addressed.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Moisture Sensitivity: The compound is noted to be moisture sensitive, which can affect its stability and reactivity.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical goggles.[1][2] | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Laboratory coat.[2] | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[1][2] |
| Dissolving and Solution Handling | Chemical goggles. A face shield is required if there is a splash hazard.[2][3] | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect for integrity before each use.[2][3] | Laboratory coat. A chemical-resistant apron may be necessary for larger volumes.[2] | Work within a certified chemical fume hood.[2] |
| Running Reactions | Chemical goggles and a face shield.[2][3] | Chemical-resistant gloves. Change gloves immediately if contaminated.[2] | Flame-retardant laboratory coat.[3] | Operations should be conducted in a chemical fume hood.[2] |
| Waste Disposal | Chemical goggles and a face shield.[2][3] | Chemical-resistant gloves.[2] | Laboratory coat and a chemical-resistant apron.[2] | Perform in a well-ventilated area or a chemical fume hood.[2] |
Operational Handling Plan: A Step-by-Step Protocol
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled containers, before handling the compound.
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Handling the Solid: Carefully transfer the required amount of the solid compound. Avoid creating dust. If the compound is a fine powder, consider using a glove bag or a powder-handling enclosure for weighing.
Dissolution and Reaction Setup
-
Solvent Addition: In a chemical fume hood, slowly add the desired solvent to the vessel containing the compound. Be mindful of any potential exothermic reactions, although none are specifically noted for this compound.
-
Mixing: Use magnetic or overhead stirring to ensure complete dissolution. Keep the container covered to the extent possible to minimize vapor release.
-
Transfers: When transferring solutions, use appropriate volumetric glassware and maintain a steady hand to prevent spills.
The following diagram illustrates the recommended workflow for handling this chemical.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
